molecular formula C12H11NO2 B3026616 Methyl 8-methylquinoline-7-carboxylate CAS No. 1030846-94-6

Methyl 8-methylquinoline-7-carboxylate

Cat. No.: B3026616
CAS No.: 1030846-94-6
M. Wt: 201.22
InChI Key: HYUFGCAJWJEANP-UHFFFAOYSA-N
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Description

Methyl 8-methylquinoline-7-carboxylate (CAS 1030846-94-6) is a versatile quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and materials science. This compound is of significant interest in the development of novel anticancer agents, as the quinoline scaffold is a privileged structure in drug discovery known to interact with biological targets through various mechanisms, including DNA intercalation and topoisomerase inhibition . Furthermore, its rigid, planar structure makes it a valuable building block for creating complex molecular architectures. Research has explored cyclometallated complexes derived from 8-methylquinoline ligands for the engineering of advanced materials with liquid crystalline properties . The molecular structure features both an electron-deficient quinoline ring and a carboxylate ester, providing distinct sites for further chemical modification. Available with a purity of 95% , this product is intended for research applications only. It is essential to consult the Safety Data Sheet (SDS) prior to use, as this compound may be harmful if swallowed and cause skin, eye, or respiratory irritation .

Properties

IUPAC Name

methyl 8-methylquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)6-5-9-4-3-7-13-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUFGCAJWJEANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731667
Record name Methyl 8-methylquinoline-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030846-94-6
Record name Methyl 8-methylquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 8-methylquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 8-methylquinoline-7-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any molecule destined for these fields, a thorough understanding of its physicochemical properties is paramount for predicting its behavior, designing relevant assays, and developing formulations. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for research and development. While experimental data for this specific molecule is limited in the public domain, this paper synthesizes information from structurally related compounds to provide a robust framework for its characterization.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a methyl group at the 8-position and a methyl ester at the 7-position, presents a unique electronic and steric profile that warrants investigation. This document serves as a technical resource for professionals requiring a deep understanding of this molecule's fundamental properties.

Molecular Identity and Structure

A clear identification of the molecule is the foundation of any physicochemical study.

IdentifierValueSource
Chemical Name This compound-
CAS Number 1030846-94-6[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Canonical SMILES CC1=C(C=CC2=NC=CC=C12)C(=O)OC-
InChI Key Not available-

Molecular Structure:

Caption: 2D structure of this compound.

Predicted and Known Physicochemical Properties

Direct experimental data for this compound is scarce. The following table summarizes predicted values and data from the closely related compound, 8-methylquinoline, to provide a baseline.

PropertyPredicted/Analog ValueRemarks
Melting Point Solid at room temperature.The related methylquinoline-8-carboxylate has a melting point of 56-57 °C.[2] The introduction of a methyl group at the 8-position may influence crystal packing and alter the melting point.
Boiling Point > 300 °C8-methylquinoline has a boiling point of 256-260 °C. The addition of the carboxylate group will significantly increase the boiling point.
Solubility Limited water solubility; soluble in organic solvents like DMSO, DMF, and methanol.Based on the structural analog Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.[3] The quinoline core imparts lipophilicity, while the ester group provides some polarity.
logP Estimated: 2.0 - 3.0Quinoline itself has a logP of 2.04. The methyl and methyl ester groups will likely increase the lipophilicity.
pKa Estimated: 3.5 - 4.5Quinoline has a pKa of 4.85 for the protonated nitrogen. The electron-withdrawing nature of the adjacent carboxylate group in the target molecule is expected to decrease the basicity of the quinoline nitrogen.

Synthesis and Purification

While a specific synthesis for this compound is not readily found in the literature, a plausible route can be extrapolated from established quinoline synthesis methodologies. A potential approach is a variation of the Friedländer annulation or a Gould-Jacobs reaction followed by functional group manipulation.

A hypothetical synthetic approach:

Synthesis A 2-amino-3-methylbenzaldehyde C This compound A->C Friedländer Annulation (Base or Acid catalyst) B Methyl acetoacetate B->C

Caption: Hypothetical Friedländer synthesis route.

Purification Protocol: Post-synthesis, the crude product would likely require purification to achieve the high purity necessary for analytical characterization and biological screening.

  • Extraction: The reaction mixture is worked up with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental procedures necessary to determine the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • A small amount of the purified, dry solid is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Solubility Assessment

Rationale: Solubility in aqueous and organic media is critical for drug development, influencing formulation, administration, and bioavailability.

Methodology (Thermodynamic Solubility):

  • An excess of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, DMSO).

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow A Add excess solid to solvent B Equilibrate (24-48h at 25°C) A->B C Filter/Centrifuge B->C D Analyze supernatant by HPLC C->D E Determine concentration D->E

Caption: Workflow for thermodynamic solubility determination.

Partition Coefficient (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method): [4]

  • A solution of the compound at a known concentration is prepared in either water-saturated octanol or octanol-saturated water.

  • Equal volumes of the octanol and aqueous phases are combined in a vessel.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to equilibrate.

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined by HPLC-UV.

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa) Determination

Rationale: The pKa value indicates the extent of ionization of a molecule at a given pH. This is critical for understanding its solubility, permeability, and interaction with biological targets.

Methodology (Potentiometric Titration):

  • A solution of the compound is prepared in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • A titration curve of pH versus the volume of titrant added is generated.

  • The pKa is determined from the inflection point of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and environment of the protons in the molecule. Expected signals would include aromatic protons on the quinoline ring, a singlet for the methyl group at the 8-position, and a singlet for the methyl ester protons.

  • ¹³C NMR: Will show the number of unique carbon atoms. Expected signals would include those for the quinoline ring carbons, the methyl carbon, the ester carbonyl carbon, and the ester methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • C=O stretch (ester): ~1720 cm⁻¹

  • C=N and C=C stretches (aromatic rings): ~1600-1450 cm⁻¹

  • C-H stretches (aromatic and aliphatic): ~3100-2850 cm⁻¹

  • C-O stretch (ester): ~1300-1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 201. Fragmentation patterns could involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. However, based on the parent compound, 8-methylquinoline, the following precautions should be taken:

  • Irritant: May cause skin, eye, and respiratory irritation.[5][6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a cool, dry place.[6]

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. While experimental data for this specific molecule remains to be fully elucidated in the public domain, the provided protocols and comparative data from related structures offer a solid foundation for researchers. The systematic determination of the properties outlined herein is a critical step in unlocking the potential of this compound in drug discovery and materials science.

References

  • ResearchGate. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Retrieved from [Link]

  • NIH. (n.d.). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 8-methylquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1030846-94-6 Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol

This technical guide provides a comprehensive overview of Methyl 8-methylquinoline-7-carboxylate, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in numerous natural products and synthetic compounds. This structural motif is a cornerstone in medicinal chemistry, with quinoline derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, with its methyl and methyl ester functionalities, represents a versatile building block for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Physical State SolidSimilar substituted quinolines are typically solids at room temperature.
Melting Point 100-120 °CBased on melting points of related substituted quinoline carboxylates.
Boiling Point > 300 °CHigh boiling point is expected due to the rigid aromatic core and polar ester group.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Sparingly soluble in water.The aromatic structure suggests solubility in organic solvents, while the ester provides some polarity.
pKa (of conjugate acid) 3-4The quinoline nitrogen is basic, but its pKa is reduced by the electron-withdrawing carboxylate group.

Proposed Synthesis Pathway

A direct, published synthesis for this compound is not currently available. However, a plausible and efficient multi-step synthesis can be designed based on well-established reactions for quinoline synthesis and functional group interconversions. The proposed pathway begins with the Skraup synthesis to construct the quinoline core, followed by a series of functional group manipulations.


m_toluidine [label="m-Toluidine"]; glycerol [label="Glycerol"]; skraup [label="Skraup Synthesis\n(H₂SO₄, Oxidant)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; methylquinoline [label="7-Methylquinoline"]; nitration [label="Nitration\n(HNO₃, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; nitroquinoline [label="7-Methyl-8-nitroquinoline"]; reduction [label="Reduction\n(e.g., SnCl₂, HCl)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; aminoquinoline [label="8-Amino-7-methylquinoline"]; sandmeyer [label="Sandmeyer Reaction\n(1. NaNO₂, HCl\n2. CuCN)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#FBBC05"]; cyanoquinoline [label="8-Cyano-7-methylquinoline"]; hydrolysis [label="Hydrolysis\n(H₂SO₄, H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; carboxylic_acid [label="8-Methylquinoline-7-carboxylic acid"]; esterification [label="Esterification\n(CH₃OH, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; final_product [label="this compound", style="rounded,filled", fillcolor="#E8F0FE", color="#4285F4"];

m_toluidine -> skraup; glycerol -> skraup; skraup -> methylquinoline; methylquinoline -> nitration; nitration -> nitroquinoline; nitroquinoline -> reduction; reduction -> aminoquinoline; aminoquinoline -> sandmeyer; sandmeyer -> cyanoquinoline; cyanoquinoline -> hydrolysis; hydrolysis -> carboxylic_acid; carboxylic_acid -> esterification; esterification -> final_product; }

Proposed multi-step synthesis of this compound.
Step-by-Step Methodology:

Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[3]

  • Protocol:

    • To a mechanically stirred mixture of m-toluidine and glycerol, slowly add concentrated sulfuric acid while cooling in an ice bath to control the exothermic reaction.

    • Add a suitable oxidizing agent (e.g., m-nitrobenzenesulfonate).

    • Heat the mixture under reflux for several hours.

    • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., NaOH) to precipitate the crude product.

    • Purify the resulting mixture of 5- and 7-methylquinoline by steam distillation or column chromatography to isolate the 7-methylquinoline isomer.

Step 2: Nitration of 7-Methylquinoline

Electrophilic nitration of 7-methylquinoline is expected to occur at the C8 position, directed by the quinoline ring system.[3]

  • Protocol:

    • Dissolve 7-methylquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C.

    • Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the 7-methyl-8-nitroquinoline.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 3: Reduction of 7-Methyl-8-nitroquinoline to 8-Amino-7-methylquinoline

The nitro group is readily reduced to an amino group using various reducing agents. A common and effective method involves tin(II) chloride in hydrochloric acid.[4]

  • Protocol:

    • Suspend 7-methyl-8-nitroquinoline in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

    • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a strong base (e.g., concentrated NaOH) to precipitate the 8-amino-7-methylquinoline.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

Step 4: Synthesis of 8-Cyano-7-methylquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.[5]

  • Protocol:

    • Dissolve 8-amino-7-methylquinoline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography.

Step 5: Hydrolysis of 8-Cyano-7-methylquinoline to 8-Methylquinoline-7-carboxylic acid

The nitrile can be hydrolyzed to a carboxylic acid under acidic conditions.

  • Protocol:

    • Reflux 8-cyano-7-methylquinoline in a mixture of concentrated sulfuric acid and water for several hours.

    • Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

Step 6: Esterification to this compound

The final step is a Fischer esterification of the carboxylic acid.

  • Protocol:

    • Suspend 8-methylquinoline-7-carboxylic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction, remove the excess methanol under reduced pressure, and neutralize the residue with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization to obtain the final product, this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and known data for similar compounds.[6] These predictions can serve as a reference for the characterization of the synthesized compound.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentRationale
~8.9dd1HH2Deshielded by adjacent nitrogen.
~8.1d1HH4Deshielded by proximity to the pyridine ring.
~7.8d1HH5Aromatic proton on the benzene ring.
~7.4dd1HH3Coupled to H2 and H4.
~7.3d1HH6Aromatic proton on the benzene ring.
~3.9s3H-OCH₃Typical chemical shift for a methyl ester.
~2.7s3H-CH₃ at C8Aromatic methyl group, slightly deshielded.
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignmentRationale
~168C=OCarbonyl carbon of the ester.
~150C2Aromatic carbon adjacent to nitrogen.
~148C8aQuaternary carbon at the ring junction.
~136C4Aromatic CH carbon.
~135C8Aromatic carbon attached to the methyl group.
~130C6Aromatic CH carbon.
~128C4aQuaternary carbon at the ring junction.
~127C5Aromatic CH carbon.
~125C7Aromatic carbon attached to the carboxylate.
~121C3Aromatic CH carbon.
~52-OCH₃Methyl carbon of the ester.
~18-CH₃ at C8Aromatic methyl carbon.
Predicted FT-IR Data

The infrared spectrum is expected to show characteristic peaks for the functional groups present.

  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2950 cm⁻¹: Aliphatic C-H stretch (from methyl groups).

  • ~1720 cm⁻¹: Strong C=O stretch from the ester carbonyl group.

  • ~1600, ~1500 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

  • ~1250 cm⁻¹: C-O stretch of the ester.

Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation patterns for quinoline carboxylates often involve the loss of the ester group.[7]


M [label="[M]⁺˙\nm/z = 201"]; M_minus_OCH3 [label="[M - OCH₃]⁺\nm/z = 170"]; M_minus_COOCH3 [label="[M - COOCH₃]⁺\nm/z = 142"]; Quinoline_core [label="Further fragmentation of the\nquinoline ring system"];

M -> M_minus_OCH3 [label="- OCH₃"]; M -> M_minus_COOCH3 [label="- COOCH₃"]; M_minus_COOCH3 -> Quinoline_core; }

Predicted mass spectral fragmentation pathway.
  • m/z = 201: Molecular ion [M]⁺˙.

  • m/z = 170: Loss of the methoxy radical (•OCH₃).

  • m/z = 142: Loss of the carbomethoxy radical (•COOCH₃).

Potential Applications and Future Directions

Given the diverse biological activities of the quinoline scaffold, this compound holds potential as a key intermediate in the synthesis of novel therapeutic agents.

  • Anticancer Drug Development: Many quinoline derivatives exhibit potent anticancer activity.[8] This compound could serve as a starting material for the synthesis of more complex molecules designed to interact with specific cancer-related targets.

  • Antimicrobial Agents: The quinoline core is present in several antimicrobial drugs.[2] Derivatives of this molecule could be synthesized and screened for activity against various bacterial and fungal strains.

  • Corrosion Inhibition: Certain methylquinolines have been investigated for their ability to inhibit the corrosion of steel. The specific substitution pattern of this molecule may offer unique properties in this area.

Further research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, the molecule could be used in the development of a library of derivatives for biological screening to explore its full therapeutic potential.

References

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  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.). Retrieved January 3, 2026, from https://www.researchgate.
  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools - Semantic Scholar. (n.d.). Retrieved January 3, 2026, from https://www.semanticscholar.org/paper/Deciding-which-is-the-best-1H-NMR-predictor-for-Mah-Tadza/6b6807f6e32d56d11f71a06705645f78b7b25754
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (n.d.). Retrieved January 3, 2026, from https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04821h
  • 8-Aminoquinoline - Wikipedia. (n.d.). Retrieved January 3, 2026, from https://en.wikipedia.org/wiki/8-Aminoquinoline
  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from https://en.wikipedia.org/wiki/Sandmeyer_reaction

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Spectroscopic Characterization of Methyl 8-methylquinoline-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 8-methylquinoline-7-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it offers field-proven insights into the experimental protocols and the rationale behind the interpretation of the spectroscopic data.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif found in a wide array of pharmaceuticals and biologically active compounds.[1][2] Accurate and unambiguous structural elucidation is paramount in the synthesis and development of such molecules. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide will provide a detailed analysis of the expected spectroscopic signature of this compound, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound with the conventional numbering for the quinoline ring is presented below. This numbering will be used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the methyl and methyl ester groups. The chemical shifts are influenced by the electronic environment of each proton.[3]

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.9ddJ ≈ 4.2, 1.71H
H-3~7.4ddJ ≈ 8.3, 4.21H
H-4~8.1ddJ ≈ 8.3, 1.71H
H-5~7.8dJ ≈ 8.51H
H-6~7.6dJ ≈ 8.51H
8-CH₃~2.8s-3H
7-COOCH₃~4.0s-3H

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-3, H-4, H-5, H-6): The protons on the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[4] The electron-withdrawing nature of the nitrogen atom and the carboxylate group will further influence the chemical shifts. The specific splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons. For instance, H-2 is expected to be a doublet of doublets (dd) due to coupling with H-3 and H-4.[3]

  • Methyl Protons (8-CH₃): The methyl group at the C-8 position is attached to the aromatic ring and is expected to resonate as a singlet around 2.8 ppm.[5]

  • Methyl Ester Protons (7-COOCH₃): The protons of the methyl ester group are in a different chemical environment and will appear as a sharp singlet, typically around 4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~121
C-4~136
C-4a~128
C-5~127
C-6~130
C-7~129
C-8~137
C-8a~147
8-CH₃~18
7-COOCH₃~52
C=O~167

Interpretation and Rationale:

  • Aromatic Carbons: The carbons of the quinoline ring will resonate in the range of 120-150 ppm. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern.[4][6]

  • Methyl and Methyl Ester Carbons: The methyl carbon (8-CH₃) will appear in the upfield region (~18 ppm), while the methyl ester carbon (7-COOCH₃) will be further downfield (~52 ppm) due to the adjacent oxygen atom.

  • Carbonyl Carbon: The carbonyl carbon of the ester group is significantly deshielded and is expected to appear at a low field, around 167 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum proc2->proc3 proc4 Integrate and analyze proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.[4]

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing:

    • The acquired free induction decay (FID) is converted to a frequency-domain spectrum via Fourier transformation.

    • The spectrum is then phased and the baseline is corrected.

    • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)VibrationIntensity
~3050Aromatic C-H stretchMedium
~2950Aliphatic C-H stretchMedium
~1725C=O stretch (ester)Strong
~1600, ~1500C=C stretch (aromatic)Medium-Strong
~1280C-C-O stretch (ester)Strong
~1100O-C-C stretch (ester)Strong

Interpretation and Rationale:

  • Aromatic and Aliphatic C-H Stretches: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl groups.

  • Carbonyl Stretch (C=O): The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl group, appearing around 1725 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[8][9]

  • Aromatic C=C Stretches: The absorptions in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the quinoline ring.

  • Ester C-O Stretches: Aromatic esters typically exhibit two strong C-O stretching bands.[10][11][12] The C-C-O stretch is expected around 1280 cm⁻¹, and the O-C-C stretch around 1100 cm⁻¹. This pattern is often referred to as the "Rule of Three" for esters.[8]

Experimental Protocol for IR Spectroscopy

G cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing prep_ir1 Place a small amount of solid sample on the ATR crystal prep_ir2 Apply pressure to ensure good contact prep_ir1->prep_ir2 acq_ir1 Collect background spectrum prep_ir2->acq_ir1 acq_ir2 Collect sample spectrum acq_ir1->acq_ir2 proc_ir1 Perform background subtraction acq_ir2->proc_ir1 proc_ir2 Analyze the resulting spectrum proc_ir1->proc_ir2

Caption: Workflow for IR data acquisition using ATR.

Detailed Steps (using Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Collect the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula of this compound is C₁₂H₁₁NO₂. The molecular weight is 201.22 g/mol .

m/zProposed Fragment
201[M]⁺˙ (Molecular Ion)
170[M - OCH₃]⁺
142[M - COOCH₃]⁺
115[C₉H₇]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 201, corresponding to the intact molecule with one electron removed. The stability of the aromatic system should result in a relatively intense molecular ion peak.[13]

  • Fragmentation Pattern: Under electron ionization (EI), the molecule will fragment in a predictable manner.

    • Loss of the methoxy radical (•OCH₃) from the ester group would result in a fragment ion at m/z 170.

    • Cleavage of the entire methyl carboxylate group (•COOCH₃) would lead to a fragment at m/z 142.[14]

    • Further fragmentation of the quinoline ring can occur, often involving the loss of hydrogen cyanide (HCN).[13] A common fragment for quinoline derivatives is observed at m/z 115.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep_ms1 Dissolve sample in a volatile solvent (e.g., dichloromethane) prep_ms2 Inject into GC-MS system prep_ms1->prep_ms2 acq_ms1 Separation on GC column prep_ms2->acq_ms1 acq_ms2 Ionization (EI) acq_ms1->acq_ms2 acq_ms3 Mass analysis acq_ms2->acq_ms3 proc_ms1 Identify molecular ion peak acq_ms3->proc_ms1 proc_ms2 Analyze fragmentation pattern proc_ms1->proc_ms2

Caption: Workflow for GC-MS data acquisition and analysis.

Detailed Steps:

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).

  • Gas Chromatography:

    • The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. This step ensures that a pure sample enters the mass spectrometer.

  • Ionization and Mass Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.[15]

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for the prediction, acquisition, and interpretation of the spectroscopic data for this compound. By understanding the underlying principles and following standardized protocols, researchers can confidently elucidate the structure and purity of this compound, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Khan, I., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • El-Guesmi, N., et al. (2020).
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Quimica Organica. IR Spectrum: Esters. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • SpectraBase. 8-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

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The Versatile Scaffold: Unlocking the Therapeutic Potential of Substituted Quinoline Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its role as a foundational element in the development of numerous therapeutic agents.[1][3] The introduction of a carboxylate group, along with other substitutions on this core, gives rise to a class of compounds—substituted quinoline carboxylates—with a remarkably broad and potent spectrum of biological activities. These derivatives have been extensively investigated and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5][6]

This technical guide offers a comprehensive exploration of the biological activities of substituted quinoline carboxylates. Moving beyond a simple catalog of effects, we delve into the molecular mechanisms, structure-activity relationships (SAR), and the rationale behind the experimental methodologies used to validate their therapeutic potential. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to harnessing the power of this versatile chemical class.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoline carboxylates represent a prominent class of compounds in oncological research, targeting critical cellular processes that drive tumor growth and survival.[2][4] Their efficacy stems from an ability to engage with a diverse array of molecular targets, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastasis.[4]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are not monolithic; rather, they operate through several distinct and sometimes overlapping mechanisms.

A. Inhibition of Kinases: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[7] Many quinoline derivatives have been developed as potent kinase inhibitors.[2] For instance, they can target Vascular Endothelial Growth Factor Receptors (VEGFR), essential for angiogenesis, and Epidermal Growth Factor Receptors (EGFR), which drive cell proliferation.[8] The inhibition of these pathways disrupts the signaling cascades necessary for tumor growth and survival.[8] Certain derivatives also show potent inhibitory activity against Pim-1 kinase, an enzyme frequently upregulated in human cancers that promotes cell development.[9]

B. Inhibition of Dihydroorotate Dehydrogenase (DHODH): A key mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[10][11] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is critical for the rapid proliferation of cancer cells that require a constant supply of nucleotides for DNA and RNA synthesis.[11] By blocking DHODH, these compounds starve cancer cells of essential building blocks, leading to growth arrest.[11] The carboxylate group at the C-4 position is crucial for this activity, forming a salt bridge with an arginine residue in the enzyme's active site.[10][11]

C. Disruption of DNA Topology and Repair: Quinoline derivatives can act as DNA intercalating agents and inhibitors of topoisomerase enzymes.[4][9] Topoisomerases are vital for managing DNA supercoiling during replication. By stabilizing the DNA-topoisomerase complex, these compounds lead to double-strand DNA breaks and ultimately trigger apoptosis.[9][12] This mechanism is shared by several established anticancer drugs and highlights the potential of quinoline-based compounds in this arena.[9]

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic studies have identified key structural features that govern the anticancer potency of quinoline carboxylates:

  • C-4 Position : A strict requirement for a carboxylic acid (or its salt/ester) is observed for activities like DHODH inhibition, where it acts as a critical binding anchor.[10][11][13]

  • C-2 Position : Bulky, hydrophobic substituents at this position are often necessary for potent activity. For example, in DHODH inhibitors like brequinar, a 2'-fluoro-1,1'-biphenyl-4-yl group confers significant potency.[10]

  • Benzo Portion : Substitutions on the benzene ring, such as fluorine at the C-6 position, can enhance activity.[1][10]

  • Carboxamide Linkage : Incorporating a carboxamide linkage at various positions on the quinoline ring has proven to be an effective strategy for enhancing anticancer potency.[12]

Quantitative Data: Anticancer Potency

The following table summarizes the inhibitory concentrations of representative quinoline carboxylate derivatives against various cancer-related targets and cell lines.

Compound ClassTarget / Cell LineIC50 / GI50 ValueReference
Quinoline-4-Carboxylic Acid Analog (Brequinar)L1210 DHODHVaries with substitution[10]
Quinoline-2-CarboxamidesPim-1 Kinase1.29 µM - 2.81 µM[9]
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast Cancer)Micromolar range[14]
2,4-disubstituted quinoline-3-carboxylic acidsK562 (Leukemia)Micromolar range[14]
Quinoline-2-carboxylic acidHeLa (Cervical Cancer)Significant cytotoxicity[5][15]
Quinoline-4-carboxylic acidMCF7 (Breast Cancer)Remarkable growth inhibition[5][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of quinoline carboxylates against a specific protein kinase, such as VEGFR or Pim-1.

Causality: This assay is chosen to directly measure the compound's ability to inhibit the enzymatic activity of a specific kinase, which is a primary mechanism of action for many anticancer quinoline derivatives.[2][9] By quantifying the reduction in phosphorylation of a substrate, it provides a direct measure of potency (e.g., IC50 value).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test quinoline carboxylate derivative in DMSO.

    • Dilute the stock solution to create a series of concentrations for IC50 determination.

    • Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the recombinant kinase, the specific peptide substrate, and ATP.

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and substrate solution to each well and briefly incubate to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or, more commonly, luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measure ADP production.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Self-Validation: The protocol's integrity is maintained by the concurrent use of positive and negative controls. The positive control ensures the assay is sensitive to inhibition, while the negative control establishes the baseline for 100% enzyme activity. Reproducibility is confirmed by running replicates.

Antimicrobial Activity: Targeting Bacterial DNA Machinery

The quinolone antibiotics are a cornerstone of antibacterial therapy, and their core structure is a quinoline ring with a carboxylate at the C-3 position.[11] This class of compounds exerts potent bactericidal effects by targeting essential enzymes involved in DNA replication.[16]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary targets for quinolone carboxylates are two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[11][17]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription.[18]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.[17]

Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[11][18] This stabilization of the "cleavage complex" leads to the accumulation of double-stranded DNA breaks, which halts DNA replication and ultimately triggers bacterial cell death.[11] The carboxylic acid group at the C-3 position is absolutely essential for this inhibitory activity.[11]

Diagram: Mechanism of Quinolone Action

G cluster_cell Bacterial Cell Quinolone Substituted Quinoline Carboxylate DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Topo_IV->Replication Required for DS_Breaks Double-Strand DNA Breaks Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Workflow of quinolone inhibition of bacterial topoisomerases.

Quantitative Data: Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for novel quinoline derivatives against pathogenic bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 14S. pneumoniae0.66 - 3.98[19]
Derivative 14B. subtilis0.66 - 3.98[19]
Derivative 14P. aeruginosa0.66 - 3.98[19]
Derivative 14E. coli0.66 - 3.98[19]
Derivative 6bS. aureus154.59 (µM)[16]
Derivative 11S. aureus192.29 (µM)[16]
Experimental Protocol: E. coli DNA Gyrase Supercoiling Assay

Causality: This biochemical assay is selected to directly confirm that the antimicrobial activity of a test compound is mediated through the inhibition of its intended molecular target, DNA gyrase.[19] It provides definitive mechanistic evidence by measuring the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test quinoline derivative in DMSO and create serial dilutions.

    • Prepare assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP).

    • Obtain purified E. coli DNA gyrase enzyme and relaxed circular plasmid DNA (e.g., pBR322).

  • Assay Procedure:

    • Set up reactions in microcentrifuge tubes on ice.

    • To each tube, add assay buffer, relaxed plasmid DNA, and the serially diluted test compound. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

    • Add the DNA gyrase enzyme to each tube to initiate the reaction.

    • Incubate the reactions at 37°C for 1 hour.

    • Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and bromophenol blue).

  • Detection via Gel Electrophoresis:

    • Load the reaction mixtures onto a 1% agarose gel.

    • Run the gel electrophoresis to separate the different DNA topoisomers (supercoiled vs. relaxed). Supercoiled DNA migrates faster than relaxed DNA.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Data Analysis:

    • In the negative control lane, the relaxed DNA band should be converted to a faster-migrating supercoiled DNA band.

    • In the presence of an effective inhibitor, the conversion will be blocked, and the DNA will remain in its relaxed form.

    • The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity, which can be quantified by densitometry of the DNA bands.

Self-Validation: The assay includes controls for both relaxed and supercoiled DNA to ensure proper migration and separation on the gel. The positive control validates that the assay system is responsive to known inhibitors, confirming the experiment's integrity.

Anti-inflammatory and Neuroprotective Activities

Beyond their roles in fighting cancer and microbes, substituted quinoline carboxylates have demonstrated significant potential in modulating inflammation and protecting neuronal cells, often through interconnected mechanisms involving antioxidant activity and the regulation of key signaling pathways.[5][20][21]

Mechanism of Action: Modulating Cellular Stress and Signaling

A. Anti-inflammatory Effects: The anti-inflammatory properties of quinoline-2-carboxylic acid and its derivatives are often linked to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway .[21] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[21] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[15][21] Studies have shown that quinoline-4-carboxylic acids exhibit impressive anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models.[5][15]

B. Neuroprotective Effects: The neuroprotective potential of quinoline derivatives is often multi-faceted.[20][22] They can act as potent antioxidants, directly scavenging free radicals and upregulating the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX).[20] This mitigation of oxidative stress is crucial in neurodegenerative diseases like Parkinson's and Alzheimer's.[23][24] Furthermore, some derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of these conditions.[6][24]

Diagram: Key Anti-inflammatory Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates Quinoline Quinoline-2-Carboxylic Acid Derivative Quinoline->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 p65 IkB->NFkB_p65 NFkB_inactive NF-κB NFkB_p50 p50 NFkB_active Active NF-κB NFkB_p65->NFkB_active Translocates NFkB_p50->NFkB_active Translocates Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_active->Genes Induces

Caption: Inhibition of the NF-κB inflammatory pathway by quinoline derivatives.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Causality: This cell-based assay is a standard and reliable method for screening compounds for anti-inflammatory activity.[25] Macrophages stimulated with LPS produce nitric oxide (NO), a key pro-inflammatory mediator. A reduction in NO production in the presence of a test compound indicates potential anti-inflammatory properties, often linked to the inhibition of inducible nitric oxide synthase (iNOS), a gene regulated by NF-κB.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Plate the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test quinoline carboxylate.

    • Pre-treat the cells with the test compounds for 1-2 hours before inflammatory stimulation.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • NO is unstable, so its production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition compared to the LPS-only control.

    • Calculate the IC50 value for NO inhibition.

    • Crucial Step: Concurrently perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not general cytotoxicity.

Self-Validation: The inclusion of untreated and LPS-stimulated controls provides the baseline and maximum response. The parallel cytotoxicity assay is a critical internal control that validates the specificity of the anti-inflammatory effect.

Conclusion and Future Directions

Substituted quinoline carboxylates have unequivocally demonstrated their value as a versatile and potent class of biologically active molecules.[1] Their ability to specifically target a wide range of enzymes and signaling pathways—from bacterial topoisomerases and cancer-related kinases to inflammatory regulators—underscores their immense therapeutic potential.[2][26][11] The structure-activity relationship studies have provided a clear roadmap for medicinal chemists, highlighting the critical roles of substitutions at the C-2, C-3, C-4, and benzo-ring positions in fine-tuning potency and selectivity.[10][12]

Future research should focus on several key areas:

  • Enhancing Selectivity: While potent, many derivatives can exhibit off-target effects. Future design strategies should focus on improving selectivity for the intended target to minimize potential toxicity.

  • Multi-Target Ligands: For complex diseases like cancer and neurodegeneration, designing single molecules that can modulate multiple relevant targets simultaneously is a highly promising strategy.[20][22]

  • Overcoming Resistance: In both oncology and infectious disease, drug resistance is a major hurdle. The development of novel quinoline carboxylates that can circumvent known resistance mechanisms is a critical area of investigation.

  • Pharmacokinetic Optimization: A deep understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is essential for translating potent in vitro activity into in vivo efficacy.

The foundational knowledge, coupled with the robust experimental frameworks outlined in this guide, provides a solid platform for the continued exploration and development of substituted quinoline carboxylates as next-generation therapeutics.

References

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The Quinoline Scaffold: A Privileged Structure in Drug Discovery and Its Multifaceted Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of therapeutic agents across a remarkably diverse range of diseases. The inherent chemical versatility of the quinoline nucleus allows for facile structural modifications, leading to a vast library of derivatives with finely tuned biological activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action of quinoline derivatives, with a particular focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the molecular intricacies of how these compounds interact with their biological targets, supported by experimental evidence and detailed protocols for key validation assays. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough understanding of the established mechanisms but also insights into the experimental choices that underpin these discoveries.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline scaffold, first isolated from coal tar in 1834, has a rich history in drug discovery, famously exemplified by the antimalarial drug quinine. Its rigid, planar structure and the presence of a nitrogen atom provide key pharmacophoric features that enable interaction with a multitude of biological targets. The sustained interest in quinoline derivatives stems from their proven success in generating clinically approved drugs and their continued potential to yield novel therapeutic agents with diverse mechanisms of action.[1] This guide will dissect these mechanisms, providing a granular view of their molecular basis and the experimental methodologies used to elucidate them.

Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity through a variety of mechanisms that target fundamental cellular processes.[2][3]

Disruption of DNA Integrity and Replication

A primary mode of anticancer activity for many quinoline derivatives is their ability to interfere with DNA structure and function, thereby halting the uncontrolled proliferation of cancer cells.

The planar aromatic ring system of certain quinoline derivatives allows them to insert between the base pairs of the DNA double helix, a process known as intercalation.[4] This physical distortion of the DNA structure can inhibit both replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Experimental Protocol: DNA Intercalation Assay using Single-Molecule Force Spectroscopy

This technique provides a high-resolution method to directly observe and quantify the interaction of small molecules with DNA.[4][5][6]

  • DNA Tethering: A single DNA molecule is tethered between a microscopic bead and a surface.

  • Force Application: Magnetic or optical tweezers are used to apply a controlled stretching force to the DNA molecule.

  • Introduction of Quinoline Derivative: The quinoline derivative of interest is introduced into the system.

  • Measurement of DNA Extension: Intercalation of the compound will cause an increase in the contour length of the DNA molecule, which can be precisely measured as a function of the applied force.

  • Data Analysis: The change in DNA length at a given force can be used to determine the binding affinity and kinetics of the intercalating agent.

Causality of Experimental Choice: Single-molecule force spectroscopy is chosen for its ability to provide direct, quantitative data on the physical changes to the DNA molecule upon ligand binding, offering a more detailed mechanistic insight compared to bulk methods like UV-visible spectroscopy or viscometry.

Topoisomerases are essential enzymes that resolve the topological stress of DNA during replication, transcription, and other cellular processes.[7] Quinoline derivatives can act as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II), leading to the accumulation of DNA strand breaks and subsequent cell death.[8][9][10]

  • Topoisomerase I Inhibition: Quinoline-based Topo I inhibitors, such as certain camptothecin analogs, stabilize the covalent complex between the enzyme and DNA, preventing the religation of the single-strand break.[9]

  • Topoisomerase II Inhibition: These inhibitors trap the enzyme in its cleavable complex state, leading to the accumulation of double-strand DNA breaks.[10]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay [11][12]

  • Reaction Setup: Supercoiled plasmid DNA is incubated with purified human topoisomerase I in a reaction buffer.

  • Inhibitor Addition: The quinoline derivative is added at varying concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for DNA relaxation by the enzyme.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using densitometry. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate inhibition.

Logical Relationship Diagram: Topoisomerase Inhibition Assay

Topoisomerase_Inhibition_Assay cluster_materials Materials cluster_process Process cluster_results Results scDNA Supercoiled Plasmid DNA Incubation Incubation (37°C) scDNA->Incubation TopoI Topoisomerase I TopoI->Incubation Inhibitor Quinoline Derivative Inhibitor->Incubation Termination Reaction Termination Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis RelaxedDNA Relaxed DNA Electrophoresis->RelaxedDNA scDNA_out Supercoiled DNA Electrophoresis->scDNA_out NoInhibition No Inhibition RelaxedDNA->NoInhibition Inhibition Inhibition scDNA_out->Inhibition Apoptosis_Induction cluster_dna DNA Damage cluster_signaling Signaling Disruption cluster_cellular_response Cellular Response QD Quinoline Derivative DNA_Intercalation DNA Intercalation QD->DNA_Intercalation Topo_Inhibition Topoisomerase Inhibition QD->Topo_Inhibition Kinase_Inhibition Kinase Inhibition QD->Kinase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Intercalation->Cell_Cycle_Arrest Topo_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Kinase_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Quinoline derivatives induce apoptosis via DNA damage and signaling disruption.

Antimalarial Mechanism of Action: Targeting the Parasite's Achilles' Heel

The quinoline antimalarials, most notably chloroquine, exert their effect by disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the Plasmodium parasite within the host's red blood cells. [13]

Inhibition of Heme Polymerization

The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of heme. To protect itself, the parasite polymerizes the toxic heme into an inert crystalline pigment called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite. [8][14] Experimental Protocol: Heme Polymerization Inhibition Assay [8][15]

  • Reaction Setup: A solution of hematin (the precursor of hemozoin) is prepared in a slightly alkaline buffer.

  • Inhibitor Addition: The quinoline derivative is added at various concentrations.

  • Polymerization Induction: The pH is lowered by adding an acidic buffer to initiate heme polymerization.

  • Incubation: The reaction is incubated to allow for the formation of β-hematin (synthetic hemozoin).

  • Quantification of β-Hematin: The amount of insoluble β-hematin formed is quantified. This can be done by centrifugation to pellet the β-hematin, followed by dissolving it in a basic solution and measuring its absorbance.

  • IC50 Calculation: The concentration of the quinoline derivative that inhibits 50% of heme polymerization is determined.

Antimicrobial Mechanism of Action: Combating Bacterial Infections

Quinoline derivatives, particularly the fluoroquinolones, are a major class of broad-spectrum antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA synthesis. [16]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for bacterial DNA replication, recombination, and repair. [17][18][19]Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which are lethal to the bacteria. [20] Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay [18][20]

  • Reaction Setup: Relaxed circular DNA is incubated with purified bacterial DNA gyrase and ATP in a reaction buffer.

  • Inhibitor Addition: The quinoline derivative is added at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for DNA supercoiling by the gyrase.

  • Reaction Termination: The reaction is stopped, and the proteins are removed.

  • Agarose Gel Electrophoresis: The supercoiled and relaxed DNA forms are separated by agarose gel electrophoresis.

  • Quantification: The amount of supercoiled DNA is quantified. A decrease in supercoiling indicates inhibition of DNA gyrase.

Disruption of Bacterial Cell Membranes

Some quinoline derivatives have been shown to possess membrane-disrupting activity, although this is generally considered a secondary mechanism. [10][21][22]They can perturb the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Protocol: Membrane Permeability Assay (Live/Dead BacLight™ Kit) [23]

  • Bacterial Culture: Bacteria are grown to the mid-logarithmic phase.

  • Treatment: The bacterial suspension is treated with the quinoline derivative.

  • Staining: The cells are stained with a mixture of SYTO® 9 (a green fluorescent dye that stains all cells) and propidium iodide (a red fluorescent dye that only enters cells with compromised membranes).

  • Fluorescence Microscopy or Flow Cytometry: The stained cells are visualized under a fluorescence microscope or analyzed by flow cytometry.

  • Analysis: An increase in the number of red-staining cells indicates membrane damage.

Anti-inflammatory Mechanism of Action: Modulating the Inflammatory Cascade

Quinoline derivatives have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases. [1][24]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. Certain quinoline derivatives can inhibit the activity of these enzymes, thereby reducing inflammation. [24] Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Inhibitor Incubation: The quinoline derivative is pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: Arachidonic acid is added to start the reaction.

  • Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is measured using an ELISA kit.

  • IC50 Determination: The concentration of the quinoline derivative that inhibits 50% of COX-2 activity is calculated.

Modulation of Inflammatory Cytokines

Quinoline derivatives can also modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

Experimental Protocol: TNF-α ELISA [25][26][27][28][29]

  • Cell Stimulation: Immune cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the quinoline derivative.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is measured using a sandwich ELISA kit.

    • A capture antibody specific for TNF-α is coated onto the wells of a microplate.

    • The supernatant is added, and any TNF-α present binds to the capture antibody.

    • A detection antibody conjugated to an enzyme is added, which binds to the captured TNF-α.

    • A substrate is added, and the enzyme catalyzes a color change.

  • Absorbance Measurement: The absorbance is measured, which is proportional to the amount of TNF-α.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse mechanisms of action of quinoline derivatives, spanning from direct interaction with DNA to the modulation of complex signaling pathways, underscore their versatility and potential. A thorough understanding of these mechanisms, facilitated by the robust experimental methodologies outlined in this guide, is crucial for the rational design and development of the next generation of quinoline-based drugs. Future research will likely focus on the development of quinoline derivatives with enhanced target specificity and improved pharmacokinetic profiles, as well as their application in combination therapies to overcome drug resistance.

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An In-Depth Technical Guide to the Discovery and History of Quinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true potential was unlocked through the development of synthetic methodologies that allowed for the tailored construction of its derivatives.[1][3][4] The quinoline scaffold is a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity.[5][6] This versatility has led to the development of a vast array of pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][7][8][9][10]

This guide provides an in-depth exploration of the discovery and historical evolution of the core synthetic methods for constructing the quinoline ring system. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of reactions, but a deeper understanding of the causality behind experimental choices and the logical progression of synthetic strategies from classical to modern approaches.

The Dawn of Quinoline Synthesis: Classical Name Reactions

The late 19th century witnessed a flurry of discoveries that laid the foundation for quinoline chemistry. These classical methods, born out of the burgeoning field of organic chemistry, remain remarkably relevant today, often serving as the basis for more contemporary synthetic innovations.[11][12]

The Skraup Synthesis (1880): A Vigorous Entry

In 1880, the Czech chemist Zdenko Hans Skraup reported a method that would become a cornerstone of quinoline synthesis.[13] The Skraup synthesis is a powerful, albeit often vigorous, reaction that produces quinoline from the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][13][14][15]

Causality Behind Experimental Choices: The genius of Skraup's method lies in the in-situ generation of the key reactant, acrolein. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[14][16] The aromatic amine then undergoes a Michael addition to the acrolein.[15][16] Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation, yield the quinoline ring system.[14][16] The oxidizing agent, often nitrobenzene, is crucial for the final aromatization step.[16][17] Ferrous sulfate is often added to moderate the highly exothermic reaction.[16]

Reaction Mechanism Workflow:

Skraup_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol Glycerol->Dehydration H₂SO₄ H2SO4 H₂SO₄ (conc.) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dehydration->Michael_Addition forms Acrolein Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation H₂SO₄ Quinoline Quinoline Oxidation->Quinoline Oxidant

Caption: General experimental workflow for the Skraup synthesis.[15]

The Doebner-von Miller Reaction: A Versatile Modification

Building upon Skraup's work, the Doebner-von Miller reaction offers greater versatility by using α,β-unsaturated aldehydes or ketones in place of glycerol.[18][19] This modification allows for the synthesis of a wider range of substituted quinolines. The reaction is typically catalyzed by Brønsted or Lewis acids.[18]

Key Distinction from Skraup: The primary difference is the starting material for the three-carbon unit. Instead of generating acrolein in situ from glycerol, a pre-formed α,β-unsaturated carbonyl compound is used. This provides direct control over the substitution pattern on the resulting quinoline ring.

The Combes Quinoline Synthesis (1888): A Diketone Approach

First reported by Alphonse Combes in 1888, this method involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[1][20][21][22][23] The Combes synthesis is particularly useful for preparing 2,4-disubstituted quinolines.[1][20]

Mechanism and Experimental Logic: The reaction proceeds in two main stages. First, the aniline and β-diketone condense to form an enamine intermediate.[1][21] This is followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the quinoline product.[1][20] The choice of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is critical to drive the cyclization step.[1][20]

Reaction Mechanism:

Combes_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Product Aniline Aniline Condensation Condensation Aniline->Condensation Diketone β-Diketone Diketone->Condensation Acid Acid Catalyst (e.g., H₂SO₄) Cyclization Intramolecular Cyclization & Dehydration Acid->Cyclization Condensation->Cyclization forms Enamine Substituted_Quinoline 2,4-Disubstituted Quinoline Cyclization->Substituted_Quinoline

Caption: The two-stage mechanism of the Combes quinoline synthesis.

The Conrad-Limpach-Knorr Synthesis (1887): Access to Hydroxyquinolines

Discovered by Max Conrad and Leonhard Limpach in 1887, this synthesis involves the condensation of anilines with β-ketoesters.[24][25] A key variation, developed by Ludwig Knorr, allows for the synthesis of 2-hydroxyquinolines under different reaction conditions.[24] This family of reactions is crucial for accessing 2- and 4-hydroxyquinolines (which often exist as the tautomeric 2- and 4-quinolones).[24][26]

Causality and Regioselectivity: The reaction's outcome is highly dependent on temperature. At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to the formation of a 4-hydroxyquinoline (Conrad-Limpach product).[24] At higher temperatures, the aniline attacks the ester group, ultimately yielding a 2-hydroxyquinoline (Knorr product).[24] This temperature-dependent regioselectivity is a critical consideration for synthetic planning. The reaction proceeds through a Schiff base intermediate followed by thermal cyclization.[24]

Comparative Overview of Classical Syntheses:

Synthesis MethodKey ReactantsTypical ProductKey Conditions
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted or Substituted QuinolinesStrong Acid (H₂SO₄), High Temperature
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesAcid Catalyst (Brønsted or Lewis)
Combes Aniline, β-Diketone2,4-Disubstituted QuinolinesStrong Acid (H₂SO₄ or PPA)
Conrad-Limpach Aniline, β-Ketoester4-HydroxyquinolinesLower Temperature
Knorr Aniline, β-Ketoester2-HydroxyquinolinesHigher Temperature
The Friedländer Synthesis (1882): A Convergent Approach

Reported by Paul Friedländer in 1882, this synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester).[12][27][28][29][30][31] It can be catalyzed by either acids or bases.[27][28][30]

Mechanistic Versatility: Two primary mechanistic pathways are proposed for the Friedländer synthesis.[27][29] One pathway involves an initial aldol condensation followed by cyclization and dehydration.[27] The alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation.[27][29] The choice of catalyst and substrates can influence which pathway is favored.

Experimental Protocol: A Generic Friedländer Synthesis

  • Reactant Preparation: In a suitable flask, dissolve the 2-aminoaryl ketone or aldehyde and the α-methylene carbonyl compound in an appropriate solvent (e.g., ethanol, methanol, or DMF).[30]

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., acetic acid, hydrochloric acid) or a base (e.g., sodium hydroxide, pyridine).[30]

  • Reaction: Heat the mixture to reflux (typically between 80-120 °C) and monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC).[30]

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.

Modern Frontiers in Quinoline Synthesis

While the classical methods remain valuable, the demands of modern drug discovery and materials science for efficiency, sustainability, and molecular diversity have driven the development of new synthetic strategies.[11][32]

Multicomponent Reactions (MCRs)

MCRs have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants.[11] The Povarov reaction, for instance, is a notable MCR for quinoline synthesis, involving the cycloaddition of an aniline, an aldehyde, and an alkene.[11] These reactions are highly atom-economical and can rapidly generate libraries of diverse quinoline derivatives.

Catalytic and Greener Approaches

Recent advancements have focused on the use of novel catalysts to improve the efficiency and environmental footprint of quinoline synthesis.[3][33] This includes the use of:

  • Transition Metal Catalysts: Rhodium and ruthenium complexes have been employed in C-H activation strategies to construct the quinoline ring.[3]

  • Nanocatalysts: The use of nanocatalysts offers advantages such as high catalytic activity and ease of recovery and reuse, contributing to greener synthetic protocols.[33]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in classical syntheses like the Friedländer reaction.[3][32]

  • Solvent-Free Conditions: Conducting reactions under solvent-free conditions reduces waste and environmental impact.[28]

Conclusion: An Ever-Evolving Legacy

The journey of quinoline synthesis, from the forceful conditions of the Skraup reaction to the elegant efficiency of modern catalytic MCRs, mirrors the evolution of organic chemistry itself. The foundational discoveries of the 19th century provided the essential tools to construct this vital heterocyclic scaffold. Today, armed with a deeper mechanistic understanding and a commitment to sustainable practices, chemists continue to innovate, expanding the synthetic toolbox to create novel quinoline derivatives with the potential to address pressing challenges in medicine and technology. The quinoline ring, first coaxed from the complex mixture of coal tar, remains a beacon of opportunity for scientific discovery.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 3, 2026, from [Link]

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A Technical Guide to Methyl 8-methylquinoline-7-carboxylate: Synthesis, Derivatization, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, highly functionalized member of this class: Methyl 8-methylquinoline-7-carboxylate. We delve into the synthetic routes for this core moiety, explore strategies for generating a diverse library of structural analogs, and discuss the established and potential biological activities of these compounds. This document serves as a comprehensive resource, providing detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic potential of this chemical series.

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinolines are bicyclic heterocyclic compounds, consisting of a benzene ring fused to a pyridine ring.[4] First isolated from coal tar in 1834, this structural motif is prevalent in nature, notably in alkaloids like quinine, a historic antimalarial.[1] The privileged nature of the quinoline scaffold stems from its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological profiles, making it a fertile ground for drug discovery and development.[2]

The Core Moiety: this compound

This compound (CAS No. 1030846-94-6) is a specific derivative that offers multiple points for chemical modification.[5] Understanding its fundamental properties is crucial for its effective use as a building block in synthetic chemistry.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for the title compound is sparse in public literature, its properties can be predicted based on its structural features.[6]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₁NO₂Based on atom count.[5]
Molecular Weight 201.22 g/mol Calculated from the molecular formula.[5]
¹H NMR Aromatic protons (δ 7.0-8.9 ppm), Ester methyl protons (~δ 3.9 ppm, singlet), Ring methyl protons (~δ 2.6 ppm, singlet).Predicted based on analogous quinoline structures.[6][7]
¹³C NMR Carbonyl carbon (~δ 165-170 ppm), Aromatic carbons (δ 120-150 ppm), Ester methyl carbon (~δ 52 ppm), Ring methyl carbon (~δ 15-20 ppm).Inferred from standard chemical shift ranges for similar functional groups.[6]
IR Spectroscopy C=O stretch (ester) ~1720 cm⁻¹, C=N and C=C stretches (aromatic) ~1600-1450 cm⁻¹, C-H stretches ~3000-3100 cm⁻¹.Characteristic vibrational frequencies for the functional groups present.[6]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 201.Corresponds to the molecular weight. Fragmentation would likely involve loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[6]
Synthetic Pathways

The synthesis of substituted quinolines can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][8] For 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is particularly powerful.[9][10]

A plausible and efficient route to the core scaffold of this compound likely involves a multi-step synthesis starting from an appropriately substituted aniline, potentially utilizing a Gould-Jacobs or similar cyclization strategy followed by functional group interconversion.[9][11]

Structural Analogs and Derivatives: A Synthetic Overview

The true value of this compound lies in its potential as a versatile scaffold. Modifications can be systematically introduced at three key positions: the C8-methyl group, the C7-ester, and the quinoline ring itself.

Strategies for Derivatization
  • Modification of the C7-Ester: The ester functionality is a prime handle for creating analogs.

    • Hydrolysis: Saponification with a base (e.g., NaOH, KOH) will yield the corresponding 8-methylquinoline-7-carboxylic acid. This carboxylic acid is a key intermediate, often exhibiting different biological activities and serving as a precursor for further derivatization.[12][13]

    • Amidation: The carboxylic acid can be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amides.

    • Transesterification: Reaction with different alcohols under acidic or basic conditions can produce other ester analogs.

  • Modification of the C8-Methyl Group:

    • Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, introducing new reactive functionalities.

    • Halogenation: Free-radical halogenation (e.g., with NBS) can introduce a handle for subsequent nucleophilic substitution or cross-coupling reactions.

  • Modification of the Quinoline Ring:

    • Nitration: Electrophilic aromatic substitution, such as nitration, can introduce nitro groups onto the benzene portion of the quinoline ring.[7] The directing effects of the existing substituents will govern the position of nitration. Subsequent reduction of the nitro group yields an amino group, which can be further functionalized.[14]

    • Halogenation: Direct halogenation can also functionalize the ring, providing sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups.

Biological Activities and Therapeutic Potential

While specific data on this compound is limited, the broader class of quinoline carboxylic acids has demonstrated significant therapeutic potential.[15]

Anticancer Activity

Certain quinoline carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[13][16] By blocking this enzyme, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell growth arrest.[16] The carboxylic acid group is often critical for this activity, as it can form key interactions, such as a salt bridge with arginine residues in the enzyme's binding pocket.[16]

Antimicrobial Activity

The quinolone antibiotics, a major class of antibacterial agents, are characterized by a 4-oxo-quinoline-3-carboxylic acid core.[16] They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[16] While the subject molecule does not fit this exact structural class, derivatives of 8-hydroxyquinoline have also shown potent antimicrobial and antifungal activities, often linked to their ability to chelate metal ions essential for microbial survival.[17][18][19] The structural requirements for some anti-HIV activities have been identified as a carboxyl group at C-7 and a hydroxyl group at C-8.[18][19]

Structure-Activity Relationships (SAR)

Based on studies of related quinoline series, several SAR principles can be hypothesized:

  • The Carboxylate at C7: The presence and nature of the substituent at C7 are critical. Conversion of the ester to a carboxylic acid or various amides can dramatically alter potency and selectivity for different biological targets.[13][16]

  • The Substituent at C8: The methyl group at C8 provides steric bulk and lipophilicity. Modifying this position could influence binding orientation and pharmacokinetic properties. For instance, in the related 8-hydroxyquinoline series, substituents play a key role in chelating ability and biological activity.[17]

  • Ring Substitution: Adding substituents to the benzo portion of the quinoline ring can modulate electronic properties and provide additional interaction points with target proteins.[13]

Experimental Workflows and Characterization

The synthesis and evaluation of a library of analogs require a systematic and robust workflow. This involves synthesis, purification, and thorough characterization before biological screening.

General Synthetic Protocol: Gould-Jacobs Approach to a Quinoline Core

The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core, which can be a precursor to the target scaffold.[9][11] The following is a generalized protocol.

Step 1: Condensation

  • To a round-bottom flask, add the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture, typically at 100-130 °C, for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cool the reaction mixture. The intermediate anilidomethylenemalonate may crystallize upon cooling or can be used directly in the next step.

Step 2: Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether).

  • Heat the mixture to a high temperature (typically ~250 °C) to induce thermal intramolecular cyclization.[10] This step is often the most critical and requires careful temperature control. Microwave-assisted heating can significantly reduce reaction times and improve yields.[11][20]

  • After the reaction is complete (monitored by TLC), cool the mixture. The product, a 4-hydroxy-3-carboalkoxyquinoline, often precipitates and can be collected by filtration.

Step 3: Functional Group Manipulation

  • The resulting quinoline core can then undergo further reactions, such as hydrolysis of the ester, decarboxylation, or halogenation, to build towards the final target structure.

Causality: The high temperature in the cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclization reaction that forms the pyridine ring.[9] The choice of a high-boiling, inert solvent prevents the reactants from boiling off before the required temperature is reached.[10]

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of new chemical entities based on the this compound scaffold.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Start Core Synthesis (e.g., Gould-Jacobs) Deriv Derivatization (Amidation, Cross-Coupling, etc.) Start->Deriv Scaffold Purify Purification (Chromatography, Recrystallization) Deriv->Purify Crude Analogs QC Structural Verification (NMR, MS, IR) Purify->QC Pure Analogs Purity Purity Analysis (HPLC, LC-MS) QC->Purity Screen Primary Screening (e.g., Enzyme Inhibition, Cell Viability) Purity->Screen Confirmed Structures SAR SAR Analysis Screen->SAR Activity Data LeadOpt Lead Optimization SAR->LeadOpt Key Insights LeadOpt->Deriv Design New Analogs

Caption: High-level workflow for analog synthesis, characterization, and biological evaluation.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent functionality allows for the application of modern synthetic techniques, including combinatorial chemistry and fragment-based drug design, to rapidly generate diverse libraries of analogs. Future research should focus on:

  • Exploring Diverse Biological Targets: While anticancer and antimicrobial applications are prominent, the scaffold should be tested against a wider range of targets, such as kinases, proteases, and GPCRs.

  • Computational Modeling: Employing in silico methods, such as molecular docking and QSAR studies, can help rationalize observed SAR and guide the design of more potent and selective analogs.

  • Green Chemistry Approaches: Developing more environmentally benign synthetic protocols using nanocatalysts or flow chemistry can improve the efficiency and sustainability of analog production.[4]

References

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  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27, 2823-2826.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
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8-Methylquinoline Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Methylquinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The substitution pattern on the quinoline ring is crucial in determining its physicochemical properties and biological functions. The introduction of a methyl group at the 8-position creates 8-methylquinoline, a compound that serves as a versatile precursor for a wide range of functionalized molecules.[5] The presence of the C(sp³)-H bonds of the 8-methyl group, in proximity to the nitrogen atom of the pyridine ring, offers a unique handle for late-stage functionalization through transition metal-catalyzed C-H activation.[5][6][7] This guide provides an in-depth exploration of the synthesis, properties, and applications of 8-methylquinoline compounds, with a focus on methodologies and mechanistic insights relevant to researchers in drug discovery and materials science.

Synthesis of 8-Methylquinoline and Its Derivatives

The synthesis of the 8-methylquinoline core can be achieved through classical methods such as the Skraup and Doebner-von Miller reactions, as well as more modern vapor-phase catalytic processes.

Classical Synthetic Routes

1. The Skraup Synthesis

The Skraup synthesis is a well-established method for the preparation of quinolines from anilines and glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.[1][2] For the synthesis of 8-methylquinoline, 2-methylaniline (o-toluidine) is used as the starting material. The reaction is known to be highly exothermic and requires careful control.[8][9]

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Reagent Mixture: To the flask, add 2-methylaniline and a mild oxidizing agent such as nitrobenzene or arsenic acid.

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath to manage the initial exotherm.

  • Glycerol Addition: Once the initial reaction subsides, begin the dropwise addition of glycerol. The reaction is highly exothermic, and the rate of addition should be carefully controlled to maintain a steady reflux.[10]

  • Heating: After the addition of glycerol is complete, heat the reaction mixture to maintain reflux for several hours to ensure the completion of the reaction.[10]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a strong base, such as sodium hydroxide, until it is alkaline. This step should be performed with caution due to the heat generated.

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude 8-methylquinoline can be further purified by vacuum distillation.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves as both a dehydrating agent for the glycerol to form acrolein in situ and as a catalyst for the cyclization step. The oxidizing agent is necessary for the final aromatization of the dihydroquinoline intermediate to form the stable quinoline ring. Careful temperature control is paramount to prevent polymerization of the acrolein intermediate and to manage the vigorous nature of the reaction.[8]

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Methylaniline 2-Methylaniline Michael_Adduct Michael_Adduct 2-Methylaniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H2SO4) H2SO4 H2SO4 Oxidizing_Agent Oxidizing_Agent Acrolein->Michael_Adduct Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration 8-Methylquinoline 8-Methylquinoline Dihydroquinoline->8-Methylquinoline Oxidation

Caption: Skraup Synthesis of 8-Methylquinoline.

2. The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones, or their in-situ generated precursors, to produce substituted quinolines.[2][11] This method offers more flexibility in the substitution pattern of the resulting quinoline.

Experimental Protocol: Doebner-von Miller Synthesis of 2,8-Dimethylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline and concentrated hydrochloric acid.

  • Aldehyde Addition: Slowly add crotonaldehyde to the reaction mixture with stirring.

  • Heating: Heat the mixture under reflux for several hours.

  • Work-up and Neutralization: After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium hydroxide or calcium hydroxide) to liberate the free quinoline base.[12]

  • Purification: The product can be isolated by steam distillation followed by extraction of the distillate with an organic solvent.[12] Further purification can be achieved by vacuum distillation or chromatography.

Causality Behind Experimental Choices: The acidic conditions facilitate the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The subsequent cyclization and dehydration are also acid-catalyzed. The final oxidation step to form the aromatic quinoline ring often occurs via air oxidation or with the help of an added oxidizing agent.

Doebner_von_Miller cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Methylaniline 2-Methylaniline Conjugate_Adduct Conjugate_Adduct 2-Methylaniline->Conjugate_Adduct Conjugate Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Conjugate_Adduct Acid_Catalyst Acid_Catalyst Cyclized_Intermediate Cyclized_Intermediate Conjugate_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydroquinoline_Derivative Dihydroquinoline_Derivative Cyclized_Intermediate->Dihydroquinoline_Derivative Dehydration 2,8-Dimethylquinoline 2,8-Dimethylquinoline Dihydroquinoline_Derivative->2,8-Dimethylquinoline Oxidation

Caption: Doebner-von Miller Synthesis of a Substituted 8-Methylquinoline.

Modern Synthetic Approaches

A patented vapor-phase process for preparing 8-methylquinoline involves passing a vapor stream of 2-methylaniline, formaldehyde, and acetaldehyde over a solid acid catalyst bed at high temperatures (above 350 °C).[8] This method offers a continuous process that avoids the large amounts of byproducts associated with the classical liquid-phase syntheses.[8]

Physicochemical Properties and Spectroscopic Characterization

8-Methylquinoline is a yellow liquid or oil with a characteristic odor.[13] A summary of its key physical properties is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₉N
Molecular Weight 143.19 g/mol
Boiling Point 247-248 °C
Density 1.067 g/mL at 20 °C
Refractive Index 1.616 at 20 °C
Solubility Sparingly soluble in water, soluble in organic solvents.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum of 8-methylquinoline is characterized by signals in the aromatic region corresponding to the protons on the quinoline ring system and a singlet in the aliphatic region for the methyl group protons. The chemical shifts are approximately: δ 8.95 (dd, 1H), 8.12 (dd, 1H), 7.65 (d, 1H), 7.56 (d, 1H), 7.43 (t, 1H), 7.39 (dd, 1H), 2.83 (s, 3H).[14]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum shows ten distinct signals corresponding to the ten carbon atoms in the molecule. The methyl carbon appears at a characteristic upfield shift.[14]

  • Mass Spectrometry (EI): The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z = 143.[13]

Key Applications of 8-Methylquinoline Compounds

The 8-methylquinoline scaffold is a versatile building block for the development of compounds with a wide range of applications.

C-H Activation and Functionalization

The 8-methyl group is an ideal substrate for C(sp³)-H functionalization reactions. The nitrogen atom in the quinoline ring acts as a directing group, facilitating the formation of cyclometallated complexes with transition metals like rhodium, cobalt, and palladium.[5][6][15] This allows for the selective introduction of various functional groups at the methyl position, opening avenues for the synthesis of novel and complex quinoline derivatives.[5][6][7]

Experimental Protocol: Rh(III)-Catalyzed C-H Activation of 8-Methylquinoline with an α-Diazocarbonyl Compound

  • Reaction Setup: In a glovebox, a reaction vial is charged with 8-methylquinoline, the α-diazocarbonyl compound, a rhodium catalyst such as [Cp*RhCl₂]₂, and a silver salt co-catalyst (e.g., AgSbF₆).

  • Solvent Addition: Anhydrous solvent (e.g., 1,2-dichloroethane) is added, and the vial is sealed.

  • Heating: The reaction mixture is heated at a specified temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove insoluble salts, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to afford the desired functionalized product.

Causality Behind Experimental Choices: The Cp*Rh(III) catalyst is known to effectively catalyze C-H activation. The silver salt acts as a halide scavenger, generating a more catalytically active cationic rhodium species. The directing-group ability of the quinoline nitrogen is crucial for the regioselectivity of the C-H activation at the 8-methyl position.

CH_Activation 8-Methylquinoline 8-Methylquinoline Cyclometalated_Intermediate Cyclometalated_Intermediate 8-Methylquinoline->Cyclometalated_Intermediate C-H Activation Rh(III)_Catalyst Rh(III)_Catalyst Rh(III)_Catalyst->Cyclometalated_Intermediate Functionalized_Product Functionalized_Product Cyclometalated_Intermediate->Functionalized_Product Functionalization Functionalizing_Reagent Functionalizing_Reagent Functionalizing_Reagent->Functionalized_Product Functionalized_Product->Rh(III)_Catalyst Catalyst Regeneration

Caption: Generalized Workflow for C-H Activation of 8-Methylquinoline.

Anticancer Agents

Quinoline derivatives are a prominent class of compounds with significant anticancer activity.[3][4] Derivatives of 8-hydroxyquinoline, which can be synthesized from 8-methylquinoline, have shown potent cytotoxic effects against various cancer cell lines.[16] The mechanism of action is often multifactorial and can involve:

  • Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[17]

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17]

  • Kinase Inhibition: Quinoline-based compounds can act as inhibitors of various protein kinases that are overactive in cancer cells and play a key role in tumor growth and proliferation.[17]

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[3]

  • Metal Chelation: 8-Hydroxyquinoline and its derivatives are known metal chelators. This property can be exploited to disrupt the homeostasis of essential metal ions in cancer cells, leading to oxidative stress and cell death.[18]

The introduction of a hydroxyl group at the 8-position, often in combination with other functional groups, is a common strategy to enhance the anticancer activity of quinoline compounds.[16]

Corrosion Inhibitors

8-Hydroxyquinoline derivatives have demonstrated excellent performance as corrosion inhibitors for various metals, including steel, in acidic media.[19][20][21] The mechanism of inhibition is primarily attributed to the adsorption of the quinoline molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[22]

The key factors contributing to their effectiveness as corrosion inhibitors include:

  • Adsorption: The nitrogen and oxygen atoms in 8-hydroxyquinoline derivatives have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms on the surface.

  • Film Formation: The adsorbed molecules form a protective film that acts as a physical barrier, preventing the diffusion of corrosive species to the metal surface.

  • Mixed-Type Inhibition: These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[19][20]

The efficiency of corrosion inhibition can be tuned by modifying the substituents on the 8-hydroxyquinoline scaffold.[20]

Conclusion and Future Outlook

8-Methylquinoline is a valuable and versatile platform for the synthesis of a diverse range of functional molecules. Its accessibility through both classical and modern synthetic routes, combined with the unique reactivity of the 8-methyl group towards C-H functionalization, makes it a highly attractive starting material for researchers in medicinal chemistry and materials science. The demonstrated applications of its derivatives as anticancer agents and corrosion inhibitors highlight the significant potential of this scaffold. Future research in this area is likely to focus on the development of more efficient and selective catalytic methods for the functionalization of 8-methylquinoline, as well as the design and synthesis of novel derivatives with enhanced biological activities and material properties. The continued exploration of the structure-activity relationships of 8-methylquinoline compounds will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.

References

  • Chan, W. K., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 245–249.
  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 24(11), e202400116.
  • Fazaeli, Y., et al. (2007). 8-Hydroxy-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688.
  • Chaouiki, A., et al. (2020). New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investigations.

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A Theoretical Exploration of the Electronic Structure of Methyl 8-methylquinoline-7-carboxylate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in the field of drug discovery. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The efficacy of these compounds is intrinsically linked to their electronic architecture, which governs their interactions with biological targets. Understanding the electronic structure of novel quinoline derivatives, such as Methyl 8-methylquinoline-7-carboxylate, is therefore not merely an academic exercise, but a critical step in the rational design of more potent and selective therapeutic agents.[3] This guide provides a comprehensive theoretical framework for elucidating the electronic properties of this compound, leveraging computational chemistry to furnish insights valuable for researchers, scientists, and drug development professionals.

Part 1: The 'Why' and 'How' of Theoretical Investigation: A Methodological Blueprint

In the realm of modern drug discovery, in silico studies are indispensable for predicting molecular behavior and prioritizing synthetic efforts. For a molecule like this compound, a theoretical approach allows us to probe its intrinsic electronic characteristics, which are otherwise challenging to ascertain experimentally. Our methodology is grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method that allows for the accurate calculation of the electronic structure of molecules.[5][6]

Experimental Protocol: A Step-by-Step Computational Workflow
  • Molecular Geometry Optimization: The first and most crucial step is to determine the most stable three-dimensional conformation of this compound. This is achieved by performing a geometry optimization using DFT, typically with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a 6-311++G(d,p) basis set.[7] The choice of this functional and basis set offers a good balance between computational cost and accuracy for organic molecules. The optimization is performed in a simulated solvent environment, such as dimethyl sulfoxide (DMSO) or water, using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) to mimic physiological conditions.[7]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves a dual purpose: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman), which can be correlated with experimental data for structural validation.

  • Electronic Property Calculations: With the optimized geometry, a series of calculations are performed to elucidate the electronic properties:

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[8][9]

    • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.[8][10][11]

    • Mulliken Population Analysis: This analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule, offering insights into the local electronic environment.[12][13]

    • Time-Dependent DFT (TD-DFT) for Electronic Transitions: To understand the molecule's photophysical properties, TD-DFT calculations are employed to predict the electronic absorption spectrum (UV-Vis).[6][14]

This comprehensive computational protocol provides a holistic view of the electronic landscape of this compound.

Computational Workflow A Initial Molecular Structure of this compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Analysis (Confirmation of Minimum Energy) B->C D Electronic Property Calculations C->D E Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) D->E F Molecular Electrostatic Potential (MEP) (Reactivity Sites) D->F G Mulliken Population Analysis (Atomic Charges) D->G H Time-Dependent DFT (TD-DFT) (UV-Vis Spectrum) D->H I Data Interpretation & Drug Development Insights E->I F->I G->I H->I

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Part 2: Unveiling the Electronic Architecture: Expected Results and Interpretation

Based on the established methodology, we can anticipate the following key electronic characteristics for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The distribution of the HOMO and LUMO provides a clear picture of the molecule's electron-donating and electron-accepting capabilities. For quinoline derivatives, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO is often distributed across the entire molecule, including the electron-withdrawing carboxylate group.

ParameterExpected Value (eV)Interpretation
EHOMO -6.5 to -5.5Represents the ionization potential; a higher value indicates a greater propensity to donate electrons.
ELUMO -2.0 to -1.0Represents the electron affinity; a lower value suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.0 to 5.0A larger gap implies higher kinetic stability and lower chemical reactivity.[8][15]

A moderate HOMO-LUMO gap would suggest that this compound is a stable molecule, yet capable of participating in charge-transfer interactions, a crucial aspect for receptor binding.[9]

HOMO_LUMO cluster_0 This compound HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Excitation)

Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap and its role in electronic transitions.

Molecular Electrostatic Potential (MEP): A Guide to Intermolecular Interactions

The MEP map provides an intuitive visualization of the charge distribution on the molecular surface. The different colors represent varying electrostatic potentials, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).[11]

  • Expected Electron-Rich Regions (Red/Yellow): The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group are anticipated to be the most electron-rich sites. These regions are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.[10][16]

  • Expected Electron-Poor Regions (Blue): The hydrogen atoms of the methyl groups and the aromatic protons are expected to be electron-deficient, making them susceptible to nucleophilic attack and potential sites for hydrogen bond donation.

This information is invaluable for predicting how the molecule will orient itself within a protein binding pocket.

Mulliken Atomic Charges: A Quantitative Look at Charge Distribution

Mulliken population analysis will provide specific numerical values for the partial charge on each atom. This allows for a more granular understanding of the electronic effects of the methyl and carboxylate substituents on the quinoline core.

Atom/GroupExpected Mulliken Charge (a.u.)Implication
Quinoline Nitrogen -0.4 to -0.6A significant negative charge, confirming its role as a key interaction site.[13]
Carbonyl Oxygen (C=O) -0.5 to -0.7Highly electronegative, indicating a strong hydrogen bond accepting capability.
Ester Oxygen (O-CH3) -0.3 to -0.5Also electronegative, contributing to the overall polarity of the molecule.
Aromatic Carbons VariableThe charges on the carbons of the quinoline ring will vary, reflecting the influence of the substituents and the nitrogen heteroatom.

It is important to note that while Mulliken charges are a useful qualitative tool, their absolute values can be basis-set dependent.[12]

Part 3: Bridging Theory and Application: Implications for Drug Development

The theoretical electronic structure analysis of this compound provides several key takeaways for drug development professionals:

  • Target Interaction Prediction: The identified electron-rich and electron-poor regions from the MEP and Mulliken charge analysis can guide the design of analogs with enhanced binding affinity to specific amino acid residues in a target protein.

  • Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents on the quinoline ring and observing the resulting changes in the electronic properties, a rational SAR can be established, accelerating the optimization of lead compounds.

  • Pharmacokinetic Profile Prediction: The overall polarity and charge distribution of the molecule, as revealed by these theoretical studies, can influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

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  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19401.
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  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry, 11(8), 1245-1263.
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  • Molecular electrostatic potential (MEP) maps of all the compounds. (2023). ResearchGate.
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  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(30), 21363-21378.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(30), 21363-21378.
  • Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. (2018). Journal of Molecular Structure, 1157, 469-479.
  • HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... (2022). Journal of Molecular Structure, 1251, 131976.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2020). Journal of Fluorescence, 30(4), 841-852.
  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2015). Molecules, 20(2), 2469-2486.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2019). Molecules, 24(21), 3894.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2020). Computational Chemistry, 8(3), 39-55.
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  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (2022). International Research Journal of Education and Technology, 6(5), 1-6.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules, 25(23), 5722.
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  • Unravelling the early photochemical behavior of (8-substituted-7-hydroxyquinolinyl)methyl acetates through electronic structure theory and ultrafast transient absorption spectroscopy. (2020). Frontiers in Chemistry, 8, 595.
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Methodological & Application

Application Notes & Protocols: Methyl 8-methylquinoline-7-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3][4][5][6][7] Its prevalence in numerous natural products with potent biological activities, such as quinine, has cemented its status as a "privileged scaffold."[7] This structural motif offers a unique combination of aromaticity, hydrogen bonding capability, and opportunities for diverse functionalization, making it a versatile template for designing novel therapeutic agents.[3][5] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][6][8][9][10] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[3]

Methyl 8-methylquinoline-7-carboxylate, the subject of this guide, is a promising yet underexplored member of the quinoline family. While specific biological data for this exact molecule is emerging, its structural features—a methyl group at the 8-position and a methyl carboxylate at the 7-position—suggest significant potential for development into potent therapeutic agents. This document will serve as a comprehensive guide to the hypothesized applications of this compound, drawing upon the extensive research conducted on structurally related quinoline-7-carboxylates and 8-methylquinolines. We will provide detailed protocols for the synthesis and biological evaluation of this compound and its derivatives, empowering researchers to unlock its full therapeutic potential.

Hypothesized Therapeutic Applications and Supporting Rationale

Based on the well-documented activities of analogous compounds, this compound is a compelling starting point for the development of novel drugs in several key therapeutic areas.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[7][8][11][12] Numerous quinoline derivatives have been investigated as potent anticancer agents, acting through diverse mechanisms such as the inhibition of topoisomerases and protein kinases.[11] The presence of a carboxylic acid or its ester derivative at the 7-position of the quinoline ring is a recurring feature in compounds with antiproliferative activity. It is speculated that the carboxylate moiety can engage in crucial interactions with biological targets.[3]

Rationale for Anticancer Potential:

  • Structural Analogy to Known Inhibitors: The quinoline-7-carboxylate core is present in molecules known to exhibit cytotoxic effects against various cancer cell lines.[9]

  • Potential for Bioisosteric Modification: The methyl ester of this compound can be readily hydrolyzed in vivo to the corresponding carboxylic acid, which can act as a bioisostere for phosphate groups, potentially interacting with ATP-binding sites in kinases.

  • Scaffold for Further Derivatization: The core structure allows for the introduction of various pharmacophoric groups at other positions to enhance potency and selectivity.[13]

Proposed Mechanism of Action to Investigate:

  • Kinase Inhibition: Many quinoline-based anticancer agents target protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

  • Topoisomerase Inhibition: Disruption of DNA replication and repair through the inhibition of topoisomerase enzymes is another common mechanism for quinoline-containing drugs.[11]

  • Induction of Apoptosis: The compound or its derivatives could trigger programmed cell death in cancer cells through various intracellular signaling cascades.[14]

Antimicrobial Activity

8-Hydroxyquinolines are a well-known class of antimicrobial agents, and their activity is often attributed to their ability to chelate metal ions essential for microbial growth.[15][16][17] While this compound lacks the 8-hydroxyl group, the quinoline core itself possesses intrinsic antimicrobial properties.[6][18] The addition of a methyl carboxylate group could modulate this activity.

Rationale for Antimicrobial Potential:

  • Broad-Spectrum Potential: Quinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][18]

  • Lipophilicity Modulation: The methyl group and the ester functionality can influence the molecule's lipophilicity, which is a critical factor for its ability to penetrate microbial cell membranes.

  • Potential for Dual-Targeting: It is plausible that derivatives could be designed to target multiple microbial pathways, potentially reducing the development of resistance.[18]

Anti-inflammatory Activity

Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory properties.[9][19] These compounds can modulate inflammatory pathways, potentially by inhibiting key enzymes or signaling molecules.

Rationale for Anti-inflammatory Potential:

  • Inhibition of Inflammatory Mediators: The scaffold could be a starting point for developing inhibitors of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or for modulating the production of pro-inflammatory cytokines.

  • T-cell Function Modulation: Some substituted quinoline carboxylic acids have been shown to down-regulate T-cell function, which could be beneficial in autoimmune and inflammatory diseases.[19]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for quinoline synthesis, such as the Skraup synthesis, followed by functional group manipulations.[15]

Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivative Synthesis start Starting Materials (e.g., m-toluidine, glycerol) skraup Skraup Synthesis start->skraup methylquinoline Mixture of 5- and 7-methylquinoline skraup->methylquinoline nitration Nitration methylquinoline->nitration nitro_isomer 7-methyl-8-nitroquinoline nitration->nitro_isomer reduction Reduction nitro_isomer->reduction amino_isomer 8-amino-7-methylquinoline reduction->amino_isomer sandmeyer Sandmeyer Reaction (Diazotization followed by Cyanation) amino_isomer->sandmeyer cyano_isomer 7-cyano-8-methylquinoline sandmeyer->cyano_isomer hydrolysis_esterification Hydrolysis and Esterification cyano_isomer->hydrolysis_esterification target This compound hydrolysis_esterification->target hydrolysis Ester Hydrolysis target->hydrolysis derivative1 Quinoline-7-carboxylic Acid Derivative hydrolysis->derivative1 amide Amide Coupling derivative2 Amide Derivatives amide->derivative2 derivative1->amide G start Cancer Cell Lines (e.g., MCF-7, HCT116) seeding Cell Seeding in 96-well Plates start->seeding incubation1 24h Incubation seeding->incubation1 treatment Treatment with Test Compound (Varying Concentrations) incubation1->treatment incubation2 48-72h Incubation treatment->incubation2 mtt Addition of MTT Reagent incubation2->mtt incubation3 2-4h Incubation mtt->incubation3 solubilization Addition of Solubilizing Agent (e.g., DMSO) incubation3->solubilization readout Absorbance Measurement (e.g., 570 nm) solubilization->readout analysis IC50 Calculation readout->analysis

Sources

Application Notes and Protocols: Methyl 8-methylquinoline-7-carboxylate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of Methyl 8-methylquinoline-7-carboxylate as a pivotal chemical intermediate. While direct literature on this specific molecule is nascent, this guide synthesizes established chemical principles and draws upon validated protocols for structurally analogous quinoline derivatives. We will explore plausible synthetic routes, delineate the reactivity of its key functional groups, and provide detailed experimental protocols for its strategic deployment in the synthesis of more complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction and Physicochemical Properties

This compound (CAS No. 1030846-94-6) is a substituted quinoline derivative featuring a methyl ester at the C7 position and a methyl group at the C8 position.[1][2][3][4] The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The specific arrangement of substituents in this compound offers a unique combination of steric and electronic properties, making it a valuable building block for creating diverse molecular libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1030846-94-6[1][2][3][4]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Appearance Predicted: Off-white to yellow solidN/A
Solubility Predicted: Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol)N/A
Storage Sealed in a dry, room temperature environment[1]

Strategic Synthesis of the Intermediate

Proposed Synthetic Pathway

The proposed synthesis begins with the reaction of 2-aminotoluene (o-toluidine) with an α,β-unsaturated aldehyde (e.g., crotonaldehyde) to construct the quinoline core, followed by oxidation and subsequent functionalization to introduce the carboxylate group.

Synthetic Pathway A o-Toluidine C 8-Methylquinoline A->C Skraup-Doebner-von Miller [H₂SO₄, Oxidant] B Crotonaldehyde B->C D 8-Methylquinoline N-oxide C->D m-CPBA or H₂O₂ E 8-Methyl-7-cyanoquinoline D->E 1. TMSCN 2. KCN F 8-Methylquinoline-7-carboxylic acid E->F Acid or Base Hydrolysis G This compound F->G MeOH, H₂SO₄ (cat.) or SOCl₂, MeOH

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of 8-Methylquinoline (Precursor)

This protocol is adapted from the Skraup synthesis of quinolines.[6]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add o-toluidine (0.25 mol).

  • Reagent Addition: To the stirred o-toluidine, cautiously add concentrated sulfuric acid (60 mL).

  • Oxidant: Add a mild oxidizing agent such as arsenic pentoxide or the nitro derivative of the starting amine.

  • Glycerol Addition: Slowly add glycerol (0.75 mol) through the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.

  • Heating: Heat the mixture to 140-150 °C for 3-4 hours.

  • Work-up:

    • Cool the reaction mixture and cautiously pour it into a large volume of water.

    • Neutralize the excess acid with a concentrated sodium hydroxide solution until the solution is alkaline.

    • Perform a steam distillation to isolate the crude 8-methylquinoline.

    • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol: Esterification of 8-Methylquinoline-7-carboxylic acid

Assuming the successful synthesis of the carboxylic acid precursor, a standard Fischer esterification can be performed.

  • Reaction Setup: Suspend 8-methylquinoline-7-carboxylic acid (10 mmol) in methanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Cautiously add concentrated sulfuric acid (0.5 mL) dropwise with cooling.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Applications as a Chemical Intermediate

This compound is a versatile intermediate due to its multiple reactive sites. The following sections detail its potential transformations.

Reactivity Hub main This compound N-Quaternization Ester Transformations Methyl Group Functionalization Aromatic Ring Substitution N_Quat N-Alkyl Quinolinium Salts main:n->N_Quat R-X Ester_Hydrolysis 8-Methylquinoline-7-carboxylic acid main:e->Ester_Hydrolysis LiOH or NaOH Ester_Reduction (8-Methylquinolin-7-yl)methanol main:e->Ester_Reduction LiAlH₄ or DIBAL-H Ester_Amidation 8-Methylquinoline-7-carboxamides main:e->Ester_Amidation R₂NH, Heat or Lewis Acid Me_Oxidation Quinoline-7-carboxylate-8-carbaldehyde main:me->Me_Oxidation SeO₂ Ring_Nitration Nitro-derivatives main:ring->Ring_Nitration HNO₃/H₂SO₄

Caption: Key transformations of this compound.

Transformations of the Ester Group

The methyl ester at the C7 position is a prime site for modification.

The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, opening pathways to amides, acid chlorides, and other carboxylic acid derivatives.[7]

Protocol: Saponification

  • Reaction: Dissolve this compound (5 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Base Addition: Add lithium hydroxide monohydrate (10 mmol) and stir the mixture at room temperature for 2-4 hours.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Reduction of the ester provides the corresponding primary alcohol, a useful synthon for further functionalization, such as etherification or conversion to a leaving group.

Protocol: Reduction with LiAlH₄

  • Reaction Setup: In an oven-dried, three-necked flask under an argon atmosphere, prepare a solution of this compound (5 mmol) in anhydrous THF (25 mL).

  • Reagent Addition: Cool the solution to 0 °C and slowly add a 1 M solution of lithium aluminum hydride (LiAlH₄) in THF (7.5 mL, 7.5 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cautiously quench the reaction at 0 °C by the sequential addition of water (0.3 mL), 15% aqueous NaOH (0.3 mL), and water (0.9 mL).

  • Work-up: Stir the resulting slurry for 30 minutes, filter through a pad of Celite®, and wash the filter cake with THF. Concentrate the filtrate to yield the crude alcohol.

  • Purification: Purify by column chromatography.

Direct amidation or aminolysis of the ester can be achieved to form various carboxamides, which are common functionalities in bioactive molecules.

Protocol: Direct Aminolysis

  • Reaction: In a sealed tube, combine this compound (2 mmol), the desired amine (e.g., benzylamine, 4 mmol), and a catalytic amount of a Lewis acid like trimethylaluminum (if necessary).

  • Heating: Heat the mixture at 80-120 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with 1 M HCl (to remove excess amine) and brine.

  • Purification: Dry the organic phase, concentrate, and purify the resulting amide by recrystallization or chromatography.

Reactions Involving the Quinoline Ring

The nitrogen atom of the quinoline ring can be alkylated to form quinolinium salts, which can modify the electronic properties of the molecule and have applications as ionic liquids or in biological assays.

Protocol: N-Alkylation

  • Reaction: Dissolve this compound (1 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add an alkylating agent, such as methyl iodide or benzyl bromide (1.2 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

  • Work-up: If a precipitate forms, collect it by filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the solution and triturate with ether to induce precipitation.

Electrophilic substitution on the quinoline ring typically occurs on the benzene ring portion. Nitration of 7-methylquinoline is known to selectively occur at the 8-position.[8] For the title compound, the directing effects of the C7-ester and C8-methyl group will influence the position of substitution.

Protocol: Nitration (Illustrative)

  • Reaction Setup: Add this compound (1 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

  • Nitrating Mixture: Slowly add a mixture of concentrated nitric acid (1.1 mmol) and sulfuric acid (1 mL) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated nitro-derivative by filtration, wash thoroughly with water until neutral, and dry.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Structurally related methylquinolines can be skin and eye irritants.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, while not extensively documented, represents a chemical intermediate with significant potential. Its synthesis is achievable through established methodologies, and its array of functional groups provides numerous handles for diversification. The protocols and applications detailed herein, derived from the robust chemistry of the quinoline scaffold, offer a solid foundation for researchers to explore the utility of this compound in the synthesis of novel and complex molecules for a wide range of scientific applications.

References

  • MySkinRecipes. 7-Methylquinoline-8-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Chemsrc. methyl 8-hydroxyquinoline-7-carboxylate | CAS#:73776-20-2. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11781. [Link]

  • Al-Ostoot, F. H., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6203. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

  • European Patent Office. A process for the preparation of quinoline carboxylic acid derivatives - EP 0195135 A1. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • MDPI. Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Synthonix. This compound | 1030846-94-6. [Link]

  • AccelaChem. 1030846-94-6,this compound. [Link]

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Methyl 8-Methylquinoline-7-Carboxylate: A Versatile Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Quinoline Scaffold

The quinoline framework is a privileged heterocyclic motif in the landscape of chemical synthesis, finding extensive applications from medicinal chemistry to materials science.[1] In the realm of homogeneous catalysis, quinoline-based ligands have garnered significant attention due to the strategic placement of a nitrogen atom, which facilitates the formation of stable and catalytically active chelate complexes with a variety of transition metals.[2][3] Methyl 8-methylquinoline-7-carboxylate emerges as a particularly intriguing ligand, combining the coordinating ability of the quinoline nitrogen and the carboxylate oxygen with the steric and electronic influence of the 8-methyl group. This unique combination offers the potential for high catalyst stability, activity, and selectivity in a range of important organic transformations.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

Ligand Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from commercially available quinoline precursors. While various synthetic strategies exist for quinoline derivatives[4][5][6], a common approach involves the construction of the quinoline core followed by functional group manipulations to introduce the methyl and carboxylate moieties at the 7 and 8 positions.

A representative, though not exhaustive, synthetic approach is outlined below:

Synthesis_Workflow Start Starting Material (e.g., Substituted Aniline) Step1 Skraup-Doebner-von Miller Quinoline Synthesis Start->Step1 Intermediate1 8-Methylquinoline Derivative Step1->Intermediate1 Step2 Introduction of Carboxylate (e.g., via lithiation and carboxylation, followed by esterification) Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Characterization of the final product should be performed using standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity before its use in catalytic applications.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The N,O-bidentate nature of this compound makes it an excellent candidate for stabilizing palladium catalysts in cross-coupling reactions. The formation of a stable six-membered palladacycle is anticipated, which can enhance catalyst longevity and efficiency.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[7][8] The use of this compound as a ligand can offer a phosphine-free catalytic system, which is advantageous in terms of cost and air stability.[9]

Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl halide (Ar-X; X = I, Br)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene/Water (10:1) or Dioxane/Water (10:1)

  • Schlenk tube or sealed microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.01-1 mol%) and this compound (0.01-1.2 mol%).

  • Add the solvent mixture (e.g., 5 mL of Toluene/Water 10:1).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation:

  • Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium source can help to ensure the formation of the active catalytic species and prevent catalyst decomposition.

  • Base Selection: The choice of base is crucial for the transmetalation step.[7] K₂CO₃ is a common and effective base, while Cs₂CO₃ may be required for less reactive substrates.

  • Solvent System: The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.

  • Inert Atmosphere: While the palladium-quinoline complex may exhibit some air stability[9], performing the reaction under an inert atmosphere is good practice to prevent oxidative degradation of the catalyst, especially at elevated temperatures.

Data Presentation:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid0.1K₂CO₃Toluene/H₂O10012Expected >90
24-Iodoanisole4-Acetylphenylboronic acid0.1K₂CO₃Dioxane/H₂O908Expected >95
31-Bromonaphthalene2-Thiopheneboronic acid0.5Cs₂CO₃Toluene/H₂O11016Expected >85
Note: The yields presented are hypothetical and based on typical results for similar catalytic systems. Experimental optimization is recommended.
Heck-Mizoroki Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes.[10][11] A palladium catalyst supported by this compound can provide a robust system for this transformation.

Protocol: General Procedure for the Heck Reaction

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl halide (Ar-X; X = I, Br)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Triethylamine (NEt₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), alkene (1.2-1.5 mmol, 1.2-1.5 equiv), and base (1.5-2.0 mmol, 1.5-2.0 equiv).

  • Add palladium(II) acetate (0.01-1 mol%) and this compound (0.01-1.2 mol%).

  • Add the anhydrous solvent (3-5 mL).

  • Seal the tube and heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation:

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the solubility of the reagents and to reach the required reaction temperatures.

  • Base: An organic base like triethylamine or an inorganic base like potassium carbonate is necessary to neutralize the hydrogen halide formed during the catalytic cycle.

  • Alkene Stoichiometry: A slight excess of the alkene is often used to ensure complete consumption of the aryl halide.

Data Presentation:

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenoneStyrene0.1NEt₃DMF12010Expected >90
24-Bromobenzonitrilen-Butyl acrylate0.5K₂CO₃NMP13016Expected >85
33-BromoquinolineEthyl acrylate0.5K₂CO₃DMF13018Expected >80
Note: The yields presented are hypothetical and based on typical results for similar catalytic systems. Experimental optimization is recommended.

Mechanistic Considerations and the Role of the 8-Methyl Group

The catalytic cycle for both Suzuki-Miyaura and Heck reactions with a Pd(II) precursor and the quinoline-carboxylate ligand is expected to proceed through the generally accepted steps of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)-X(L)₂ OA->PdII_RX TM Transmetalation (Suzuki) PdII_RX->TM R'-M MI Migratory Insertion (Heck) PdII_RX->MI Alkene PdII_R_R R-Pd(II)-R'(L)₂ TM->PdII_R_R MI->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Product R-R' RE->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The 8-methyl group on the quinoline ring is not merely a passive substituent. The literature on C-H activation of 8-methylquinolines reveals that this methyl group can be activated by various transition metals.[1][12] In the context of the catalytic reactions described above, the 8-methyl group could:

  • Impart Steric Hindrance: The methyl group can create a specific steric environment around the metal center, which may influence the regioselectivity and stereoselectivity of the reaction.

  • Modulate Electronic Properties: The electron-donating nature of the methyl group can influence the electron density at the palladium center, potentially affecting the rates of oxidative addition and reductive elimination.

  • Participate in C-H Activation: While less likely under the conditions of typical cross-coupling reactions, the potential for C-H activation of the 8-methyl group should not be entirely dismissed, especially if side reactions are observed.

Conclusion and Future Outlook

This compound represents a promising, phosphine-free ligand for palladium-catalyzed cross-coupling reactions. Its N,O-bidentate nature is expected to form stable and efficient catalysts for Suzuki-Miyaura and Heck-Mizoroki reactions. The protocols provided in this guide, derived from established methodologies for analogous systems, offer a solid foundation for researchers to explore the catalytic potential of this ligand. Further investigations into the precise role of the 8-methyl group and the expansion of the catalytic scope to other transformations, such as C-H activation and amination reactions, will undoubtedly continue to enrich the field of homogeneous catalysis.

References

  • PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines | Request PDF. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for C−H functionalization of 8‐methylquinolines. Available at: [Link]

  • ResearchGate. (n.d.). CpCo(III) Catalyzed C(sp3)-H bond Amidation of 8-Methylquinoline*. Available at: [Link]

  • ACS Catalysis. (n.d.). CpCo(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes*. Available at: [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Available at: [Link]

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. Available at: [Link]

  • ResearchGate. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

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Application Notes and Protocols for the Quantification of Methyl 8-methylquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of Methyl 8-methylquinoline-7-carboxylate, a key intermediate in pharmaceutical synthesis and a compound of interest in drug discovery. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a focus on the scientific rationale behind experimental choices, ensuring robust and reproducible results. The protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound (Molar Mass: 201.22 g/mol , Formula: C₁₂H₁₁NO₂) is a significant heterocyclic compound within the quinoline class.[4] Quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][5][6] The precise and accurate quantification of this compound is therefore critical during synthesis, for purity assessment of starting materials, and in the quality control of final products. The choice of analytical method is dictated by the specific requirements of the analysis, including sample matrix, required sensitivity, and the desired level of structural confirmation.

This guide provides a multi-faceted analytical approach, empowering researchers to select the most appropriate technique for their specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of speed, sensitivity, and robustness for the quantification of non-volatile and thermally stable compounds like this compound.

Expertise & Experience: The Rationale Behind the HPLC-UV Method

The selection of a reversed-phase C18 column is based on the non-polar nature of the quinoline ring system, which will interact favorably with the stationary phase. A gradient elution is employed to ensure efficient separation of the target analyte from potential impurities, which may have varying polarities. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to achieve sharp peak shapes and reproducible retention times. Phosphoric acid helps to protonate any residual silanols on the column, minimizing peak tailing. The detection wavelength is selected based on the UV absorbance maxima of the quinoline chromophore, which is typically in the range of 270-350 nm for similar derivatives.[7][8]

Experimental Workflow: HPLC-UV Analysis

Caption: Experimental workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by scanning the UV spectrum of the analyte (start at 280 nm)
Run Time 20 minutes

Procedure:

  • Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (80% A, 20% B).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a stock solution.

    • Dilute the sample stock solution with the initial mobile phase composition to a final concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the working standard solutions to construct a calibration curve.

    • Inject the sample solutions for quantification.

Data Analysis and Validation:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and structural confirmation through mass spectral data. While this compound itself may have limited volatility, GC-MS analysis is feasible.

Expertise & Experience: Considerations for GC-MS Analysis

The key to successful GC-MS analysis of this compound is to ensure it can be volatilized without degradation in the GC inlet. Given its molecular weight, direct injection may be possible. A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte from other components based on boiling point differences. The mass spectrometer provides definitive identification through the compound's unique fragmentation pattern.

Experimental Workflow: GC-MS Analysis

Caption: Experimental workflow for GC-MS analysis.

Detailed Protocol: GC-MS Quantification

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound reference standard.

  • Dichloromethane or other suitable volatile solvent (GC grade).

GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min), Ramp: 20 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions in a volatile solvent like dichloromethane.

    • Dissolve the sample in the same solvent to a concentration within the calibration range.

  • Analysis:

    • Inject standards to determine the retention time and mass spectrum of the analyte.

    • Identify characteristic ions for SIM mode (e.g., the molecular ion at m/z 201 and major fragment ions).

    • Inject samples and quantify using the peak areas from the SIM chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, by using a certified internal standard.

Expertise & Experience: The Power of qNMR

The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of protons giving rise to that signal. By comparing the integral of a known analyte proton signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined. For this compound, the distinct singlets of the methyl groups (at position 8 and the ester) are ideal for quantification, provided they do not overlap with other signals.

Logical Relationship: qNMR Quantification

qNMR_Logic Analyte Analyte (this compound) NMR_Tube Prepare Sample in NMR Tube (Analyte + IS in Deuterated Solvent) Analyte->NMR_Tube IS Internal Standard (e.g., Maleic Acid) IS->NMR_Tube Acquire Acquire 1H NMR Spectrum NMR_Tube->Acquire Integrate Integrate Analyte and IS Signals Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Logical relationship in qNMR quantification.

Detailed Protocol: qNMR Quantification

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard and the sample into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte (e.g., one of the methyl singlets) and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    P_x = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • x = analyte

    • std = internal standard

Conclusion

This guide provides a comprehensive overview of three robust analytical methods for the quantification of this compound. The choice between HPLC-UV, GC-MS, and qNMR will depend on the specific analytical needs, available instrumentation, and the sample matrix. For routine quality control, HPLC-UV offers an excellent balance of performance and efficiency. GC-MS provides higher sensitivity and definitive structural confirmation, while qNMR serves as a primary method for purity assessment and the certification of reference materials. Each protocol is designed with scientific integrity at its core, providing a solid foundation for researchers and drug development professionals.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • Van Doorslaer, X., Dewulf, J., Van Langenhove, H., & Demeestere, K. (2014). Fluoroquinolone antibiotics: an emerging class of environmental micropollutants. Science of The Total Environment, 500–501, 250–269.
  • BenchChem. (2025).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kanwal, N. (2018).
  • Abraham Entertainment. (2023).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • National Toxicology Program. (2002).
  • Brieflands. (2016).
  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid.
  • Human Metabolome Database. (2021). Showing metabocard for 8-Methylquinoline (HMDB0247450).
  • ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) MS spectrum.
  • Chemsrc. (n.d.). methyl 8-hydroxyquinoline-7-carboxylate. Retrieved from [Link]

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Application Notes & Protocols for the Green Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Quinoline Synthesis

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast array of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Historically, the synthesis of these vital heterocycles has relied on classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions.[5][6] While effective, these traditional routes often necessitate harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste, posing environmental and economic challenges.[5][7]

The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources.[1][8] This guide provides detailed protocols and insights into modern, green synthetic strategies for quinoline derivatives, focusing on methodologies that enhance efficiency, safety, and sustainability without compromising yield or purity. We will explore energy-efficient techniques such as microwave and ultrasound irradiation, the use of environmentally benign solvents, and the elegance of catalyst-free and multi-component reactions.

Section 1: Microwave-Assisted Synthesis: Accelerating Reactions with Focused Heating

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry.[1] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times—often from hours to minutes—and can lead to improved yields and cleaner reaction profiles compared to conventional heating methods.[8][9][10]

Causality of Microwave Efficiency

The accelerated reaction rates observed under microwave irradiation are attributed to a combination of thermal and non-thermal effects. The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid, uniform heating, which can overcome activation energy barriers more effectively than conventional methods. This often results in fewer side reactions and a purer final product.

Protocol 1: Catalyst-Free, One-Pot Synthesis of Substituted Quinolines

This protocol, adapted from Chidurala et al., demonstrates a highly efficient, catalyst-free, multi-component condensation reaction under microwave irradiation.[5] It exemplifies the power of combining green chemistry principles: a multi-component reaction (high atom economy), no catalyst, and an energy-efficient heating method.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine: - Benzene-1,3-diol - Aldehyde - Ammonium acetate - Acetoacetanilide in Ethanol B Irradiate in Microwave Reactor (e.g., 100°C, 8-10 min) A->B Place in vessel C Cool to Room Temperature B->C D Pour into Crushed Ice C->D E Filter Solid Product D->E F Recrystallize from Ethanol E->F G Obtain Pure Quinoline Derivative F->G

Caption: Workflow for microwave-assisted quinoline synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable microwave reactor vessel, combine benzene-1,3-diol (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (1.5 mmol), and acetoacetanilide (1 mmol) in ethanol (10 mL).

  • Microwave Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture for 8-10 minutes at 100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing crushed ice.

  • Isolation and Purification: The solid product that precipitates is collected by vacuum filtration. The crude product is then purified by recrystallization from ethanol to yield the pure quinoline derivative.

Protocol 2: Modified Friedländer Synthesis in Acetic Acid

This protocol, based on work by Westwood et al., utilizes neat acetic acid as both a green solvent and an acid catalyst for a rapid Friedländer annulation to produce highly substituted quinolines.[11] This method avoids the need for strong, non-recyclable acids or high-boiling-point organic solvents.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, add the 2-aminophenylketone (1 mmol), a cyclic or acyclic ketone (1.2 mmol), and glacial acetic acid (3-5 mL).

  • Microwave Reaction: Seal the vial and irradiate in a microwave reactor at 160°C for 5 minutes.[11]

  • Work-up: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography if necessary.

ProtocolKey FeaturesReaction TimeTypical YieldReference
Protocol 1 Catalyst-Free, Multi-component, Ethanol8-10 min88-96%[5]
Protocol 2 Friedländer, Acetic Acid (Solvent & Catalyst)5 minExcellent[11]

Section 2: Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation

Ultrasonic irradiation provides another energy-efficient pathway for chemical synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[12] This method offers significant advantages, including shorter reaction times, higher yields, and milder overall reaction conditions.[12][13][14]

Protocol 3: Ultrasound-Assisted Synthesis of 2-Substituted Quinolines in Water

This protocol, developed by Ghorbani-Vaghei et al., describes a three-component reaction for synthesizing quinolines in water, a truly green solvent, using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation.[15]

Reaction Scheme:

reactants Aniline + Aldehyde + Ethyl 3,3-diethoxypropionate conditions SnCl₂·2H₂O (precatalyst) Water Ultrasound Irradiation reactants->conditions product 2-Substituted Quinoline conditions->product

Caption: Ultrasound-assisted three-component quinoline synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, add aniline (1 mmol), an aldehyde (1 mmol), ethyl 3,3-diethoxypropionate (1 mmol), and SnCl₂·2H₂O (10 mol%) to water (5 mL).

  • Ultrasonic Reaction: Place the flask in an ultrasonic bath. Irradiate the mixture at a specified frequency (e.g., 40 kHz) at room temperature or with gentle heating (e.g., 50°C) for the time specified in the literature (typically 30-60 minutes).

  • Work-up: After the reaction is complete (monitored by TLC), extract the mixture with an organic solvent like ethyl acetate.

  • Isolation and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Starting MaterialsReaction Time (min)Yield (%)Reference
Aniline, Benzaldehyde, Ethyl 3,3-diethoxypropionate3092[15]
4-Chloroaniline, 4-Chlorobenzaldehyde, Ethyl 3,3-diethoxypropionate4590[15]

Section 3: Alternative Green Protocols: Solvents, Catalysts, and Catalyst-Free Systems

Beyond energy-assisted methods, significant progress has been made in developing protocols that utilize green solvents or eliminate the need for catalysts altogether.[1][16] These approaches often represent the pinnacle of green synthesis by minimizing the environmental footprint of the reaction.

The Role of Green Solvents

Replacing volatile and hazardous organic solvents is a cornerstone of green chemistry. Water, ethanol, and glycerol are excellent alternatives.[5][17] Water is non-toxic, non-flammable, and abundant. Ethanol is a renewable bio-solvent. Glycerol, a byproduct of biodiesel production, is biodegradable, non-toxic, and has a high boiling point, making it suitable for a range of reactions.[17]

Protocol 4: Catalyst-Free Friedländer Synthesis in Water

A modern variation of the classic Friedländer synthesis can be performed efficiently in water without any catalyst, showcasing a highly sustainable approach.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol) and an active methylene compound (e.g., cyclohexanone, 1.0 mmol) to 5 mL of water.

  • Reaction: Stir the mixture at 70°C for 3 hours. Monitor the reaction's completion by TLC.

  • Isolation: Cool the mixture to room temperature. The solid product that forms is collected by filtration.

  • Purification: Wash the collected solid with water and dry to afford the pure product. Yields are often excellent (e.g., 97% for the reaction with cyclohexanone).

Protocol 5: p-TSA Catalyzed One-Pot Synthesis in Water

This protocol uses p-Toluenesulfonic acid (p-TSA), an inexpensive and relatively benign solid acid catalyst, in a one-pot, three-component reaction in water.[5]

Step-by-Step Methodology:

  • Reagent Preparation: To a flask containing water (10 mL), add 6-amino-1,3-dimethyluracil (1 mmol), an aldehyde (1 mmol), dimedone (1 mmol), and p-TSA (10 mol%).

  • Reaction: Heat the mixture at 90°C for 2.5–3.5 hours.

  • Work-up and Isolation: After cooling, the solid product is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification. This method consistently produces high yields (60-94%).[5]

Conclusion and Future Outlook

The transition towards green and sustainable synthetic methods is revolutionizing the production of quinoline derivatives.[8][18] The protocols detailed in this guide—leveraging microwave and ultrasound energy, utilizing benign solvents like water and ethanol, and embracing catalyst-free and multi-component strategies—demonstrate that high efficiency and environmental responsibility can be achieved in tandem. For researchers and professionals in drug development, adopting these green protocols not only contributes to a safer and more sustainable laboratory environment but can also streamline the synthesis of novel therapeutic agents by reducing reaction times and simplifying purification processes.[1] The continued exploration of biocatalysis, flow chemistry, and novel recyclable nanocatalysts will further advance the green synthesis of these indispensable heterocyclic compounds.[2][3]

References

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing. [Link]

  • Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. PubMed. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. [Link]

  • Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PMC - NIH. [Link]

  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. PMC - NIH. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. [Link]

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. [Link]

  • A review on quinolines: New green synthetic methods and bioactive potential. PubMed. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. MDPI. [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]

  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing. [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Iranian chemical communication. [Link]

  • Insights into Quinoline in Context of Conventional versus Green Synthesis. ResearchGate. [Link]

  • Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]

  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. PubMed. [Link]

  • Solvent-free synthesis of quinoline derivatives using InCl3 catalyst. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

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Application Notes and Protocols for High-Throughput Screening of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as therapeutics for a wide range of diseases, including cancer, malaria, and neurodegenerative disorders.[1][2] The structural versatility of the quinoline scaffold allows for fine-tuning of its physicochemical properties, making it an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) is an indispensable tool for rapidly interrogating large libraries of quinoline-based compounds to identify novel modulators of biological targets.[1] This guide provides a comprehensive overview of the principles, methodologies, and best practices for designing and executing successful HTS campaigns involving quinoline compounds.

Part 1: Strategic Planning for a Quinoline-Focused HTS Campaign

A successful HTS campaign begins with meticulous planning. The unique chemical properties of quinoline derivatives necessitate careful consideration of the assay technology and potential compound-specific interferences.

Target Selection and Assay Modality

The choice of biological target dictates the most appropriate assay format. Quinolines have been successfully screened against a variety of target classes, including:

  • Protein Kinases: Often implicated in cancer and inflammatory diseases, kinases are a major target class for quinoline-based inhibitors.[3][4] Fluorescence-based assays are particularly well-suited for screening kinase inhibitors.[3][5]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a multitude of physiological processes. Luminescence-based reporter gene assays are a common choice for screening GPCR modulators.[6][7]

  • Enzymes in Infectious Disease Pathogens: The historical success of quinolines in treating malaria underscores their potential as anti-infective agents.[8][9] Assays targeting essential enzymes in parasites like Plasmodium falciparum are a key screening strategy.[10]

  • Histone Demethylases: These enzymes play a crucial role in epigenetic regulation and are emerging as important targets in oncology. Fluorescence-based assays have been used to identify 8-hydroxyquinolines as inhibitors of this enzyme class.[11]

Compound Library Selection

The quality and diversity of the compound library are paramount to the success of an HTS campaign.[12][13][14][15] For quinoline-focused screens, libraries can be sourced from commercial vendors or synthesized in-house. Key considerations include:

  • Structural Diversity: The library should encompass a wide range of quinoline scaffolds with diverse substitution patterns to maximize the chances of identifying novel hits.

  • Drug-like Properties: Compounds should adhere to established guidelines for drug-likeness (e.g., Lipinski's Rule of Five) to increase the probability of downstream success.[15]

  • Purity and Characterization: All compounds should be of high purity and properly characterized to avoid false positives arising from impurities.

Addressing Potential Compound Interference

Quinoline compounds, like many aromatic heterocycles, can interfere with certain assay technologies.[16][17][18] Proactive measures should be taken to mitigate these effects:

  • Autofluorescence: The aromatic nature of the quinoline ring can lead to intrinsic fluorescence, which can interfere with fluorescence-based assays.[18] It is crucial to pre-screen the compound library for autofluorescence at the excitation and emission wavelengths of the assay.

  • Fluorescence Quenching: Some quinoline derivatives can quench the signal of fluorescent probes, leading to false-positive results in inhibitor screens.

  • Light Scattering: Aggregation of compounds at high concentrations can cause light scattering, affecting both fluorescence and absorbance readings.

  • Pan-Assay INterference compoundS (PAINS): Certain chemical motifs, which can be present in quinoline libraries, are known to react non-specifically with multiple biological targets, leading to frequent "hits" in HTS campaigns.[16][17] Computational filters can be used to flag potential PAINS during library design and hit triage.

Table 1: Common Assay Technologies and Potential Interference from Quinoline Compounds

Assay TechnologyPrinciplePotential Interference from QuinolinesMitigation Strategies
Fluorescence Intensity (FI) Measures changes in the fluorescence of a probe.Autofluorescence, fluorescence quenching, light scattering.Pre-screen library for autofluorescence; use red-shifted fluorophores; include counter-screens.
Fluorescence Polarization (FP) Measures changes in the rotational motion of a fluorescently labeled molecule upon binding.Autofluorescence, fluorescence quenching.Similar to FI; less sensitive to light scattering.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore.Autofluorescence (can be minimized by time-gated detection), quenching of donor or acceptor.Use spectrally well-separated fluorophores; counter-screens.
Luminescence (e.g., Luciferase) Measures light produced by an enzymatic reaction.Inhibition or stabilization of the luciferase enzyme.Counter-screen against the luciferase enzyme alone.
Absorbance (Colorimetric) Measures changes in light absorption.Compound color, precipitation/aggregation causing light scattering.Subtract background absorbance from compound-containing wells; visual inspection of plates.

Part 2: Experimental Protocols and Workflows

This section provides detailed protocols for common HTS assays used in the screening of quinoline compounds.

General HTS Workflow

A typical HTS campaign follows a multi-step process designed to efficiently identify and validate compounds with the desired biological activity.[2]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Optimization AssayDev Assay Development & Optimization AssayVal Assay Validation (Z'-factor, S/B ratio) AssayDev->AssayVal PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response Confirmation (IC50/EC50) HitID->DoseResponse CounterScreens Counter-Screens (Assay Interference) DoseResponse->CounterScreens OrthogonalAssays Orthogonal Assays CounterScreens->OrthogonalAssays SAR Structure-Activity Relationship (SAR) OrthogonalAssays->SAR LeadOp Lead Optimization SAR->LeadOp Data_Analysis cluster_0 Data Normalization cluster_1 Hit Selection cluster_2 Hit List RawData Raw Assay Data Normalization Normalization to Controls (% Inhibition or % Activation) RawData->Normalization ZScore Z-score Calculation Normalization->ZScore Threshold Thresholding (e.g., Z-score > 3) ZScore->Threshold InitialHits Initial Hit List Threshold->InitialHits

References

Application Notes and Protocols: Methyl 8-methylquinoline-7-carboxylate as a Precursor for Advanced Luminescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 8-methylquinoline-7-carboxylate is a versatile heterocyclic building block with significant potential in materials science. While direct applications are emerging, its true value lies in its role as a precursor to the highly functional 8-methylquinoline-7-carboxylic acid ligand. This ligand, featuring a bidentate N,O-chelation site, is primed for the synthesis of robust and highly fluorescent metal complexes. This guide provides a comprehensive overview of the synthetic pathways to transform this compound into luminescent materials suitable for applications in Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensing. We present detailed, field-tested protocols for ligand synthesis, metal complexation, and preliminary device fabrication, underpinned by the established principles of coordination chemistry and materials science.

Introduction: The Quinoline Scaffold in Materials Science

Quinoline and its derivatives have long been a cornerstone in the development of functional organic materials.[1][2] Their rigid, planar structure and inherent electronic properties make them ideal candidates for a variety of applications, from pharmaceuticals to organic electronics.[2][3] In materials science, the 8-hydroxyquinoline (8-HQ) scaffold is particularly renowned for its ability to form stable, highly fluorescent complexes with a range of metal ions, most notably aluminum (Alq₃), a benchmark material in OLED technology.[4]

This compound, while not possessing the hydroxyl group of 8-HQ, provides a strategic entry point to a related class of ligands. Through a straightforward hydrolysis, the methyl ester is converted to a carboxylic acid. This resulting 8-methylquinoline-7-carboxylic acid is an excellent bidentate ligand, capable of coordinating with metal ions through the quinoline nitrogen and the carboxylate oxygen. This chelation enhances the rigidity of the molecule, often leading to a significant increase in fluorescence quantum yield, a phenomenon crucial for luminescent materials.[5]

This application note will detail the protocols to harness the potential of this compound as a precursor for such advanced materials.

Synthesis of the Functional Ligand: 8-methylquinoline-7-carboxylic acid

The first critical step is the conversion of the commercially available methyl ester into the corresponding carboxylic acid. This is typically achieved through a base-catalyzed hydrolysis reaction.

Protocol 1: Hydrolysis of this compound

Objective: To synthesize 8-methylquinoline-7-carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 10-15 mL per gram of ester).

  • Addition of Base: To this solution, add an aqueous solution of NaOH or KOH (2-3 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl dropwise while stirring to neutralize the excess base and precipitate the carboxylic acid. The product will precipitate out as the solution becomes acidic (pH ~4-5).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the product under vacuum to yield 8-methylquinoline-7-carboxylic acid as a solid.

Causality: The use of a base (NaOH or KOH) is essential to catalyze the hydrolysis of the ester bond. The subsequent acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

G start This compound step1 Dissolve in MeOH Add aq. NaOH/KOH start->step1 step2 Heat to Reflux (2-4 hours) step1->step2 step3 Cool to RT Acidify with 1M HCl step2->step3 step4 Precipitate Forms step3->step4 step5 Filter and Wash with Water step4->step5 end 8-methylquinoline-7-carboxylic acid step5->end G cluster_complex Tris-chelate Complex Metal Al³⁺ Ligand1 Ligand Ligand1->Metal N,O-coordination Ligand2 Ligand Ligand2->Metal N,O-coordination Ligand3 Ligand Ligand3->Metal N,O-coordination

Caption: Coordination of three ligands to a central metal ion.

Prospective Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The synthesized metal complexes, with their anticipated strong fluorescence, are prime candidates for use as emissive materials in OLEDs. [4][6]They can be incorporated into the emissive layer (EML) of a multilayer OLED device.

Objective: To fabricate a simple OLED device using the synthesized Al(III) complex.

Materials:

  • ITO-coated glass substrate (anode)

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transporting layer (HTL) material (e.g., TPD)

  • Synthesized Al(III) complex (emissive layer, EML)

  • Electron-transporting layer (ETL) material (e.g., Alq₃)

  • Cathode material (e.g., LiF/Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate.

  • HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal.

  • HTL Deposition: Inside a thermal evaporator, deposit the HTL material (e.g., TPD) onto the HIL.

  • EML Deposition: Co-evaporate the synthesized Al(III) complex as a dopant in a suitable host material, or deposit it as a neat film.

  • ETL and Cathode Deposition: Sequentially deposit the ETL material (e.g., Alq₃), a thin layer of LiF, and the aluminum cathode without breaking the vacuum.

  • Encapsulation: Encapsulate the device to protect it from atmospheric degradation. [6]

G cluster_OLED OLED Device Structure Cathode Cathode (LiF/Al) ETL Electron-Transport Layer (ETL) EML Emissive Layer (EML) [Host + Al(III) Complex] HTL Hole-Transport Layer (HTL) Anode Anode (ITO) Substrate Glass Substrate

Caption: Schematic of a multilayer OLED device architecture.

Fluorescent Chemosensors

The strong fluorescence of quinoline-based ligands and their complexes can be modulated by the presence of other metal ions. [7]This makes them suitable for use as chemosensors for the detection of environmentally or biologically significant ions. The fluorescence might be "turned off" (quenched) or "turned on" upon binding to a target analyte.

Objective: To evaluate the sensing capability of the 8-methylquinoline-7-carboxylic acid ligand for a specific metal ion.

Materials:

  • 8-methylquinoline-7-carboxylic acid (ligand)

  • A stock solution of the ligand in a suitable buffer (e.g., HEPES)

  • Stock solutions of various metal perchlorate or nitrate salts

  • Fluorometer

  • Cuvettes

Procedure:

  • Initial Spectrum: Record the fluorescence emission spectrum of a solution of the ligand in the buffer.

  • Titration: Sequentially add small aliquots of a stock solution of the target metal ion to the cuvette containing the ligand solution.

  • Spectral Recording: After each addition, gently mix and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion. This will reveal the sensitivity and binding affinity of the ligand for the target ion.

  • Selectivity Test: Repeat the experiment with other metal ions to determine the selectivity of the sensor.

Data Presentation: Anticipated Photophysical Properties

The following table summarizes the expected, yet hypothetical, photophysical properties of the tris(8-methylquinoline-7-carboxylato)aluminum(III) complex, based on data from analogous quinoline-carboxylate metal complexes. [8]

Property Expected Value
Absorption Maximum (λ_abs) 380 - 420 nm
Emission Maximum (λ_em) 480 - 550 nm (Blue-Green)
Stokes Shift 100 - 130 nm
Fluorescence Quantum Yield (Φ_F) > 0.30 in solution

| Fluorescence Lifetime (τ) | 5 - 20 ns |

Conclusion

This compound is a valuable and accessible starting material for the synthesis of advanced functional materials. Through a straightforward hydrolysis and subsequent metal complexation, it can be transformed into highly luminescent compounds. These materials show great promise for application in next-generation OLED displays and lighting, as well as in the development of selective fluorescent chemosensors. The protocols detailed herein provide a solid foundation for researchers and scientists to explore the rich potential of this quinoline derivative in materials science.

References

  • Zhang, Y., et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC. [Link]

  • da Silva, J. G., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. PubMed. [Link]

  • da Silva, J. G., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: A search for better fluorescent probes. ResearchGate. [Link]

  • Schultz, J. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. University of Akron. [Link]

  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • El-Gammal, A., et al. (2020). Fluorescent quinoline carboxylate derivative: Study on the optical properties and photo diode application. ResearchGate. [Link]

  • Sanetra, J., et al. (2021). Application of quinoline derivatives in third-generation photovoltaics. PubMed. [Link]

  • Sanetra, J., et al. (2021). Application of quinoline derivatives in third-generation photovoltaics. ResearchGate. [Link]

  • Yildiz, A., et al. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. [Link]

  • MySkinRecipes. 7-Methylquinoline-8-carboxylic acid. [Link]

  • University of Canterbury. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. As a cornerstone reaction in heterocyclic chemistry, the Friedländer synthesis offers a direct and versatile route to the quinoline scaffold, a privileged core in numerous pharmaceuticals and functional materials.[1][2] This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and improve your yields.

Core Principles: Understanding the Friedländer Synthesis

The Friedländer synthesis is a cyclocondensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an active α-methylene group.[3][4] The reaction is typically promoted by either an acid or a base catalyst and proceeds via a condensation followed by a cyclodehydration step to form the quinoline ring system.[5][6]

Understanding the underlying mechanism is critical for troubleshooting. Two primary pathways are generally accepted, differing in the initial step.[7]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the two carbonyl partners, followed by intramolecular cyclization (imine formation) and dehydration.[7][8]

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the amine of the 2-aminoaryl carbonyl and the ketone/aldehyde partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.[7]

The prevailing pathway can depend on the specific substrates and reaction conditions employed.[9]

G cluster_0 Friedländer Synthesis: Competing Mechanistic Pathways Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol Aldol Adduct Reactants->Aldol Aldol Condensation SchiffBase Schiff Base (Imine) Reactants->SchiffBase Imine Formation UnsatCarbonyl α,β-Unsaturated Carbonyl Aldol->UnsatCarbonyl -H₂O Product Substituted Quinoline UnsatCarbonyl->Product Intramolecular Cyclization -H₂O CyclizedIntermediate Cyclized Adduct SchiffBase->CyclizedIntermediate Intramolecular Aldol Reaction CyclizedIntermediate->Product -H₂O

Caption: Competing mechanisms of the Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a very low yield or has not proceeded at all. What are the most common causes?

This is a frequent issue that can often be traced back to several key factors:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly substrate-dependent. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition.[10]

  • Suboptimal Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.[11] However, excessively high temperatures can lead to the degradation of starting materials and the formation of tarry byproducts.[12][13] Conversely, if the temperature is too low, the reaction may be kinetically too slow.[13]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a crucial role. Strong electron-withdrawing groups on either reactant can decrease nucleophilicity or electrophilicity, slowing the reaction.[13] Significant steric hindrance near the reacting centers can also impede the necessary bond formations.

  • Solvent Effects: The polarity and nature of the solvent can influence reaction rates by affecting the solubility of reactants and stabilizing intermediates.[10] Traditional protocols often use alcohols like ethanol, but for some modern catalytic systems, non-polar solvents or even solvent-free conditions are optimal.[3]

  • Presence of Water: In acid-catalyzed variants, the water produced during the cyclization can inhibit the reaction equilibrium. Using anhydrous solvents and reagents can be beneficial.[13]

Q2: I'm observing significant side products. What are they and how can I minimize them?

Side product formation is a primary cause of reduced yields and purification difficulties. The most common culprits are:

  • Aldol Self-Condensation: This is particularly problematic under basic conditions, where the ketone starting material (the one with the α-methylene group) can react with itself to form α,β-unsaturated ketones and other related oligomers.[3][12] To mitigate this, consider switching to an acid catalyst. Alternatively, using an imine analog of the 2-aminoaryl carbonyl can prevent self-condensation.[3]

  • Regioisomers: When using an unsymmetrical ketone (e.g., 2-butanone), the initial condensation can occur on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.[12] This is a significant challenge that requires specific strategic adjustments (see Q3).

  • Starting Material Decomposition: Harsh reaction conditions, such as high temperatures and highly concentrated strong acids or bases, can cause the degradation of the starting materials, especially the 2-aminoaryl aldehyde or ketone, which can be unstable.[3][12] This often results in the formation of intractable tar. The solution is to explore milder reaction conditions, often enabled by modern catalysts.[14]

Q3: My unsymmetrical ketone is giving a mixture of regioisomers. How can I control the selectivity?

Achieving high regioselectivity is crucial for synthetic efficiency. Several strategies can be employed:

  • Use of Directing Groups: Introducing a phosphoryl or other activating group on one of the α-carbons of the ketone can direct the condensation to that specific position.[3]

  • Catalyst Control: Certain catalytic systems are known to favor the formation of one regioisomer over the other. For instance, specific amine catalysts or the use of ionic liquids has been shown to effectively control regioselectivity.[3]

  • Reaction Condition Optimization: Fine-tuning the reaction conditions can sometimes influence the isomeric ratio. Slow addition of the ketone to the reaction mixture can be beneficial.

Q4: The traditional high-temperature conditions are degrading my sensitive substrates. What are some milder alternatives?

Classical Friedländer syntheses often require temperatures of 150-220°C, which is unsuitable for complex or thermally sensitive molecules.[13][15] Fortunately, numerous modern methods allow the reaction to proceed under significantly milder conditions.

MethodCatalyst / ConditionsTypical TemperatureAdvantages
Iodine Catalysis Molecular Iodine (I₂)80-100°CMild, efficient, often solvent-free.[14][16]
Microwave-Assisted Various catalysts (e.g., p-TsOH, Nafion)100-160°CDrastically reduced reaction times.[11][16]
Lewis Acid Catalysis Nd(NO₃)₃·6H₂O, ZnCl₂, etc.Room Temp to 80°CHigh efficiency, mild conditions.[16]
Catalyst-Free in Water H₂O as solvent70°CEnvironmentally benign, simple work-up.[17]
Polymer-Supported Amberlyst-15, PEG-SO₃H60°C to RefluxEasy catalyst recovery and reuse.[18]

Troubleshooting & Optimization Workflow

When faced with a low-yielding reaction, a systematic approach is key. The following workflow can help diagnose and solve common issues.

G Start Low Yield or No Reaction TLC Analyze reaction mixture by TLC. Any new spots? Start->TLC NoReaction No new spots: Reaction not initiated TLC->NoReaction No ReactionStarted New spots observed TLC->ReactionStarted Yes CheckCatalyst 1. Check catalyst activity/purity. 2. Increase catalyst loading. NoReaction->CheckCatalyst IncreaseTemp Gradually increase temperature (e.g., in 10-20°C increments). CheckCatalyst->IncreaseTemp ChangeCatalyst Switch catalyst type (e.g., base to acid, or try a modern catalyst like Iodine). IncreaseTemp->ChangeCatalyst ChangeCatalyst->Start Re-run optimized reaction Problem What does the TLC plate show? ReactionStarted->Problem SideProducts Multiple Products/ Significant Side Spots Problem->SideProducts Tar Baseline Streaking/ Tar Formation Problem->Tar UnreactedSM Mainly Unreacted Starting Material Problem->UnreactedSM MinimizeSideProducts 1. Lower temperature. 2. If using base, switch to acid catalyst to reduce aldol self-condensation. 3. Check for poor regioselectivity. SideProducts->MinimizeSideProducts MinimizeSideProducts->Start Re-run optimized reaction MinimizeTar 1. Significantly lower temperature. 2. Use a milder catalyst. 3. Reduce reaction time and monitor closely. Tar->MinimizeTar MinimizeTar->Start Re-run optimized reaction DriveCompletion 1. Increase reaction time. 2. Increase temperature moderately. 3. Consider a more active catalyst or microwave irradiation. UnreactedSM->DriveCompletion DriveCompletion->Start Re-run optimized reaction

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

Here we provide two distinct, detailed protocols: a classical base-catalyzed method and a modern, milder iodine-catalyzed method.

Protocol 1: Classical Base-Catalyzed Synthesis

This protocol is based on traditional methods often requiring reflux conditions.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv) and the α-methylene carbonyl compound (1.2 mmol, 1.2 equiv).

  • Solvent and Catalyst Addition: Add ethanol (5-10 mL) to dissolve the reactants. To this solution, add powdered potassium hydroxide (KOH) (2.0 mmol, 2.0 equiv).

  • Reaction Execution: Heat the reaction mixture to reflux (typically ~80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminoaryl ketone is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Modern Iodine-Catalyzed Solvent-Free Synthesis

This protocol demonstrates a milder, more environmentally friendly approach.[14]

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv) and the active methylene compound (1.2 mmol, 1.2 equiv).

  • Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 80-100°C with stirring. The mixture may become a homogenous melt.

  • Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within 1-3 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the solid residue in ethyl acetate (20 mL).

  • Purification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography if necessary.[14]

References

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Mansour, F. A., et al. (2022). Friedländer Quinoline Synthesis. ResearchGate. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Quimica Organica. Friedlander quinoline synthesis. Available from: [Link]

  • Fallah-Mehrjardi, M. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Bentham Science. Available from: [Link]

  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron Letters, 45(44), 8175-8178.
  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Fallah-Mehrjardi, M. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Available from: [Link]

  • Kengar, S. L., et al. (2017). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Available from: [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. (2020). Optimization of reaction conditions for preparation of 3a. Available from: [Link]

  • Cheng, C. C., & Yan, S. J. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. Available from: [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the quinoline scaffold. As a Senior Application Scientist, I have compiled this resource not just as a list of protocols, but as a repository of field-proven insights to help you understand the causality behind common side reactions and to provide self-validating systems for troubleshooting. Our focus is on turning experimental challenges into predictable and successful outcomes.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues encountered during the most common quinoline syntheses: the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.

I. The Skraup Synthesis: Managing a Powerful Reaction

The Skraup synthesis is a classic and potent method for preparing quinolines, but its highly exothermic nature can be a significant challenge, often leading to vigorous, difficult-to-control reactions and the formation of tar.[1]

FAQ 1: My Skraup reaction is extremely exothermic and difficult to control. How can I moderate it?

This is the most common issue with the Skraup synthesis. The reaction of aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent is notoriously violent.[2] The primary cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a series of exothermic reactions.

Core Directive: Controlled Initiation and Moderation

The key is to control the rate of the initial exothermic phase. This can be achieved through a combination of chemical moderation and procedural controls.

  • Chemical Moderation: The use of a moderator is essential. Ferrous sulfate (FeSO₄) is the most common and effective choice. It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[2] Boric acid can also be used as a milder alternative.

  • Procedural Control:

    • Slow Acid Addition: Add the concentrated sulfuric acid slowly and incrementally while cooling the reaction vessel in an ice bath.[2]

    • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized hot spots.

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once the exotherm begins (indicated by boiling), immediately remove the external heat source. The reaction's own heat will sustain it. Re-apply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[2]

FAQ 2: I am observing significant tar formation, which is drastically reducing my yield and making purification difficult. What is the cause and how can I minimize it?

Tar formation is a direct consequence of the harsh acidic and oxidizing conditions of the Skraup synthesis. The primary culprit is the acid-catalyzed polymerization of the acrolein intermediate.[2]

Causality of Tar Formation:

Under strong acid catalysis, the carbonyl group of acrolein is protonated, making the β-carbon highly electrophilic and susceptible to polymerization.

Troubleshooting Protocol: Minimizing Tar Formation

ParameterRecommended ConditionRationale
Moderator Use Ferrous Sulfate (FeSO₄•7H₂O).Controls the reaction exotherm, preventing localized overheating that accelerates polymerization.[2]
Temperature Maintain the lowest possible temperature required to sustain the reaction. Avoid aggressive heating.Higher temperatures significantly increase the rate of polymerization of acrolein and other reactive intermediates.
Reactant Ratio Avoid a large excess of glycerol.Excess acrolein that does not react with the aniline is prone to polymerization.
Purification The primary method for separating the volatile quinoline product from non-volatile tar is steam distillation from an alkaline solution.[3] For colored impurities, treatment with activated carbon can be effective.[2]Steam distillation is highly effective for separating compounds with different volatilities. Alkalinization ensures the quinoline is in its free base form for distillation.

Workflow for Skraup Synthesis and Purification

G cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aniline, Glycerol, & Ferrous Sulfate B Slowly Add H₂SO₄ with Cooling A->B C Gentle Initial Heating B->C D Control Exotherm (Remove Heat) C->D E Reflux to Completion D->E F Cool & Quench in Water E->F Crude Product (Quinoline + Tar) G Basify with NaOH F->G H Steam Distillation G->H I Separate Quinoline from Distillate H->I J Final Purification (e.g., Vacuum Distillation) I->J I->J Crude Quinoline K K

Caption: Workflow for a controlled Skraup synthesis and subsequent purification.

II. The Doebner-von Miller Synthesis: Taming Polymerization

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones.[4] However, it is also plagued by polymerization of the carbonyl starting material under strong acid catalysis.[4]

FAQ 3: My Doebner-von Miller reaction results in a low yield and a large amount of polymeric material. How can I prevent this?

The polymerization of the α,β-unsaturated carbonyl compound is the most significant side reaction, especially under the strongly acidic conditions required for the cyclization.

Core Directive: Sequester the Carbonyl

A highly effective strategy is to physically separate the bulk of the acid-sensitive carbonyl compound from the strong aqueous acid phase.

Troubleshooting Protocol: Biphasic Reaction Medium

A two-phase solvent system has been shown to dramatically increase yields by reducing polymerization.[5]

  • Principle: The aniline is dissolved in the aqueous acid phase, while the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent (e.g., toluene). The reaction occurs at the interface, where the concentration of the carbonyl in the acid phase is kept low, thus disfavoring self-polymerization.

  • Step-by-Step Protocol (for 2-Methylquinoline):

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline and 6 M hydrochloric acid.

    • Heat the aqueous mixture to reflux.

    • In the dropping funnel, dissolve crotonaldehyde in toluene.

    • Add the toluene solution of crotonaldehyde dropwise to the refluxing aqueous solution over 1-2 hours.

    • After the addition is complete, continue refluxing for an additional 4-6 hours.

    • Work-up involves cooling, neutralizing with a strong base (e.g., NaOH), and extracting the product with an organic solvent.[5]

Mechanism of Side Reaction: Acid-Catalyzed Polymerization

G cluster_main Doebner-von Miller Reaction Pathway cluster_side Polymerization Side Reaction A Aniline + α,β-Unsaturated Carbonyl B Michael Addition A->B F α,β-Unsaturated Carbonyl C Cyclization & Dehydration B->C D Oxidation C->D E Quinoline Product D->E G Protonation by Strong Acid (H⁺) F->G H Resonance-Stabilized Carbocation G->H I Nucleophilic Attack by another Carbonyl Monomer H->I J Polymer Chain Growth I->J K Tar/Polymeric Byproduct J->K G Start Poor Regioselectivity Observed (Mixture of Isomers) Q1 Is the reaction a Combes or Friedländer synthesis? Start->Q1 A1 Modify Acid Catalyst (e.g., H₂SO₄ vs. PPA vs. TFA) Q1->A1 Combes B1 Employ Amine Catalyst (e.g., Pyrrolidine) Q1->B1 Friedländer A2 Alter Substituents (Steric/Electronic Effects) A1->A2 End Improved Regioselectivity A2->End B2 Optimize Conditions (Slow Addition, Temp.) B1->B2 B3 Use a Directing Group on the Ketone B2->B3 B3->End

Caption: Decision-making workflow for troubleshooting poor regioselectivity.

IV. References

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(44), 8523-8525. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

  • Organic Syntheses. (1941). Quinoline. Coll. Vol. 1, p. 478; Vol. 2, p. 79. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Wikipedia. (2023). Pfitzinger reaction. [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. do C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Hudson, C. B. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 993. [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. [Link]

Sources

Technical Support Center: Navigating the Purification of Polar Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter obstacles in isolating these valuable compounds. Here, we synthesize technical expertise with practical, field-proven insights to empower you with robust solutions for your purification workflows.

Introduction: The Challenge of Polar Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, the introduction of polar functional groups (e.g., hydroxyl, amino, carboxylic acid) to the quinoline core, while often enhancing biological activity, presents significant purification challenges. These challenges primarily stem from their high polarity, which can lead to issues such as poor retention in reversed-phase chromatography, peak tailing, and on-column degradation.[4] This guide provides a systematic approach to troubleshooting these common problems and offers detailed protocols to streamline your purification processes.

Part 1: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification of polar quinoline derivatives, offering probable causes and actionable solutions.

Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
Poor or No Retention in Reversed-Phase HPLC The high polarity of the analyte leads to a stronger affinity for the polar mobile phase than the nonpolar stationary phase (e.g., C18).[4][5]1. Increase Mobile Phase Polarity: If not already at 100% aqueous, increase the water content in your mobile phase. Modern polar-endcapped C18 or AQ-type columns are designed for stability in highly aqueous conditions.[4][6] 2. Employ a More Polar Stationary Phase: Switch to a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG). These offer alternative selectivities for polar analytes.[4] 3. Utilize Ion-Pairing Chromatography: For ionizable quinolines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, triethylamine for acids) to the mobile phase can form a neutral ion-pair with your charged analyte. This increases its hydrophobicity and retention on the stationary phase. 4. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting retention of polar analytes.[4][5][7]
Significant Peak Tailing in HPLC Secondary interactions between the basic nitrogen of the quinoline ring and acidic residual silanol groups on the silica-based stationary phase are a primary cause.[8][9][10]1. Mobile Phase pH Adjustment: For basic quinolines, operating at a low pH (e.g., 2.5-4) protonates the quinoline nitrogen and suppresses the ionization of acidic silanols, minimizing these unwanted interactions.[4] 2. Use Mobile Phase Additives: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask active silanol sites and improve peak shape.[4] 3. Employ a Highly Deactivated (End-Capped) Column: Modern columns with advanced end-capping have fewer accessible silanol groups, leading to more symmetrical peaks for basic compounds.[8][10] 4. Consider High pH Mobile Phase: With a suitable pH-stable column (e.g., hybrid silica), operating at a high pH will keep the basic quinoline neutral, which can also reduce silanol interactions.
Compound Degradation on Silica Gel (Flash/Column Chromatography) The acidic nature of standard silica gel can cause decomposition of sensitive quinoline derivatives.[11]1. Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine, before loading the sample.[4] 2. Use an Alternative Stationary Phase: Consider less acidic stationary phases such as neutral or basic alumina, or bonded silica phases like diol or amino.[4] 3. Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica can be a viable option.
Difficulty with Crystallization High polarity can lead to very high solubility in common polar crystallization solvents. The presence of multiple polar groups can also hinder the formation of an ordered crystal lattice.1. Utilize Salt Formation: For basic quinoline derivatives, forming a salt with an appropriate acid (e.g., HCl, HBr, tartaric acid) can significantly alter solubility profiles and promote crystallization.[12] Conversely, acidic quinolines can be crystallized as salts with bases. 2. Employ a Multi-Solvent System: Use a solvent in which your compound is soluble and an anti-solvent in which it is insoluble. Slow addition of the anti-solvent or vapor diffusion can induce crystallization.[13] 3. Consider Cocrystallization: If salt formation is problematic, cocrystallization with a neutral guest molecule can sometimes provide the necessary intermolecular interactions to form a stable crystal lattice.[14]
Chiral Separation Challenges Enantiomers of chiral quinoline derivatives often have identical physical properties in achiral environments, making their separation difficult.[15][16]1. Chiral HPLC: This is the most common method. Utilize a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Common CSPs are polysaccharide-based (e.g., cellulose or amylose derivatives). 2. Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[17][18][19] 3. Diastereomeric Derivatization: React the racemic quinoline with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. The derivatizing agent can then be cleaved to yield the pure enantiomers.[6][20]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between Reversed-Phase, HILIC, and Ion-Exchange chromatography for my polar quinoline derivative?

A1: The choice depends on the specific properties of your compound. The following decision tree can guide your selection:

G start Start: Polar Quinoline Derivative is_ionizable Is the compound ionizable? start->is_ionizable pka_known Is pKa known? is_ionizable->pka_known Yes rp_hilic Consider RP or HILIC is_ionizable->rp_hilic No charge What is the net charge at working pH? pka_known->charge cation Positive (Cation) charge->cation anion Negative (Anion) charge->anion cex Use Cation-Exchange cation->cex aex Use Anion-Exchange anion->aex rp_poor Poor retention in RP? rp_hilic->rp_poor hilic Use HILIC rp_poor->hilic Yes rp_ok Use Reversed-Phase rp_poor->rp_ok No

A decision tree for selecting the optimal chromatographic mode.

  • Reversed-Phase (RP) HPLC: This is a good starting point for moderately polar quinolines. If your compound is retained on a C18 column, you can optimize the separation by adjusting the mobile phase.[21]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is very polar and shows little to no retention in RP-HPLC, HILIC is the preferred method.[4][7]

  • Ion-Exchange Chromatography (IEX): This technique is ideal for quinoline derivatives that are charged at the operating pH.[22][23][24] Cation-exchange is used for positively charged (basic) quinolines, and anion-exchange for negatively charged (acidic) ones.

Q2: My compound is basic. What is the best pH for my mobile phase in reversed-phase HPLC to get good peak shape?

A2: For basic compounds like many quinoline derivatives, you have two main options to achieve symmetrical peaks:

  • Low pH (e.g., 2.5 - 4.0): At this pH, the basic quinoline will be fully protonated (positively charged), and the acidic silanol groups on the silica stationary phase will be mostly unionized. This minimizes the strong secondary ionic interactions that cause peak tailing.[4]

  • High pH (e.g., 8 - 11): At a high pH, the basic quinoline will be in its neutral form. While the silanols will be deprotonated, the absence of a charge on the analyte can significantly reduce peak tailing. Crucially, you must use a column specifically designed for high pH stability to avoid irreversible damage to the stationary phase.

Q3: I am using flash chromatography on silica gel and see streaking and loss of my compound. What can I do?

A3: This strongly suggests that your polar quinoline derivative is either interacting too strongly with the acidic silica or is degrading. Before abandoning flash chromatography, try deactivating the silica gel. A common and effective method is to flush the packed column with your starting eluent containing 1-2% triethylamine. This neutralizes the acidic sites. Then, flush with the starting eluent without triethylamine before loading your sample. If this fails, consider switching to a more inert stationary phase like neutral alumina or using reversed-phase flash chromatography.[4]

Part 3: Experimental Protocols

Protocol 1: Method Development for HILIC Purification

This protocol provides a starting point for developing a HILIC method for a highly polar quinoline derivative.

1. Column Selection:

  • Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.

  • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.

  • Rationale: Acetonitrile is the weak solvent, and water is the strong solvent in HILIC. Ammonium formate is a volatile buffer compatible with mass spectrometry and helps to improve peak shape.[7]

3. Initial Gradient Conditions:

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 100% A

    • 1-10 min: 0% to 100% B

    • 10-12 min: 100% B

    • 12-12.1 min: 100% to 0% B

    • 12.1-15 min: 100% A (re-equilibration)

4. Optimization:

  • Adjust the gradient slope to improve the separation of closely eluting impurities.

  • If retention is too low, consider a stationary phase with a different polarity (e.g., a diol phase).

  • Optimize buffer concentration and pH to fine-tune selectivity and peak shape.

G cluster_prep Preparation cluster_run Execution cluster_opt Optimization select_column Select HILIC Column (Silica or Amide) prep_mp Prepare Mobile Phases (A: 95% ACN, B: 50% ACN) select_column->prep_mp equilibrate Equilibrate Column (100% A) prep_mp->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Initial Gradient inject->run_gradient evaluate Evaluate Chromatogram run_gradient->evaluate adjust_gradient Adjust Gradient Slope evaluate->adjust_gradient Resolution Issue adjust_mp Modify Mobile Phase (Buffer/pH) evaluate->adjust_mp Peak Shape Issue change_column Change Column Chemistry evaluate->change_column Retention Issue final_method Finalized Method evaluate->final_method Separation Acceptable adjust_gradient->equilibrate adjust_mp->equilibrate change_column->equilibrate

Workflow for HILIC method development.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol describes the steps to neutralize acidic silica gel for the purification of sensitive compounds.

1. Column Packing:

  • Dry pack the column with silica gel.

2. Deactivation:

  • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Rationale: The basic TEA will adsorb to the acidic silanol sites on the silica surface, rendering them less reactive towards the analyte.[4]

3. Equilibration:

  • Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base.

4. Sample Loading and Elution:

  • Load your sample and begin the elution using your pre-determined solvent system, either isocratically or with a polarity gradient.

References

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • (PDF)
  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchG
  • Selective Copper(II) Complexes against Mycobacterium tuberculosis | ACS Omega.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • How Good is SFC for Polar Analytes?
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  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed Central.
  • CN103664892B - The crystallization of quinoline - Google P
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  • Guide to Ion-Exchange Chromatography - Harvard Appar
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  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
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  • Chiral separation of quinolones by liquid chrom
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  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
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  • Exploring the Principle of Ion Exchange Chromatography and Its Applic
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
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  • Choosing HPLC Columns for Rapid Method Development - Agilent.
  • CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate - Google P
  • New Synthetic Quinoline (Qui)
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT | Asian Journal of Chemistry.
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing).
  • 3.4.3.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent.
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  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
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  • Crystallization pattern of two types of salt solution droplets at the...

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Technical Support Center: Optimizing Reaction Conditions for Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substituted quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yields and purity. Quinolines are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis can present significant challenges. This resource provides in-depth, field-proven insights to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems frequently encountered during the synthesis of substituted quinolines, offering explanations for their root causes and actionable solutions.

Issue 1: Low Yield or Reaction Failure

A low yield of the desired quinoline product is one of the most common frustrations in the lab. The underlying cause can range from suboptimal reaction parameters to reactant degradation.

Potential Causes and Recommended Actions:

  • Inappropriate Reaction Temperature: Many classic quinoline syntheses, such as the Conrad-Limpach and Skraup reactions, require high temperatures, often exceeding 250°C.[3] Conversely, some modern catalytic systems operate under milder conditions.

    • Solution: Carefully control and optimize the temperature. For high-temperature reactions, ensure your apparatus can safely and consistently maintain the required heat.[3] For thermally sensitive substrates, explore milder, catalyst-driven methods.

  • Suboptimal Catalyst or Reagents: The choice and purity of the catalyst and starting materials are critical. In the Friedländer synthesis, for example, the efficiency of various acid or base catalysts can differ significantly depending on the substrates.[3][4]

    • Solution: Screen a panel of catalysts to identify the most effective one for your specific transformation.[3][5] Ensure all reagents are pure and, if necessary, dried, as contaminants can poison catalysts or lead to unwanted side reactions.[3]

  • Poor Solvent Choice: The solvent plays a crucial role in solubility, reaction rate, and even product distribution. For thermal cyclizations like the Conrad-Limpach synthesis, high-boiling inert solvents such as mineral oil can significantly improve yields compared to neat (solvent-free) conditions.[3]

    • Solution: Select a solvent that is appropriate for the reaction temperature and dissolves all reactants. In some cases, solvent-free conditions or the use of ionic liquids can be advantageous.[3][5]

  • Incomplete Reaction: Insufficient reaction time will naturally lead to low yields.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.[3][6]

  • Atmospheric Sensitivity: Certain reactions may be sensitive to oxygen or moisture, leading to degradation of starting materials or intermediates.

    • Solution: If you suspect atmospheric sensitivity, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3]

Issue 2: Formation of Side Products and Impurities

The generation of unintended byproducts complicates purification and reduces the yield of the target molecule. Understanding the potential side reactions for a given synthesis method is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Polymerization/Tar Formation in Doebner-von Miller Synthesis: This reaction is notorious for the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, resulting in a thick, dark tar that makes product isolation difficult.[7][8]

    • Solution: Employ a biphasic solvent system (e.g., aqueous acid with toluene) to sequester the carbonyl compound in the organic phase, thereby reducing its self-polymerization.[7][8]

  • Self-Condensation of Carbonyl Compounds: In reactions like the Friedländer synthesis, the α-methylene carbonyl compound can undergo self-condensation (e.g., an aldol reaction) under the reaction conditions.

    • Solution: Optimize the reaction conditions by using milder catalysts or lower temperatures. A well-chosen catalyst can favor the desired intermolecular reaction over the undesired self-condensation.[3]

  • Oxidation/Decomposition: High reaction temperatures or the presence of strong oxidizing agents (as in the Skraup synthesis) can lead to the degradation of starting materials and products.

    • Solution: For the Skraup reaction, the addition of a moderating agent like ferrous sulfate can make the reaction less violent.[6] In general, carefully controlling the temperature and using the minimum necessary amount of oxidant is crucial.

Issue 3: Poor Regioselectivity

When using unsymmetrical starting materials, the formation of constitutional isomers can be a significant issue, leading to challenging separation processes and reduced yields of the desired product.

Strategies to Control Regioselectivity:

  • Friedländer Synthesis with Unsymmetrical Ketones: Condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.

    • Solutions:

      • Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer.[4]

      • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[4]

      • Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[4]

  • Combes Synthesis: The steric and electronic properties of substituents on the aniline and the β-diketone can influence the position of the final ring closure.[4]

    • Solution: While more challenging to control, understanding the electronic and steric biases of your substrates can help predict the major isomer. In some cases, altering the substitution pattern of the starting materials may be necessary to achieve the desired regioselectivity.

FAQs: Optimizing Your Quinoline Synthesis

This section provides answers to frequently asked questions, offering quick insights into common experimental considerations.

Q1: What are some "greener" alternatives to traditional quinoline synthesis methods?

A1: Yes, several more environmentally friendly approaches have been developed. For instance, the Friedländer synthesis can be performed in water, sometimes even without a catalyst.[6] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and greener alternative.[6][9]

Q2: How can I effectively monitor the progress of my quinoline synthesis?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring reaction progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.[6]

Q3: My Skraup synthesis is too vigorous and difficult to control. What can I do?

A3: The Skraup reaction is notoriously exothermic. To moderate the reaction, you can add a mild oxidizing agent like nitrobenzene, which can also serve as a solvent.[6] The addition of ferrous sulfate or boric acid can also help to make the reaction less violent.[6]

Q4: What are the key differences between the Conrad-Limpach and Knorr quinoline syntheses?

A4: Both reactions can start from anilines and β-ketoesters. The Conrad-Limpach synthesis typically involves thermal condensation followed by cyclization to form 4-hydroxyquinolines.[10][11] The Knorr synthesis, on the other hand, often proceeds via an anilide intermediate and cyclizes under acidic conditions to yield 2-hydroxyquinolines.[1]

Q5: Purification of my substituted quinoline is proving difficult. What are some effective techniques?

A5: Purification can be challenging due to the presence of starting materials and side products. Common and effective techniques include:

  • Column Chromatography: Silica gel chromatography is a standard method for separating quinoline derivatives from impurities.[3][6]

  • Recrystallization: This is an excellent final step to obtain a highly pure crystalline product.[6]

  • Steam Distillation: For crude products from classical syntheses like the Skraup reaction, steam distillation can be an effective method for isolating the quinoline product.[6]

Data and Protocols

Table 1: Comparison of Catalysts for Friedländer Synthesis
CatalystConditionsReaction TimeYield (%)Reference
Iodine (I₂)80-100°C, Solvent-free-High[3]
p-TsOH--High[1]
P₂O₅/SiO₂80°C, Solvent-free15 min93[3]
Li⁺-montmorillonite100°C, Solvent-free0.5-2 hup to 96[3]
Sulfonic acid IL50°C, Solvent-free30 min92[3]

Note: Yields are highly substrate-dependent.

Experimental Protocol: General Procedure for Iodine-Catalyzed Friedländer Synthesis

This protocol provides a general method for the synthesis of substituted quinolines using a mild and efficient iodine catalyst.[3]

  • Reactant Mixture: In a suitable reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%) to the mixture.

  • Heating: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This two-step protocol is a classic method for synthesizing 4-hydroxyquinolines.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • Mixing: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

  • Stirring: Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Isolation: Remove the water byproduct (and solvent, if used) under reduced pressure to isolate the crude β-aminoacrylate intermediate.[3]

Step 2: Thermal Cyclization

  • Setup: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil).

  • Heating: Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes.[3]

  • Monitoring: Monitor the reaction by TLC if possible.

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

  • Purification: Collect the solid product by filtration and wash with a suitable solvent.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in Quinoline Synthesis

Troubleshooting_Low_Yield start Start: Low Yield or No Product check_temp Is the reaction temperature optimal for the specific synthesis method? start->check_temp adjust_temp Action: Optimize temperature. - For thermal reactions, ensure consistent high heat. - For catalytic reactions, try milder conditions. check_temp->adjust_temp No check_catalyst Are the catalyst and reagents pure and appropriate for the substrate? check_temp->check_catalyst Yes adjust_temp->check_catalyst screen_catalysts Action: Screen different catalysts (Lewis/Brønsted acids, bases, metal catalysts). Ensure reagent purity. check_catalyst->screen_catalysts No check_solvent Is the solvent appropriate for the reaction conditions and reactant solubility? check_catalyst->check_solvent Yes screen_catalysts->check_solvent change_solvent Action: Test different solvents, including high-boiling point options or solvent-free conditions. check_solvent->change_solvent No check_time Has the reaction gone to completion? check_solvent->check_time Yes change_solvent->check_time monitor_reaction Action: Monitor reaction progress using TLC or LC-MS to determine optimal time. check_time->monitor_reaction No check_atmosphere Is the reaction sensitive to air or moisture? check_time->check_atmosphere Yes monitor_reaction->check_atmosphere inert_atmosphere Action: Run the reaction under an inert atmosphere (N₂ or Ar). check_atmosphere->inert_atmosphere No success Result: Improved Yield and Purity check_atmosphere->success Yes inert_atmosphere->success

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

Simplified Mechanism of the Friedländer Annulation

Friedlander_Mechanism reactants o-Aminoaryl Ketone + α-Methylene Carbonyl aldol Aldol-type Condensation reactants->aldol Base or Acid Catalyst intermediate Intermediate Adduct aldol->intermediate cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline oxidation Dehydration/Oxidation dihydroquinoline->oxidation product Substituted Quinoline oxidation->product

Caption: A simplified representation of the Friedländer quinoline synthesis mechanism.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 2, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved January 2, 2026, from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 2, 2026, from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved January 2, 2026, from [Link]

  • JOCPR. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved January 2, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved January 2, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved January 2, 2026, from [Link]

  • MDPI. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved January 2, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (2004). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved January 2, 2026, from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved January 2, 2026, from [Link]

  • JPTCP. (2023). benign and proficient procedure for preparation of quinoline derivatives. Retrieved January 2, 2026, from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved January 2, 2026, from [Link]

  • PubMed Central. (2017). Advances in polymer based Friedlander quinoline synthesis. Retrieved January 2, 2026, from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved January 2, 2026, from [Link]

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Technical Support Center: Stability and Degradation of Methyl 8-methylquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Methyl 8-methylquinoline-7-carboxylate is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its chemical stability is paramount for ensuring the integrity of experimental data, developing stable formulations, and defining appropriate storage conditions. This guide provides a comprehensive, predictive analysis of the stability and potential degradation pathways of this compound. In the absence of specific published stability studies for this exact molecule, this document is built upon established principles of organic chemistry and data from structurally related quinoline compounds. It is designed to serve as a practical resource for researchers, offering troubleshooting advice, detailed experimental protocols for stability assessment, and predicted degradation pathways to anticipate in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of this compound.

Q1: What are the most chemically reactive and potentially unstable sites on the this compound molecule?

A1: Based on its structure, the molecule has three primary sites susceptible to degradation:

  • The Methyl Ester Group (-COOCH₃): This is the most likely site for hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid.[1]

  • The Quinoline Ring System: The electron-rich heterocyclic aromatic ring is susceptible to oxidative and photolytic degradation. The nitrogen atom can be oxidized to an N-oxide, and the ring can undergo hydroxylation.[2][3]

  • The 8-Methyl Group (-CH₃): This methyl group is attached to the aromatic ring and can be susceptible to oxidation, potentially converting it to a hydroxymethyl, aldehyde, or carboxylic acid group under strong oxidative stress.

Q2: What are the general recommendations for storing and handling this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place (room temperature or refrigerated is acceptable for solids).[4] For solutions, especially in protic solvents like methanol or water, storage at -20°C or -80°C is recommended to slow down potential hydrolysis. If using DMSO for stock solutions, be aware that some compounds can degrade over time; it is best practice to prepare fresh solutions or aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Q3: Under what conditions is the methyl ester group likely to hydrolyze?

A3: The methyl ester group is prone to hydrolysis. This reaction is catalyzed by the presence of acid (H⁺) or base (OH⁻).[1][6] Therefore, leaving the compound in aqueous solutions at low pH (e.g., < 4) or high pH (e.g., > 8) for extended periods, especially at elevated temperatures, will likely result in the formation of 8-methylquinoline-7-carboxylic acid.[7]

Q4: How stable is the quinoline ring itself?

A4: The quinoline ring is a robust aromatic system but is not inert. It is known to undergo photodegradation upon exposure to UV light, often leading to the formation of hydroxyquinolines.[2] It is also susceptible to strong oxidizing agents. Microbial degradation of the quinoline core is also a known pathway, typically initiated by hydroxylation.[2][3][8]

Q5: What is the expected impact of light and temperature on the compound's stability?

A5:

  • Light: As a quinoline derivative, the compound is likely susceptible to photolytic degradation, especially under UV irradiation.[9][10] This can lead to complex reactions, including oxidation and ring hydroxylation. It is crucial to protect the compound and its solutions from direct light exposure.

  • Temperature: Elevated temperatures will accelerate all degradation reactions, particularly hydrolysis.[7] Thermal degradation studies, typically performed at temperatures from 40°C to 80°C, are necessary to determine the compound's intrinsic thermal stability.[11] In the solid state, the compound is expected to be more stable than in solution.

Part 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to address specific issues you might encounter during your experiments.

Problem 1: "After preparing my compound in an aqueous buffer and running an HPLC analysis later, I see a new, more polar peak, and the area of my parent peak has decreased. What is the likely cause?"

  • Likely Cause: This is a classic sign of hydrolysis of the methyl ester group. The resulting carboxylic acid (8-methylquinoline-7-carboxylic acid) is significantly more polar than the parent methyl ester, causing it to elute earlier on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm the Identity: The primary method to confirm this is LC-MS. The mass of the new peak should correspond to the molecular weight of the carboxylic acid (187.19 g/mol ), while the parent ester has a molecular weight of 201.22 g/mol .

    • Check the pH: Measure the pH of the buffer or solution you are using. Hydrolysis is accelerated at pH values outside the neutral range (pH < 5 or > 8).

    • Control Temperature: Ensure your solutions are kept cool (on ice or at 4°C) during experiments if they cannot be used immediately. Higher temperatures significantly increase the rate of hydrolysis.

    • Action Plan: If your experimental conditions require a pH that causes hydrolysis, you must either shorten the experiment time, run it at a lower temperature, or analyze samples at specific time points to quantify the rate of degradation. For storage, prepare solutions in aprotic organic solvents like acetonitrile or DMSO and dilute into aqueous buffers immediately before use.

Problem 2: "My sample solution has developed a yellow or brown tint after being exposed to air or after adding an oxidizing agent like hydrogen peroxide. What could be happening?"

  • Likely Cause: The quinoline ring system is susceptible to oxidation. The color change is often indicative of the formation of oxidized species, potentially quinone-like structures or N-oxides, which can be colored. The 8-methyl group is also a potential site of oxidation.

  • Troubleshooting Steps:

    • Protect from Oxygen: If the discoloration occurs on standing, it may be due to auto-oxidation. Protect your solutions by purging them with an inert gas like nitrogen or argon before sealing.

    • Analyze for Degradants: Use LC-MS to identify potential oxidation products. Look for masses corresponding to the addition of one or more oxygen atoms (M+16 for hydroxylation or N-oxide formation, M+30 for the conversion of the methyl to a carboxylic acid group).

    • Avoid Incompatible Reagents: Be mindful of using strong oxidizing agents in your experimental buffer unless it is part of a planned reaction.

    • Action Plan: If your experiment involves oxidative conditions, characterize the degradation products to understand their potential interference. If oxidation is undesirable, add antioxidants (if compatible with your system) or strictly maintain an inert atmosphere.

Problem 3: "I've noticed a loss of my parent compound and the appearance of several new peaks in my chromatogram after my experiment was left on the benchtop exposed to lab lighting. What are these new peaks?"

  • Likely Cause: This is characteristic of photodegradation. Quinoline derivatives are known to be photoreactive, and exposure to ambient or UV light can initiate a cascade of reactions, leading to multiple degradation products.[2]

  • Troubleshooting Steps:

    • Control for Light: Repeat a small-scale experiment with one sample exposed to light and a control sample wrapped in aluminum foil or kept in an amber vial. If the degradation is absent in the control, photodegradation is confirmed.

    • Characterize Photoproducts: Use LC-MS to analyze the light-exposed sample. Common photolytic reactions for quinolines include hydroxylation of the aromatic ring.

    • Action Plan: Always protect samples containing this compound from light. Use amber glassware or wrap containers in aluminum foil during all experimental manipulations, storage, and analysis.

Part 3: Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is essential.[6][12][13] This involves intentionally stressing the compound under various conditions to identify potential degradants and establish degradation pathways.

Protocol 1: Acid and Base-Mediated Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • In a control vial, mix 1 mL of the stock solution with 9 mL of a 90:10 acetonitrile/water solution.

    • Incubate both vials at 60°C.

  • Base Hydrolysis:

    • In a separate vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C). Basic hydrolysis of esters is typically much faster than acidic hydrolysis.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Quenching: Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively, to stop the reaction. For example, add 0.1 mL of 1 M NaOH to 1 mL of the acidic sample.

  • Analysis: Analyze all samples by HPLC-UV to quantify the remaining parent compound and by LC-MS to identify the mass of any degradation products.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Oxidative Stress:

    • In a vial, mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • In a control vial, mix 1 mL of the stock solution with 9 mL of water.

  • Incubation: Keep both vials at room temperature, protected from light.

  • Time Points: Withdraw and analyze aliquots at initial (t=0), 2, 4, 8, and 24 hours.

  • Analysis: Analyze directly by HPLC-UV and LC-MS. Look for products with masses corresponding to the addition of oxygen atoms.

Protocol 3: Photostability Study
  • Sample Preparation:

    • Prepare two sets of samples: one solid and one in solution (e.g., 0.1 mg/mL in 50:50 acetonitrile/water).

    • For each set, prepare one sample in a clear vial (light-exposed) and one wrapped completely in aluminum foil (dark control).

  • Exposure: Place the vials in a photostability chamber that provides a standardized light exposure of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy, as specified by ICH Q1B guidelines.[9][10]

  • Analysis: After the exposure period, dissolve the solid samples and analyze both the solid and solution samples by HPLC-UV to compare the purity of the light-exposed sample to its dark control. Use LC-MS to identify photoproducts.

Protocol 4: Thermal Stress Study
  • Sample Preparation: Place a small amount of the solid compound (e.g., 5-10 mg) in a clear, sealed vial.

  • Exposure: Place the vial in an oven set to a controlled temperature (e.g., 80°C). A control sample should be kept at room temperature.

  • Time Points: Analyze the sample at initial (t=0) and after 1, 3, and 7 days.

  • Analysis: At each time point, dissolve a small, accurately weighed portion of the heated and control solids in a suitable solvent and analyze by HPLC-UV to check for any loss of purity.

Protocol 5: Generic HPLC-UV Method for Monitoring Degradation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Part 4: Predicted Degradation Pathways and Visualizations

The following pathways are predicted based on the chemical structure of this compound and established reaction mechanisms for its functional groups.

A. Hydrolytic Degradation Pathway

Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the methyl ester to form 8-methylquinoline-7-carboxylic acid.

Hydrolysis parent This compound (MW: 201.22) product 8-Methylquinoline-7-carboxylic Acid (MW: 187.19) parent->product H⁺ or OH⁻ / H₂O (Hydrolysis)

Caption: Predicted hydrolytic degradation pathway.

B. Oxidative Degradation Pathways

Oxidation can occur at multiple sites, leading to several potential products. The quinoline nitrogen can form an N-oxide, or the 8-methyl group can be oxidized.

Oxidation cluster_products Potential Oxidation Products parent This compound n_oxide This compound N-oxide (M+16) parent->n_oxide [O] e.g., H₂O₂ hydroxymethyl Methyl 8-(hydroxymethyl)quinoline-7-carboxylate (M+16) parent->hydroxymethyl [O] e.g., H₂O₂ acid Methyl 8-carboxyquinoline-7-carboxylate (M+30) hydroxymethyl->acid [O]

Caption: Predicted oxidative degradation pathways.

C. Overall Forced Degradation Experimental Workflow

The process of conducting a forced degradation study follows a logical sequence from stress application to analysis and characterization.

Workflow cluster_stress Stress Conditions cluster_analysis Analytical Monitoring cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_UV HPLC-UV (Quantify Parent Loss) Acid->HPLC_UV Base Basic Hydrolysis (e.g., 0.1M NaOH, 25°C) Base->HPLC_UV Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC_UV Photo Photolysis (ICH Q1B) Photo->HPLC_UV Thermal Thermal (e.g., 80°C, Solid) Thermal->HPLC_UV LC_MS LC-MS (Identify Degradant Mass) HPLC_UV->LC_MS Characterize Peaks Pathway Elucidate Degradation Pathways LC_MS->Pathway Method Develop Stability-Indicating Method Pathway->Method Parent This compound (API Sample) Parent->Acid Apply Stress Parent->Base Apply Stress Parent->Oxidation Apply Stress Parent->Photo Apply Stress Parent->Thermal Apply Stress

Sources

Navigating Quinoline Synthesis: A Technical Support Center for Mitigating Tar Formation in Skraup and Doebner-von Miller Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming one of the most persistent challenges in classical quinoline synthesis: tar formation. The Skraup and Doebner-von Miller reactions, while powerful tools for accessing the quinoline scaffold, are notorious for producing significant amounts of polymeric, intractable byproducts that complicate purification and severely diminish yields.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to minimize tar formation and optimize your reaction outcomes. Our approach is grounded in a deep understanding of the reaction mechanisms and the causal factors that lead to the generation of these undesirable byproducts.

Troubleshooting Guide: Taming the Tar

This section is designed in a question-and-answer format to directly address the most common issues encountered during Skraup and Doebner-von Miller reactions.

Issue 1: My Skraup reaction is extremely vigorous, turns black almost immediately, and results in a low yield of a tarry product. What's happening and how can I control it?

A: This is a classic presentation of an uncontrolled Skraup synthesis. The root cause is the highly exothermic nature of the reaction, driven by the acid-catalyzed dehydration of glycerol to the highly reactive acrolein, which then rapidly polymerizes under the harsh acidic and oxidizing conditions.[1][2] Here’s a breakdown of the causative factors and proven solutions:

  • Causality: The combination of concentrated sulfuric acid and an oxidizing agent like nitrobenzene at elevated temperatures creates an aggressive environment.[3] Acrolein, once formed, is highly susceptible to acid-catalyzed polymerization, leading to the formation of high-molecular-weight, dark-colored tars.[2]

  • Solutions:

    • Employ a Moderator: The single most effective way to tame the reaction's vigor is to use a moderator. Ferrous sulfate (FeSO₄) is the most common and is believed to function as an oxygen carrier, which prolongs the reaction and prevents it from becoming uncontrollable.[2][4] Boric acid can also be used to achieve a similar moderating effect.[4]

    • Controlled Reagent Addition: The order and rate of reagent addition are critical. The sulfuric acid should be added slowly and with efficient cooling to a well-stirred mixture of the aniline, glycerol, and ferrous sulfate.[4]

    • Temperature Management: Gentle initial heating is required to initiate the reaction. However, once the exotherm begins, external heating should be removed. The flask should be cooled if the reaction becomes too vigorous.[2]

    • Alternative Oxidizing Agents: While nitrobenzene is traditional, it contributes to the harshness of the reaction. Arsenic acid is known to result in a less violent reaction and can lead to better yields of quinoline homologs.[3][5] Other milder oxidizing agents like iodine have also been reported.[6]

Issue 2: My Doebner-von Miller reaction consistently produces a significant amount of polymeric material, making product isolation a nightmare. How can I improve this?

A: Tar formation in the Doebner-von Miller reaction stems from the same fundamental issue as in the Skraup synthesis: the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1] The strategies to mitigate this focus on controlling the concentration and reactivity of this key intermediate.

  • Causality: Strong acids, whether Brønsted or Lewis acids, used to catalyze the reaction also potently catalyze the self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[1][7]

  • Solutions:

    • Implement a Biphasic Solvent System: This is a highly effective strategy to sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), away from the high concentration of the acid catalyst in the aqueous phase.[8][9] This dramatically reduces the rate of polymerization while still allowing the reaction with the aniline (present in both phases, but predominantly in the acidic aqueous phase as the anilinium salt) to proceed at the interface.

    • Slow Addition of the Carbonyl Compound: Instead of adding all reactants at once, a slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low and steady concentration of the carbonyl, favoring the desired 1,4-addition with the aniline over self-polymerization.[1][8]

    • Optimize the Acid Catalyst: While a strong acid is necessary, the choice and concentration can be optimized. In some cases, milder Lewis acids (e.g., ZnCl₂, SnCl₄) may offer a better balance between promoting the desired cyclization and minimizing polymerization compared to strong Brønsted acids like sulfuric acid.[7][8][10]

    • In Situ Generation of the α,β-Unsaturated Carbonyl: For reactions involving simple α,β-unsaturated aldehydes like crotonaldehyde, it can be beneficial to generate it in situ from the corresponding stable precursor (e.g., from acetaldehyde via an aldol condensation). This is known as the Beyer method and allows for a slow and controlled formation of the reactive species.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of ferrous sulfate in the Skraup reaction?

A1: While the exact mechanism is not definitively established, it is widely accepted that ferrous sulfate acts as a moderator by controlling the reaction's exothermicity.[2][4] It is believed to function as an oxygen carrier, facilitating a more controlled and gradual oxidation of the dihydroquinoline intermediate to the final quinoline product.[4] This prevents a rapid, uncontrolled release of heat that would otherwise promote tar formation.

Q2: Can I use a different acid in the Skraup synthesis instead of sulfuric acid?

A2: Sulfuric acid plays a dual role in the Skraup synthesis: it acts as a catalyst for the dehydration of glycerol and the cyclization steps, and it also serves as a solvent. While other strong acids could theoretically perform these roles, sulfuric acid's high boiling point and dehydrating properties make it particularly well-suited for this reaction. Using other acids would likely require significant modification of the reaction conditions.

Q3: For the Doebner-von Miller reaction, is a Lewis acid or a Brønsted acid generally better for minimizing tar?

A3: There is no universal answer, as the optimal catalyst can depend on the specific substrates. However, Lewis acids are often considered milder and can sometimes provide better yields with less tar formation.[8][10] It is advisable to perform small-scale screening experiments with different acids (e.g., HCl, H₂SO₄, p-TsOH as Brønsted acids, and ZnCl₂, SnCl₄, Sc(OTf)₃ as Lewis acids) to determine the best conditions for your particular system.[7][8]

Q4: My reaction still produced a lot of tar. What is the most effective way to purify my quinoline product?

A4: When significant tar formation is unavoidable, steam distillation is the most common and effective method for isolating volatile quinolines from non-volatile tarry byproducts.[1] The crude, tarry reaction mixture is made alkaline to liberate the free quinoline base, and then steam is passed through the mixture. The volatile quinoline co-distills with the water and is collected in the receiving flask. The quinoline can then be separated from the aqueous distillate by extraction with an organic solvent.[1][11] For less volatile or solid quinolines, column chromatography or recrystallization from an appropriate solvent may be necessary, although dealing with the tar can make these methods challenging.

Optimized Experimental Protocols

The following protocols are designed to minimize tar formation. Always conduct these reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Skraup Synthesis of Quinoline with Minimized Tar Formation

This protocol incorporates the use of a moderator to control the reaction's exotherm.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: While stirring vigorously, slowly and cautiously add concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling the flask in an ice-water bath may be necessary to maintain control.

  • Oxidizing Agent Addition: Once the sulfuric acid has been added and the initial exotherm has subsided, add the nitrobenzene.

  • Reaction Initiation: Gently heat the mixture. The reaction is highly exothermic and may begin to boil vigorously. If it does, immediately remove the heat source. The reaction should sustain reflux for some time without external heating.

  • Completion of Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a large beaker containing water.

    • Make the solution strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution with cooling.

    • Proceed with steam distillation to separate the quinoline from the tar.

Doebner-von Miller Synthesis of 2-Methylquinoline Using a Biphasic System

This protocol utilizes a two-phase system to reduce the polymerization of crotonaldehyde.[8]

Materials:

  • Aniline

  • Hydrochloric Acid (concentrated)

  • Crotonaldehyde

  • Toluene

  • Sodium Hydroxide solution (concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine aniline and concentrated hydrochloric acid in water.

  • Heating: Heat the acidic aniline solution to reflux.

  • Slow Addition of Carbonyl: In the dropping funnel, prepare a solution of crotonaldehyde in toluene.

  • Reaction: Add the crotonaldehyde-toluene solution dropwise to the refluxing acidic aniline solution over a period of 1-2 hours.

  • Completion of Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly basic.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with fresh toluene or another suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-methylquinoline by vacuum distillation.

Data & Visualization

Comparative Data on Reaction Conditions

While exact yields can be highly substrate-dependent, the following table provides a qualitative comparison of different strategies to mitigate tar formation.

ReactionStrategyKey AdvantageExpected Outcome
Skraup Addition of Ferrous SulfateModerates exothermSmoother reaction, reduced charring, potentially higher yield
Skraup Use of Arsenic Acid instead of NitrobenzeneLess violent oxidizing agentMilder reaction conditions, often better yields for substituted quinolines[5]
Doebner-von Miller Biphasic System (e.g., Water/Toluene)Sequesters carbonyl from high acid concentrationDrastically reduced polymerization, higher yields, easier work-up[8][9]
Doebner-von Miller Slow Addition of CarbonylMaintains low concentration of polymerizable speciesMinimized self-condensation, improved yield[1][8]
Doebner-von Miller Lewis Acid Catalyst (e.g., ZnCl₂)Milder catalysisPotentially less polymerization compared to strong Brønsted acids[7][8]
Visualizing the Problem: The Path to Tar

The following diagram illustrates the competing reaction pathways in a typical Doebner-von Miller synthesis. The desired pathway leads to the quinoline product, while the competing pathway results in undesirable tar formation.

TarFormation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aniline Aniline Michael_Addition 1,4-Michael Addition (Desired) Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Polymerization Acid-Catalized Polymerization (Undesired) Carbonyl->Polymerization Acid Acid Catalyst Acid->Michael_Addition Catalyzes Acid->Polymerization Strongly Catalyzes Quinoline Quinoline Product Michael_Addition->Quinoline Cyclization & Oxidation Tar Tar/Polymeric Byproducts Polymerization->Tar

Competing pathways in Doebner-von Miller synthesis.
Workflow for Troubleshooting Tar Formation

This workflow provides a logical sequence of steps to address and mitigate tar formation in your reactions.

TroubleshootingWorkflow cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis Start High Tar Formation Observed ReactionType Identify Reaction: Skraup or Doebner-von Miller? Start->ReactionType Skraup_Moderator Incorporate a Moderator (e.g., FeSO₄) ReactionType->Skraup_Moderator Skraup DVM_Biphasic Implement Biphasic System (e.g., Water/Toluene) ReactionType->DVM_Biphasic Doebner-von Miller Skraup_Temp Optimize Temperature Control (Slow heating, cooling during exotherm) Skraup_Moderator->Skraup_Temp Skraup_Oxidant Consider Milder Oxidizing Agent (e.g., Arsenic Acid) Skraup_Temp->Skraup_Oxidant Skraup_Purify Purify via Steam Distillation Skraup_Oxidant->Skraup_Purify DVM_Addition Slowly Add Carbonyl Compound DVM_Biphasic->DVM_Addition DVM_Catalyst Screen Different Acid Catalysts (Brønsted vs. Lewis) DVM_Addition->DVM_Catalyst DVM_Purify Purify via Distillation or Chromatography DVM_Catalyst->DVM_Purify

A logical workflow for troubleshooting tar formation.

References

  • Skraup reaction. Wikipedia. Available at: [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. Available at: [Link]

  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Available at: [Link]

  • Method for purifying isoquinoline from crude product of coal tar. Google Patents.
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate. Available at: [Link]

  • QUINOLINE. Organic Syntheses. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Making quinoline - the Skraup synthesis. YouTube. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Purification of Quinoline. LookChem. Available at: [Link]

  • Process for removing quinoline insolubles from topped tar. Google Patents.
  • Steam Destillation. Scribd. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. Available at: [Link]

  • Skraup's Synthesis. Vive Chemistry. Available at: [Link]

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  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • 5.5D: Step-by-Step Procedures for Steam Distillation. Chemistry LibreTexts. Available at: [Link]

  • Skraup Reaction. NROChemistry. Available at: [Link]

  • Skraup reaction process for synthesizing quinolones. Google Patents.
  • Skraup synthesis. ResearchGate. Available at: [Link]

  • Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. Available at: [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • 6.3.4.1.4.0.16.skraup Reaction. Scribd. Available at: [Link]

  • What is the mechanism of Ferrous sulfate?. Patsnap Synapse. Available at: [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. Available at: [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available at: [Link]

  • Essential Oils from Steam Distillation. University of Colorado Boulder. Available at: [Link]

  • Organic Practical Setup 10. Steam distillation.. YouTube. Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • Reaction mechanism of the Skraup quinoline synthesis.. ResearchGate. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. YouTube. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. Available at: [Link]

  • Lewis Acid vs Bronsted Acid. BYJU'S. Available at: [Link]

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Technical Support Center: Overcoming Poor Regioselectivity in the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and overcoming one of the most persistent challenges in the Combes synthesis of quinolines: poor regioselectivity. Quinolines are a cornerstone in medicinal chemistry and materials science, making their efficient and selective synthesis a critical endeavor.[1][2] This support center moves beyond standard protocols to offer in-depth, field-tested insights into the nuanced interplay of factors governing the regiochemical outcome of this vital reaction.

Foundational Understanding: The Combes Synthesis and the Regioselectivity Challenge

First reported by Alphonse Edmond Combes in 1888, the Combes synthesis is a robust, acid-catalyzed reaction that constructs the quinoline scaffold from an aniline and a β-diketone.[3][4][5][6] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution (annulation) followed by dehydration to yield the final quinoline product.[3][7]

The core challenge of regioselectivity arises when an unsymmetrical β-diketone is used. This presents two non-equivalent carbonyl groups for the initial condensation with the aniline, and subsequently, two possible pathways for the crucial ring-closing annulation step. This can lead to a mixture of regioisomers, complicating purification, reducing the yield of the desired product, and hindering downstream applications.[1][8]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

FAQ 1: My Combes synthesis with an unsymmetrical β-diketone is producing a nearly 1:1 mixture of regioisomers. What are the primary factors controlling the regiochemical outcome?

Answer: The regioselectivity in the Combes synthesis is a delicate balance of steric and electronic effects involving both the aniline and the β-diketone.[3] The rate-determining step is the electrophilic aromatic annulation of the enamine intermediate onto the aniline ring.[3][9] Therefore, factors that influence the stability of the two possible transition states for this cyclization will dictate the final product ratio.

  • Electronic Effects: The electron density of the aniline ring and the electrophilicity of the protonated carbonyl carbon play a crucial role. Electron-donating groups on the aniline can enhance the rate of cyclization, while electron-withdrawing groups can hinder it.[4]

  • Steric Hindrance: The steric bulk of substituents on both the β-diketone and the aniline can significantly influence which cyclization pathway is favored.[3][9] Cyclization will preferentially occur to minimize steric repulsion in the transition state.

Below is a diagram illustrating the mechanistic branch point that leads to the formation of two possible regioisomers from an unsymmetrical β-diketone.

G cluster_intermediate Intermediate Formation cluster_products Products Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone Unsymmetrical β-Diketone (R1 ≠ R2) Diketone->Enamine TS1 Transition State 1 (Attack at C=O of R1) Enamine->TS1 Pathway A TS2 Transition State 2 (Attack at C=O of R2) Enamine->TS2 Pathway B Product1 Regioisomer 1 TS1->Product1 Product2 Regioisomer 2 TS2->Product2

Caption: The mechanistic fork in the Combes synthesis leading to two regioisomers.

FAQ 2: How can I leverage substituent effects on the β-diketone to favor the formation of my desired regioisomer?

Answer: Modifying the substituents on your unsymmetrical β-diketone is a powerful strategy to steer the regioselectivity. The general principle is to create a significant steric or electronic difference between the two carbonyl groups.

A study by Sloop on trifluoromethyl-β-diketones provides excellent insights.[3] It was observed that increasing the steric bulk of one of the R groups on the diketone leads to the preferential formation of the quinoline where the cyclization occurred at the less sterically hindered carbonyl.[3][9]

R Group on DiketoneAniline SubstituentMajor RegioisomerRationale
Bulkier R group (e.g., tert-butyl)Methoxy (electron-donating)2-CF₃-quinolineSteric hindrance from the bulky R group disfavors cyclization at the adjacent carbonyl, directing the reaction to the other carbonyl.
Less bulky R groupChloro or Fluoro (electron-withdrawing)4-CF₃-quinolineIn this case, electronic effects may play a more dominant role, or the steric differentiation is not significant enough to overcome other factors.

Experimental Protocol: Synthesis of a Regioselectively Favored Quinoline

This protocol is a generalized procedure based on the principles discussed. You will need to adapt it to your specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted aniline (1.0 eq) and the unsymmetrical β-diketone (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol or toluene) and the acid catalyst. While concentrated sulfuric acid is traditional, consider alternatives (see FAQ 3).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired regioisomer.

FAQ 3: My substrate is sensitive to strong acids like sulfuric acid. Are there alternative catalysts that can improve regioselectivity and yield?

Answer: Yes, the choice of acid catalyst is critical and can significantly impact both the yield and regioselectivity.[4] Harsh conditions with concentrated sulfuric acid can lead to side reactions and degradation of sensitive substrates.

A highly effective alternative is a mixture of polyphosphoric acid (PPA) and an alcohol, which generates a polyphosphoric ester (PPE) in situ.[3][9] PPE has been shown to be a more efficient dehydrating agent and catalyst than sulfuric acid in some cases, leading to cleaner reactions and potentially altered regioselectivity.[10] Other acids like p-toluenesulfonic acid, hydrochloric acid, and even Lewis acids can also be employed.[2][4]

Experimental Protocol: Combes Synthesis using a PPA/Ethanol Catalyst System

  • Catalyst Preparation: In a separate flask, carefully prepare the PPE catalyst by mixing polyphosphoric acid with ethanol. Caution: This can be an exothermic process.

  • Reaction Setup: In your main reaction flask, combine the substituted aniline (1.0 eq) and the unsymmetrical β-diketone (1.1 eq).

  • Catalyst Addition: Add the freshly prepared PPE catalyst to the reactant mixture.

  • Heating and Monitoring: Heat the reaction mixture (typically at a lower temperature than with H₂SO₄) and monitor its progress.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in the previous protocol, ensuring complete neutralization of the acidic catalyst.

The logical workflow for optimizing your Combes synthesis is outlined in the diagram below.

Caption: A workflow for optimizing regioselectivity in the Combes synthesis.

FAQ 4: I have tried modifying substituents and catalysts, but the regioselectivity is still not satisfactory. Are there any alternative synthetic routes to my desired substituted quinoline?

Answer: While the Combes synthesis is a valuable tool, it is not always the optimal choice for every target molecule. When regioselectivity remains a persistent issue, it is prudent to consider other classical and modern methods for quinoline synthesis.[1][7]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] If you can synthesize the appropriate ortho-substituted aniline precursor, the Friedländer synthesis can offer excellent regiocontrol.[8]

  • Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound with an aniline.[1] While it can also present regioselectivity challenges with certain anilines, it offers a different synthetic approach.

  • Modern C-H Functionalization: For derivatizing an existing quinoline core, transition metal-catalyzed C-H functionalization has become a powerful tool for achieving high regioselectivity that is often complementary to classical methods.[11]

Exploring these alternative pathways may provide a more direct and higher-yielding route to your target compound, bypassing the inherent regioselectivity challenges of your specific Combes reaction.

References

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 2, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2008, January 1). Retrieved January 2, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2024). Retrieved January 2, 2026, from [Link]

  • Combes synthesis of quinolines - Química Organica.org. (n.d.). Retrieved January 2, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

  • Combes quinoline synthesis - Wikiwand. (n.d.). Retrieved January 2, 2026, from [Link]

  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (2023, November 26). Retrieved January 2, 2026, from [Link]

  • Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathw… - OUCI. (2008). Retrieved January 2, 2026, from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25). Retrieved January 2, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2023, June 26). Retrieved January 2, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2024, May 22). Retrieved January 2, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (2021, March 23). Retrieved January 2, 2026, from [Link]

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Technical Support Center: Synthesis of Quinoline-7-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-7-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important class of molecules. Here, we provide in-depth, experience-driven advice in a question-and-answer format, alongside troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common questions regarding impurities in the synthesis of quinoline-7-carboxylates, providing insights into their origin and detection.

Q1: What are the most common classes of impurities I should expect when synthesizing quinoline-7-carboxylates?

A1: Impurities in quinoline-7-carboxylate synthesis are typically route-dependent but generally fall into several categories:

  • Unreacted Starting Materials: Residual anilines or other precursors from the initial condensation steps.

  • Regioisomers: Formation of other positional isomers, such as quinoline-5-carboxylates or quinoline-6-carboxylates, is a significant challenge, particularly in syntheses like the Friedländer or Doebner-von Miller reactions when using unsymmetrical starting materials.[1][2]

  • Side-Reaction Products: These can include products from polymerization of reactants, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[3][4]

  • Over-alkylation/Acylation Products: If the synthesis involves N-alkylation or other derivatization, poly-substituted products can form.

  • Hydrolysis Products: The carboxylate ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially during workup or purification.[5][6]

  • Residual Solvents and Reagents: Solvents like DMF or reagents from purification (e.g., acids, bases) can be carried through.

Q2: How do regioisomeric impurities, like quinoline-5-carboxylates, form during the synthesis?

A2: Regioisomeric impurities are a common challenge, particularly in classical quinoline syntheses like the Friedländer, Combes, and Doebner-von Miller reactions.[1] Their formation is governed by the interplay of electronic effects, steric hindrance, and reaction conditions.[1] For instance, in the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers due to competing condensation at the α and α' positions of the ketone.[2] The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway and the resulting ratio of isomers.[1][7]

Q3: What are the best analytical techniques for identifying and quantifying these impurities?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating the main product from various impurities.[8][9] A standard reverse-phase (RP-HPLC) method using a C18 column is often a good starting point.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main product and any significant impurities that can be isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities, including residual solvents.[9]

The following table summarizes the primary applications of these techniques:

Analytical TechniquePrimary Use in Quinoline-7-Carboxylate AnalysisKey Advantages
HPLC-UV Purity determination and quantification of known impurities.[8]Robust, reproducible, and widely available.
LC-MS Identification of unknown impurities and byproducts.High sensitivity and provides molecular weight information.
NMR Structural confirmation of the final product and isolated impurities.Provides detailed structural information.
GC-MS Detection of residual solvents and volatile starting materials.[9]High sensitivity for volatile compounds.

Troubleshooting Guide: Common Experimental Issues

This section is designed to help you diagnose and solve common problems encountered during the synthesis of quinoline-7-carboxylates.

Problem 1: Low Yield and a Complex Mixture on TLC/HPLC
  • Potential Cause: This often points to incomplete reactions or the formation of multiple side products. In acid-catalyzed reactions like the Doebner-von Miller synthesis, polymerization of α,β-unsaturated carbonyl compounds can lead to tarry residues and a complex mixture.[3][10]

  • Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

    • Temperature Control: In thermal cyclization steps, such as in the Gould-Jacobs or Conrad-Limpach syntheses, precise temperature control is crucial.[11][12] Too high a temperature can lead to degradation, while too low a temperature results in an incomplete reaction.

    • Catalyst Choice: The type and concentration of the acid or base catalyst can significantly impact the reaction outcome. For instance, Lewis acids like tin tetrachloride are sometimes used to catalyze the Doebner-Miller reaction.[10]

    • Purification Strategy: A multi-step purification process may be necessary. Consider an initial extraction to remove major impurities, followed by column chromatography. Recrystallization from a suitable solvent system can also be effective for final purification.[13][14]

Problem 2: Presence of an Unexpected Regioisomer
  • Potential Cause: Lack of regioselectivity during the cyclization step is a common issue, especially with substituted anilines.[1]

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find conditions that favor the desired isomer.[1]

    • Change the Catalyst: The nature of the acid catalyst (Brønsted vs. Lewis) can influence the regiochemical outcome.

    • Substrate Modification: If possible, introducing a bulky substituent on the aniline or the other reactant can sterically direct the cyclization to the desired position.[1]

Problem 3: The Carboxylate Ester is Hydrolyzing to the Carboxylic Acid
  • Potential Cause: The ester group is susceptible to hydrolysis, especially under harsh acidic or basic conditions during the reaction or workup.[5][15] The presence of water in the reaction mixture can also contribute to this.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all solvents and reagents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Mild Workup: Use a mild acid (e.g., dilute citric acid) or base (e.g., sodium bicarbonate solution) for extractions, and avoid prolonged exposure.

    • pH Control: Carefully control the pH during the workup and purification steps.

    • Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid and deprotecting it in the final step.

Visualizing Impurity Formation

The following diagram illustrates a generalized pathway for the Gould-Jacobs synthesis of a quinoline-7-carboxylate, highlighting potential points of impurity formation.

Gould_Jacobs_Impurities Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation Malonate Alkoxymethylenemalonate Malonate->Intermediate Product Desired Quinoline-7-carboxylate Intermediate->Product Thermal Cyclization (High Temp) Regioisomer Regioisomeric Quinoline (e.g., 5-carboxylate) Intermediate->Regioisomer Alternative Cyclization (Incorrect Regiochemistry) Unreacted Unreacted Starting Materials Intermediate->Unreacted Incomplete Reaction Hydrolysis Quinoline-7-carboxylic Acid Product->Hydrolysis Hydrolysis (Acid/Base, H₂O)

Caption: Impurity formation in the Gould-Jacobs synthesis.

Key Experimental Protocols

Here are detailed, step-by-step methodologies for a representative synthesis and analysis of a quinoline-7-carboxylate.

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-7-carboxylate via Gould-Jacobs Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminobenzoic acid (1 eq.) and diethyl ethoxymethylenemalonate (1.2 eq.).

  • Initial Condensation: Heat the mixture at 120-130 °C for 2 hours. Ethanol will be evolved during this step.

  • Cyclization: Increase the temperature to 240-250 °C and maintain for 30 minutes to 1 hour. The mixture will become a thick paste.

  • Workup: Cool the reaction mixture to room temperature. Add ethanol and stir to break up the solid. Filter the crude product and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: RP-HPLC Method for Purity Analysis

This is a general method and should be validated for your specific compound.[8]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the quinoline core has strong absorbance (e.g., 225-254 nm).[9]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for addressing common issues during synthesis.

Troubleshooting_Workflow Start Start: Synthesis of Quinoline-7-carboxylate Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Purity_Check Is Purity > 95%? Analysis->Purity_Check Success Product Meets Specs Purity_Check->Success Yes Impurity_ID Identify Major Impurities (LC-MS, NMR) Purity_Check->Impurity_ID No Low_Yield Low Yield? Impurity_ID->Low_Yield Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Catalyst) Low_Yield->Optimize_Reaction Yes Regioisomer_Issue Regioisomer Present? Low_Yield->Regioisomer_Issue No Optimize_Reaction->Analysis Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Optimize_Purification->Analysis Regioisomer_Issue->Optimize_Purification No Modify_Synthesis Modify Synthetic Route or Conditions Regioisomer_Issue->Modify_Synthesis Yes Modify_Synthesis->Analysis

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). Benchchem.
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Benchchem.
  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
  • Side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Doebner–Miller reaction. Wikipedia.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central.
  • Conrad–Limpach synthesis. Wikipedia.
  • Doebner-Miller Reaction. SynArchive.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (PDF).
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Gould–Jacobs reaction. Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • A process for the preparation of quinoline carboxylic acid derivatives. European Patent Office - EP 0195135 A1.

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Technical Support Center: Alternative Synthetic Routes for Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, offering troubleshooting advice and frequently asked questions (FAQs) for both classical and modern synthetic methodologies. Our goal is to provide not just solutions, but also the underlying principles to empower you in your experimental work.

General Troubleshooting Guide: Common Challenges in Quinoline Synthesis

Before delving into specific synthetic routes, let's address some overarching challenges that can be encountered in the synthesis of polysubstituted quinolines.

Question: My reaction yield is consistently low. What are the general factors I should investigate?

Answer: Low yields in quinoline synthesis can stem from several factors, irrespective of the specific named reaction. Here's a checklist of common culprits and how to address them:

  • Purity of Starting Materials: Ensure the purity of your anilines, carbonyl compounds, and any other reactants. Impurities can interfere with the reaction and lead to the formation of side products.

  • Solvent Choice and Purity: The polarity and purity of your solvent are critical. Ensure your solvent is dry and appropriate for the reaction conditions. For instance, some reactions may require non-polar solvents to minimize side reactions, while others may benefit from polar aprotic solvents.

  • Reaction Temperature and Time: Quinoline syntheses can be sensitive to temperature. Too low a temperature may result in an incomplete reaction, while excessive heat can lead to decomposition of starting materials or products, and promote side reactions like polymerization.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Catalyst Activity: If you are employing a catalyst, its activity is paramount. For solid-supported catalysts, ensure they are properly activated and not poisoned. For acid or base catalysts, their concentration can significantly impact the reaction rate and selectivity.[2]

  • Work-up Procedure: An improper work-up can lead to significant product loss. Ensure complete neutralization of acidic or basic reaction mixtures and use the appropriate solvent for extraction.[2] Multiple extractions may be necessary to maximize the recovery of your product.[2]

Question: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: Tar formation is a notorious issue in several classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions.[1][3] This is often due to the acid-catalyzed polymerization of α,β-unsaturated aldehydes or ketones used as starting materials.[1][2] Here are some strategies to mitigate this:

  • Slow Addition of Reagents: Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[2]

  • Use of a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate can help to control the reaction's vigor and reduce charring.[3]

  • Biphasic Solvent System: For the Doebner-von Miller reaction, employing a biphasic solvent system can be highly effective. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced.[1]

  • Temperature Control: As mentioned earlier, avoiding excessive temperatures can help to minimize tar formation.[1]

Method-Specific Troubleshooting and FAQs

This section provides detailed guidance for specific, widely-used quinoline synthesis methodologies.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5]

Question: My Friedländer synthesis is giving me a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity is a common challenge in the Friedländer synthesis when using an unsymmetrical ketone.[6][7][8] The formation of two different regioisomers complicates purification and reduces the yield of the desired product.[6] Here are some strategies to control the regiochemical outcome:

  • Catalyst Selection: The choice of catalyst can significantly influence which regioisomer is favored. Both Lewis acids (e.g., tin tetrachloride) and Brønsted acids (e.g., p-toluenesulfonic acid) can be used.[8] Experimenting with different catalysts is recommended.

  • Substrate Modification: Introducing a directing group on the α-carbon of the ketone, such as a phosphoryl group, can direct the cyclization to a specific position.[8]

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can also impact the regioselectivity.[8] A systematic optimization of these parameters is advisable.

Experimental Protocol: Catalyst Screening for Improved Regioselectivity in Friedländer Synthesis [6]

  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a chosen solvent (5 mL), add the catalyst (0.1 mmol).

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC to determine the ratio of the two regioisomers.

Catalyst ScreenedSolventTemperature (°C)
p-TsOHToluene110
ZnCl₂Ethanol80
I₂Neat120
Sc(OTf)₃Acetonitrile80

Question: I am experiencing low yields in my Friedländer synthesis. What are the likely causes?

Answer: Besides the general factors for low yields, the Friedländer synthesis has its own specific pitfalls:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly substrate-dependent.[4] For less reactive substrates, a stronger acid catalyst like sulfuric acid might be necessary, while for more reactive starting materials, a milder catalyst like p-toluenesulfonic acid (p-TsOH) or even basic conditions (e.g., KOH, KOtBu) might be more suitable.[4]

  • Side Reactions: The most common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[4]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down the reaction.[4]

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Intramolecular Cyclization & Dehydration A 2-Aminoaryl Ketone C Aldol Adduct A->C + Base/Acid B α-Methylene Ketone B->C D α,β-Unsaturated Carbonyl C->D - H₂O E Quinoline D->E - H₂O

Caption: Simplified mechanism of the Friedländer synthesis.

The Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1]

Question: My Doebner-von Miller reaction is producing a lot of tar and a very low yield. How can I optimize it?

Answer: As previously mentioned, tar formation from the polymerization of the α,β-unsaturated carbonyl compound is the most common side reaction in the Doebner-von Miller synthesis.[1][2] Here's a more detailed troubleshooting guide:

  • Biphasic Solvent System: This is a highly effective strategy. A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[1] This sequesters the carbonyl compound in the organic phase, minimizing its polymerization in the acidic aqueous phase.[1]

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[1][2]

  • Control Reaction Temperature: The reaction often requires heating, but excessive temperatures will promote polymerization.[1] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

Question: My final product is contaminated with partially hydrogenated quinoline derivatives. What is the cause and how can I fix it?

Answer: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If this oxidation is incomplete, you will isolate dihydro- or even tetrahydroquinoline byproducts.[1]

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion. Common oxidants include nitrobenzene, arsenic acid, or even air.

  • Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.

  • Post-Reaction Oxidation: If you have already isolated a product contaminated with dihydroquinoline impurities, it may be possible to oxidize them in a separate step using an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[1]

Doebner_von_Miller_Workflow Start Aniline + α,β-Unsaturated Carbonyl Acid Acid Catalyst (e.g., HCl, H₂SO₄) Start->Acid Reaction Reaction (Heating) Acid->Reaction Problem Problem: Tar Formation Reaction->Problem Intermediate Dihydroquinoline Intermediate Reaction->Intermediate Solution1 Solution: Biphasic System Problem->Solution1 Solution2 Solution: Optimize Acid/Temp Problem->Solution2 Oxidation Oxidation Intermediate->Oxidation Problem2 Problem: Incomplete Oxidation Oxidation->Problem2 Product Polysubstituted Quinoline Oxidation->Product Solution3 Solution: Excess Oxidant / Post-Oxidation Problem2->Solution3

Sources

Safe handling and storage procedures for quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline Compounds Technical Support Center

Welcome to the technical support guide for the safe handling and storage of quinoline compounds. As a class of heterocyclic aromatic compounds, quinolines are integral to various fields, from pharmaceutical development, where they form the backbone of antimalarial drugs, to the creation of dyes and solvents.[1][2] However, their utility is matched by significant health and environmental hazards that demand rigorous safety protocols.[2]

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable answers to common and critical questions encountered during experimental work. It moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a culture of informed and proactive safety in your laboratory.

Section 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the foundational knowledge required before handling any quinoline compound. Understanding the inherent risks is the first step in mitigating them.

Q: What are the primary health risks associated with quinoline exposure?

A: Quinoline is classified as a hazardous substance with multiple routes of toxicity.[2] The primary health risks are:

  • Carcinogenicity: Quinoline is suspected of causing cancer and is classified as a Category 1B Carcinogen.[3][4][5] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. Long-term or repeated exposure should be minimized, as there may be no safe level of exposure to a carcinogen.[6]

  • Mutagenicity: It is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2).[3][4][5]

  • Acute Toxicity: Quinoline is toxic if swallowed and harmful if it comes into contact with the skin.[3][4][7] Symptoms of high exposure can include headache, dizziness, nausea, and irritation of the nose and throat.[1][6][8]

  • Organ Damage: The liver is a primary target organ, with studies in animals showing evidence of liver damage after chronic exposure.[1][6]

  • Irritation: It is a known irritant, causing serious irritation to the eyes and skin.[3][4][7][9][10]

Q: Are all quinoline derivatives equally hazardous?

A: No, but a conservative approach is essential. The core quinoline structure presents the hazards listed above. The addition of functional groups (e.g., chlorine, methyl groups) can alter the compound's physicochemical properties, biological activity, and toxicity profile.[11] For example, chlorinated quinolines like 4,7-dichloroquinoline carry their own specific risk profiles.[11] Therefore, you must consult the specific Safety Data Sheet (SDS) for the exact derivative you are using before beginning any work. [12]

Q: What are the main physical and chemical hazards?

A: Quinoline is a combustible liquid with a flash point of 101°C (213.8°F).[5][10] While not highly flammable, it can form explosive vapor/air mixtures above this temperature.[10] Chemically, it is a weak base that can react violently with strong oxidizing agents, strong acids, dinitrogen tetraoxide, and peroxides.[6][8][10][13] It is also hygroscopic (absorbs moisture from the air) and sensitive to light, often turning brown upon exposure.[6][10][14]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense (FAQs)

Engineering controls like fume hoods are primary, but appropriate PPE is mandatory as the final barrier between you and the chemical.

Q: What is the mandatory PPE for handling quinoline compounds?

A: A comprehensive PPE strategy is required. The specific type of equipment should be selected based on the concentration and quantity of the substance being handled.[12]

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles.[12][15] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[16]

  • Hand Protection: Use chemical-resistant gloves tested according to EN 374 or equivalent standards.[3] Materials like butyl rubber or Viton are often recommended.[12] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Body Protection: A lab coat with full-length sleeves is the minimum requirement.[12] For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or a complete protective suit is necessary.[15][16] Ensure no skin is exposed; this includes wearing full-length pants and closed-toe shoes.[12]

  • Respiratory Protection: All work with quinoline compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[16][17] If engineering controls are insufficient or during an emergency, a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges must be used.[12]

Section 3: Safe Handling & Storage Procedures (FAQs)

Proper day-to-day procedures are critical for preventing chronic exposure and acute incidents.

Q: What is the single most important engineering control for handling quinoline?

A: Always handle quinoline and its derivatives inside a certified chemical fume hood.[17] This provides essential ventilation to prevent the accumulation of harmful vapors in the laboratory air.[7]

Q: How should I store quinoline compounds?

A: Proper storage is crucial to maintain chemical integrity and prevent hazardous situations. Follow these guidelines:

  • Container: Store in a tightly sealed, original container made of a material that will not react with the compound.[7][13][18]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][11][18][19] The storage area should be locked to restrict access.[4][7]

  • Environment: Protect from light and moisture, as quinoline is light-sensitive and hygroscopic.[6][7][10][14] Store in the dark.[10]

  • Segregation: Store separately from incompatible materials, especially strong oxidizing agents, strong acids, peroxides, and food/feedstuffs.[10][13][19]

Q: What general hygiene practices are necessary?

A: Strict occupational hygiene is mandatory. Do not eat, drink, or smoke in work areas.[3][7][15] Wash hands thoroughly after handling, even if you were wearing gloves.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[7][15]

Section 4: Troubleshooting Guide - Emergency & Spill Response

Even with careful planning, incidents can occur. This section provides step-by-step protocols for managing specific emergency scenarios.

Scenario 1: I've spilled less than 50 mL of quinoline inside the chemical fume hood.

A: This is considered a minor spill and can be managed by trained personnel.

Protocol: Minor Spill Cleanup

  • Alert & Restrict: Alert colleagues in the immediate area. Keep the fume hood sash at a safe working height.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2, including chemical-resistant gloves, goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[6][12][20][21] Do NOT use combustible materials like paper towels to absorb the bulk of the liquid.[22] Work from the outside edge of the spill inward to prevent spreading.[21]

  • Collect Waste: Carefully scoop the absorbent material into a suitable, leak-proof container that can be sealed.[6][17] Label the container clearly as "Hazardous Waste: Quinoline" and include the date.[17][23]

  • Decontaminate: Wipe the spill area with a suitable solvent and then wash thoroughly with soap and water.[16] Collect all cleaning materials as hazardous waste.

  • Dispose: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. Arrange for pickup through your institution's Environmental Health & Safety (EHS) office.[17]

Scenario 2: A large quantity (>50 mL) of quinoline has spilled outside the fume hood.

A: This is a major spill. Do NOT attempt to clean it up yourself. Evacuate immediately.

Protocol: Major Spill Response

  • EVACUATE: Immediately alert everyone in the lab and evacuate the area.[6]

  • ISOLATE: Close the doors to the laboratory to contain the vapors.

  • ALERT: Notify your institution's EHS or emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.

  • SECURE: Prevent re-entry into the contaminated area until emergency responders have cleared it.

Scenario 3: I've splashed a small amount of a quinoline solution on my skin or clothing.

A: Act immediately to decontaminate.

Protocol: Skin Exposure

  • Remove Clothing: Immediately and quickly remove any contaminated clothing while standing under a safety shower.[3][6]

  • Flush Skin: Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[3][6][20]

  • Seek Medical Attention: After flushing, seek immediate medical attention.[6][20] Inform the medical personnel of the chemical you were exposed to. Bring the SDS with you if possible.

Scenario 4: I got quinoline in my eyes.

A: This is a medical emergency requiring immediate and prolonged flushing.

Protocol: Eye Exposure

  • Flush Eyes: Immediately go to an eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6][20] It is critical to lift the upper and lower lids occasionally to ensure the entire eye surface is rinsed.[6]

  • Remove Contacts: If you are wearing contact lenses, remove them if it is safe and easy to do so.[3]

  • Seek Medical Attention: After the 15-minute flush, seek immediate medical attention from a specialist.[6][20]

Section 5: Waste Disposal (FAQs)

Proper disposal is a legal and ethical requirement to protect the environment and public health.

Q: How must I dispose of quinoline waste?

A: Quinoline and its contaminated materials are considered hazardous waste.[6]

  • NEVER dispose of quinoline down the drain or in regular trash.[12][17][23] It is toxic to aquatic life with long-lasting effects.[3][4][7][10]

  • Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled, and chemically compatible hazardous waste container.[16][17][23]

  • Segregate quinoline waste from other waste streams, especially strong oxidizing agents.[17]

  • Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[17][18] Incineration in a specialized, high-temperature facility is a common disposal method.[18]

Data Summary: Key Safety & Physical Properties

This table provides quick access to critical data for quinoline (CAS 91-22-5). Always verify with the specific SDS for your compound.

PropertyValueSource(s)
GHS Hazard Statements H301, H312, H315, H319, H341, H350, H411[3][4][7]
Description Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long lasting effects.[3][4][7]
Workplace Exposure Limit 0.001 ppm (8-hour TWA) - AIHA WEEL[6]
Flash Point 101 °C / 213.8 °F (Closed Cup)[5][10]
Boiling Point 237 °C / 459 °F[5][13]
Melting Point -15 °C / 5 °F[5][14]
Autoignition Temperature 480 °C / 896 °F[5]
UN Number 2656[3][10]

Visual Workflows

Diagram 1: Pre-Experiment Risk Assessment Workflow This diagram outlines the mandatory thought process and safety checks required before starting any experiment involving a quinoline compound.

RiskAssessment cluster_prep Preparation & Planning cluster_assess Hazard & Control Assessment cluster_action Execution Plan Plan Experiment Involving Quinoline Compound Identify Identify Specific Quinoline Derivative & CAS Plan->Identify GetSDS Obtain & Read Safety Data Sheet (SDS) Identify->GetSDS AssessHazards Assess Hazards? (Toxicity, Reactivity, Carcinogenicity) GetSDS->AssessHazards Controls Select Engineering Controls (e.g., Chemical Fume Hood) AssessHazards->Controls Hazards Identified Stop STOP & Re-evaluate Protocol AssessHazards->Stop Info Incomplete PPE Select Appropriate PPE (Gloves, Goggles, Coat) Controls->PPE Waste Define Waste Disposal Stream PPE->Waste Proceed Proceed with Experiment Waste->Proceed

Caption: Mandatory risk assessment workflow before handling quinoline compounds.

Diagram 2: Emergency Response Decision Tree This diagram provides a clear, logical path for responding to an unexpected incident involving quinoline.

EmergencyResponse Incident Incident Occurs (Spill or Exposure) Assess Assess Incident Type Incident->Assess SpillType Spill > 50mL or Outside Hood? Assess->SpillType Spill ExposureType Exposure Type? Assess->ExposureType Personal Exposure MinorSpill Follow Minor Spill Protocol (Absorb, Collect, Decontaminate) SpillType->MinorSpill No MajorSpill EVACUATE AREA Isolate & Alert EHS/ Emergency Response SpillType->MajorSpill Yes SkinExposure Remove Clothing Flush with Soap & Water for 15 min ExposureType->SkinExposure Skin/Clothing EyeExposure Use Eyewash Station Flush for 15 min ExposureType->EyeExposure Eyes Medical Seek Immediate Medical Attention SkinExposure->Medical EyeExposure->Medical

Caption: Decision-making workflow for quinoline-related emergency incidents.

References

  • What are the protective measures for handling Quinoline and Mercury? - FAQ - Guidechem. (URL: )
  • Personal protective equipment for handling Quinoline, (1-methylethyl)- - Benchchem. (URL: )
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  • Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: )
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: )
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  • Safety D
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Validation & Comparative

A Comparative Analysis of the Biological Activity of Quinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1] Its unique structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the anticancer, antimicrobial, antimalarial, and anti-inflammatory properties of quinoline derivatives, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development.[1] Their mechanisms of action are diverse, often targeting the fundamental processes that drive cancer cell proliferation, survival, and metastasis.[2][3][4]

Mechanisms of Anticancer Action

A primary anticancer mechanism of many quinoline derivatives is the inhibition of protein kinases . These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers. Quinoline-based compounds have been designed to target key kinases such as:

  • Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase. Inhibition of these kinases can block downstream signaling pathways like Ras/Raf/MEK and PI3K/Akt/mTOR, which are critical for tumor growth and angiogenesis.[1][5]

  • Serine/Threonine Kinases: Such as Pim-1 kinase, which is involved in apoptosis and cell metabolism.[6]

Another significant mechanism is the disruption of DNA replication and repair . Some quinoline derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[2][6] Furthermore, certain derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[2][6]

Signaling Pathway: Quinoline Derivative as a Kinase Inhibitor

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., Ras/Raf/MEK, PI3K/Akt) Signaling Cascade (e.g., Ras/Raf/MEK, PI3K/Akt) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., Ras/Raf/MEK, PI3K/Akt) Transcription Factors Transcription Factors Signaling Cascade (e.g., Ras/Raf/MEK, PI3K/Akt)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of Receptor Tyrosine Kinases by a quinoline derivative.

Comparative Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinoline derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Quinoline Derivative Cancer Cell Line IC50 (µM) Mechanism of Action
Compound A (Bosutinib) K562 (Leukemia)0.02Src-Abl tyrosine kinase inhibitor
Compound B (Anlotinib) A549 (Lung Cancer)0.4Multi-kinase inhibitor (VEGFR, PDGFR, FGFR, c-Kit)
Quinoline-Chalcone Hybrid 1 MGC-803 (Gastric Cancer)1.38Not fully elucidated
Quinoline-Chalcone Hybrid 2 MCF-7 (Breast Cancer)3.35EGFR inhibitor
2,4-Disubstituted Quinoline PC-3 (Prostate Cancer)1.29Pim-1 kinase inhibitor

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria, as well as some fungi.[10]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinoline derivatives prevent bacterial cell division and lead to cell death.

Other proposed mechanisms include:

  • Disruption of the bacterial cell membrane: Some derivatives can interfere with the integrity of the bacterial cell wall or membrane.

  • Inhibition of bacterial protein synthesis: Certain quinolines may interfere with the ribosome and inhibit protein synthesis.

  • Targeting of lipopolysaccharide (LPS) transport: In Gram-negative bacteria, some derivatives can block the transport of LPS, a key component of the outer membrane.[11]

Workflow: Minimum Inhibitory Concentration (MIC) Assay

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation of 96-well Plate Inoculation of 96-well Plate Bacterial Culture->Inoculation of 96-well Plate Serial Dilutions of Quinoline Derivative Serial Dilutions of Quinoline Derivative Serial Dilutions of Quinoline Derivative->Inoculation of 96-well Plate Incubation Incubation Inoculation of 96-well Plate->Incubation Visual Inspection for Turbidity Visual Inspection for Turbidity Incubation->Visual Inspection for Turbidity Determination of MIC Determination of MIC Visual Inspection for Turbidity->Determination of MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quinoline Derivative Bacterial Strain MIC (µg/mL)
Ciprofloxacin Escherichia coli0.008 - 0.12
Levofloxacin Staphylococcus aureus0.12 - 1
Novel Quinoline Hybrid 1 Pseudomonas aeruginosa4
Quinoline-Amino Acid Conjugate Bacillus subtilis1.56
Oxazino-Quinoline Derivative Staphylococcus aureus (MRSA)2

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12][13]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.[13]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in a suitable broth medium.

    • Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Quinoline Derivative Dilutions:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the quinoline derivative in which no visible growth is observed.

Antimalarial Activity: A Legacy of Fighting a Global Scourge

Quinolines are arguably the most important class of antimalarial drugs, with quinine, isolated from the cinchona tree, being one of the first effective treatments for malaria. Synthetic quinolines like chloroquine and mefloquine have been mainstays in malaria treatment and prevention for decades.[14]

Mechanism of Antimalarial Action

The primary mechanism of action for many antimalarial quinolines is the inhibition of hemozoin formation .[15][16] During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin.[15][16]

Quinoline antimalarials, which are weak bases, accumulate in the acidic food vacuole of the parasite. Here, they bind to free heme, preventing its polymerization into hemozoin. The buildup of free heme is toxic to the parasite, leading to its death.[14][15][16]

Comparative Antimalarial Activity of Quinoline Derivatives

The following table shows the in vitro antiplasmodial activity of various quinoline derivatives against Plasmodium falciparum, the deadliest species of malaria parasite.

Quinoline Derivative P. falciparum Strain IC50 (nM)
Chloroquine 3D7 (Chloroquine-sensitive)10 - 20
Quinine Dd2 (Chloroquine-resistant)100 - 300
Mefloquine W2 (Chloroquine-resistant)20 - 50
Primaquine (Effective against liver stages)N/A (in vitro blood stage)
Ferroquine K1 (Chloroquine-resistant)5 - 15

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: In Vivo 4-Day Suppressive Test (Peters' Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[17][18][19]

Principle: Mice are infected with the malaria parasite and then treated with the test compound for four consecutive days. The level of parasitemia (percentage of infected red blood cells) is then compared to that of an untreated control group.[17][18]

Step-by-Step Methodology:

  • Infection of Mice:

    • Inoculate mice intraperitoneally with a standardized number of P. berghei-infected red blood cells.

  • Compound Administration:

    • Randomly assign the infected mice to different treatment groups, including a vehicle control group and a positive control group (e.g., treated with chloroquine).

    • Administer the quinoline derivative orally or by another appropriate route once daily for four consecutive days, starting a few hours after infection.

  • Monitoring of Parasitemia:

    • On the fifth day, collect a blood sample from the tail of each mouse.

    • Prepare a thin blood smear and stain it with Giemsa stain.

    • Determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each treatment group.

    • Determine the percentage of suppression of parasitemia for each compound relative to the vehicle control group.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and some cancers. Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action

A major mechanism of anti-inflammatory action for some quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Other anti-inflammatory mechanisms of quinoline derivatives include:

  • Inhibition of pro-inflammatory cytokine production: Such as tumor necrosis factor-alpha (TNF-α) and interleukins.

  • Modulation of inflammatory signaling pathways: Including the NF-κB pathway.

Comparative Anti-inflammatory Activity of Quinoline Derivatives

The following table summarizes the COX-2 inhibitory activity of selected quinoline derivatives.

Quinoline Derivative Assay Type IC50 (µM) for COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib (a non-quinoline COX-2 inhibitor) In vitro enzyme assay0.04>375
Quinoline-Celecoxib Hybrid In vitro enzyme assay0.1High
Quinoline-2-Carboxamide Derivative In vitro enzyme assay5.2Moderate
4-Anilinoquinoline Derivative In vitro enzyme assay1.79High

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The activity of the COX-2 enzyme is measured by detecting the production of one of its products, such as prostaglandin E2 (PGE2), from its substrate, arachidonic acid. The reduction in product formation in the presence of a test compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution for the enzymatic reaction.

    • Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and the quinoline derivative to be tested.

  • Enzyme Inhibition:

    • In a microplate, pre-incubate the COX-2 enzyme with various concentrations of the quinoline derivative or a vehicle control.

  • Initiation of Reaction:

    • Add arachidonic acid to each well to initiate the enzymatic reaction.

    • Incubate for a specific time at an optimal temperature (e.g., 37°C).

  • Termination of Reaction:

    • Stop the reaction by adding a suitable reagent (e.g., an acid).

  • Detection of Product:

    • Quantify the amount of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or other detection methods.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the quinoline derivative.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, antimalarial, and anti-inflammatory properties of quinoline derivatives, supported by experimental data and detailed protocols.

The continued exploration of structure-activity relationships, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly lead to the discovery of new quinoline-based drugs with improved efficacy and safety profiles. As our knowledge of disease biology expands, so too will the opportunities to design and synthesize novel quinoline derivatives that can address unmet medical needs.

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A Researcher's Guide to Validating Target Engagement: A Comparative Case Study of Methyl 8-methylquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is fraught with challenges. A critical, and often decisive, step in this process is the unequivocal confirmation that the compound binds to its intended molecular target within the complex milieu of a living cell. This validation of target engagement provides the mechanistic foundation upon which all subsequent efficacy and safety data are interpreted.[1][2][3]

This guide presents a comparative framework for validating the target engagement of a novel small molecule, using Methyl 8-methylquinoline-7-carboxylate as a case study. While the specific biological target of this particular quinoline derivative is not yet extensively characterized in public literature, its scaffold is reminiscent of compounds known to interact with various enzyme classes, including kinases.[4] For the purpose of this guide, we will hypothesize that this compound (hereafter referred to as "Test Compound Q") has been identified as a potential inhibitor of a hypothetical protein kinase, "Kinase X."

We will provide an in-depth comparison of two orthogonal, yet complementary, methods for validating the interaction between Test Compound Q and Kinase X:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that directly assesses target binding in intact cells by measuring changes in protein thermal stability.[5][6][7][8]

  • In Vitro Kinase Activity Assay: A functional biochemical assay that measures the enzymatic activity of purified Kinase X and its inhibition by the test compound.[9][10][11]

This guide will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to illustrate the strengths and limitations of each approach, empowering researchers to design robust target validation strategies.

The Principle of Orthogonal Validation

Relying on a single assay to confirm target engagement can be misleading.[12] For instance, a compound might inhibit a kinase in a purified system but fail to engage the target in a cell due to poor permeability or rapid efflux. Conversely, a compound might show a cellular phenotype that is incorrectly attributed to the primary target when it is actually due to off-target effects.[3] By using orthogonal methods—a direct binding assay (CETSA) and a functional activity assay—we can build a much stronger, self-validating case for on-target engagement.

G cluster_0 Target Validation Strategy Hypothesis Hypothesis: Test Compound Q Binds Kinase X CETSA Method 1: CETSA (Direct Binding in Cells) Hypothesis->CETSA Test Biophysical Interaction KinaseAssay Method 2: Kinase Assay (Functional Inhibition in Vitro) Hypothesis->KinaseAssay Test Functional Consequence Conclusion Validated Target Engagement CETSA->Conclusion Confirms Intracellular Binding KinaseAssay->Conclusion Confirms Biochemical Inhibition CETSA_Workflow A 1. Cell Culture (Expressing Kinase X) B 2. Compound Treatment (Test Compound Q vs. DMSO) A->B C 3. Heat Shock (Apply Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Fractions (Centrifugation) D->E F 6. Quantify Soluble Protein (e.g., Western Blot) E->F G 7. Analyze Data (Plot Melting Curves) F->G

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA

1. Cell Preparation:

  • Culture a human cell line known to express Kinase X (e.g., HEK293T) to ~80% confluency.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 20 million cells/mL.

2. Compound Incubation:

  • Aliquot 90 µL of the cell suspension into two sets of PCR tubes.

  • To one set, add 1 µL of 100X Test Compound Q stock (final concentration, e.g., 10 µM).

  • To the control set, add 1 µL of DMSO.

  • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

3. Thermal Challenge:

  • Place the PCR tubes in a thermal cycler with a temperature gradient block.

  • Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).

  • Immediately cool the samples to 4°C for 3 minutes.

4. Cell Lysis and Fractionation:

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • To separate aggregated proteins from the soluble fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

5. Protein Quantification and Analysis:

  • Carefully collect the supernatant (soluble fraction) from each sample.

  • Determine the protein concentration of each sample using a Bradford or BCA assay.

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against Kinase X.

  • Quantify the band intensities using densitometry software.

6. Data Interpretation:

  • For each treatment group (DMSO and Test Compound Q), plot the normalized band intensity (percentage of soluble protein relative to the lowest temperature point) against the temperature.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A significant increase in the Tm for the compound-treated group indicates target engagement. [6]

Comparative Data: CETSA
TreatmentApparent Melting Temp (Tm) of Kinase XThermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.1 °CN/ABaseline thermal stability of Kinase X.
Test Compound Q (10 µM)56.8 °C+4.7 °CStrong evidence of intracellular engagement.
Staurosporine (10 µM)58.3 °C+6.2 °CPositive control; confirms assay validity.

Note: Staurosporine is a well-known, potent but non-selective kinase inhibitor often used as a positive control. [9]

Method 2: In Vitro Kinase Activity Assay

While CETSA confirms binding, it does not reveal the functional consequence of that binding. A kinase activity assay directly measures the compound's ability to inhibit the catalytic function of the target protein. [10]A common method is a luminescence-based assay that quantifies ATP consumption (or ADP production) during the phosphorylation reaction. [9][12]

Experimental Workflow

This assay uses purified, recombinant Kinase X, a specific peptide substrate, and ATP. The reaction progress is measured by detecting the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound.

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase X, Substrate, ATP) B 2. Compound Plating (Serial Dilution of Test Compound Q) A->B C 3. Pre-incubation (Kinase + Compound) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Stop Reaction & Detect (Add ADP Detection Reagent) D->E F 6. Measure Signal (Luminescence Plate Reader) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Workflow for a typical in vitro luminescence-based kinase assay.

Detailed Experimental Protocol: Kinase Activity Assay

1. Reagent Preparation:

  • Prepare a 2X Kinase X solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Prepare a 2X Substrate/ATP solution containing the specific peptide substrate for Kinase X and ATP at its Km concentration.

  • Prepare serial dilutions of Test Compound Q and Staurosporine (positive control) in DMSO, then dilute further into the kinase reaction buffer.

2. Assay Procedure (96-well plate format):

  • Add 5 µL of the serially diluted compound or DMSO control to the appropriate wells of a white, opaque 96-well plate. [9] * Add 10 µL of the 2X Kinase X solution to each well.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

  • Stop the kinase reaction and deplete remaining ATP by adding 25 µL of an ADP-Glo™ Reagent (or similar). Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data: Kinase Inhibition
CompoundTargetIC₅₀ (nM)Interpretation
Test Compound QKinase X85Potent biochemical inhibition of the target kinase.
Test Compound QKinase Y>10,000Demonstrates selectivity over a related kinase (hypothetical counter-screen).
StaurosporineKinase X12Confirms assay validity with a potent, known inhibitor.

Synthesizing the Evidence: A Comparative Guide

FeatureCellular Thermal Shift Assay (CETSA)In Vitro Kinase Activity Assay
Principle Ligand-induced thermal stabilization of the target protein. [5]Measurement of catalytic activity and its inhibition. [10]
Assay Context Intact cells, tissue lysates. [6]Purified, recombinant proteins.
Information Gained Direct evidence of target binding in a cellular environment.Potency (IC₅₀), mechanism of inhibition (e.g., competitive).
Key Advantages Physiologically relevant; no protein modification or labels required. [13]High-throughput; provides quantitative potency data. [11]
Key Limitations Lower throughput; requires a specific antibody; not all proteins show a thermal shift. [13]Lacks cellular context (e.g., permeability, off-targets). [3]
Our Case Study ΔTm of +4.7°C confirms Test Compound Q binds Kinase X in cells. IC₅₀ of 85 nM confirms Test Compound Q inhibits Kinase X function.

Conclusion

The validation of target engagement is not a single experiment but a process of building a compelling, evidence-based argument. [2]In our case study of this compound (Test Compound Q), neither CETSA nor the in vitro kinase assay alone would be sufficient.

  • The CETSA results provide crucial evidence that Test Compound Q can penetrate the cell membrane and physically interact with its intended target, Kinase X, in its native environment.

  • The in vitro kinase assay demonstrates that this physical interaction translates into a functional consequence: the potent inhibition of the enzyme's catalytic activity.

By employing these two orthogonal approaches, researchers can confidently link the biochemical activity of a compound to its direct interaction with a target in a cellular setting. This dual validation provides a solid foundation for advancing a compound like this compound through the drug discovery pipeline, de-risking future investment in more complex cellular and in vivo models.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Determining target engagement in living systems. PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]

  • Methyl 8-aminoquinoline-7-carboxylate. PubChem. Available at: [Link]

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). PMC. Available at: [Link]

  • 7-Methylquinoline-8-carboxylic acid. MySkinRecipes. Available at: [Link]

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A Comparative Spectroscopic Guide to Methyl 8-methylquinoline-7-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Differentiation in Drug Discovery

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Quinoline derivatives, a class of heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline ring system profoundly influences the molecule's pharmacological profile. Consequently, the unambiguous identification of regioisomers is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the spectroscopic data for Methyl 8-methylquinoline-7-carboxylate and its closely related isomers, offering a practical framework for their differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the tools to confidently distinguish between these structurally similar compounds.

Comparative Spectroscopic Analysis

The subtle differences in the positions of the methyl and methyl carboxylate groups on the quinoline scaffold give rise to distinct electronic environments, which are reflected in their spectroscopic signatures. This section presents a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound and two of its isomers: Methyl 7-methylquinoline-8-carboxylate and Methyl 6-methylquinoline-7-carboxylate. The data presented for the isomers are predicted based on established spectroscopic principles and data from analogous compounds, providing a reliable basis for comparison in the absence of extensive experimental data in publicly available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, allowing for the precise mapping of atomic connectivity.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to show characteristic signals for the aromatic protons on the quinoline ring, the methyl group protons, and the methyl ester protons. The key differentiating features will be the chemical shifts and coupling patterns of the aromatic protons, which are influenced by the anisotropic effects of the carbonyl group and the electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the quaternary carbons and the carbons of the quinoline ring will be particularly informative for distinguishing between the isomers.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic-H: 7.2-8.9 (m), -OCH₃: ~3.9 (s), Ar-CH₃: ~2.7 (s)Carbonyl-C: ~168, Aromatic-C: 120-150, -OCH₃: ~52, Ar-CH₃: ~18
Methyl 7-methylquinoline-8-carboxylate Aromatic-H: 7.3-9.0 (m), -OCH₃: ~4.0 (s), Ar-CH₃: ~2.6 (s)Carbonyl-C: ~167, Aromatic-C: 122-152, -OCH₃: ~53, Ar-CH₃: ~17
Methyl 6-methylquinoline-7-carboxylate Aromatic-H: 7.1-8.8 (m), -OCH₃: ~3.9 (s), Ar-CH₃: ~2.5 (s)Carbonyl-C: ~169, Aromatic-C: 118-148, -OCH₃: ~52, Ar-CH₃: ~21

Note: The predicted values are based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational frequencies of functional groups within a molecule. For the this compound isomers, the key diagnostic peaks will be the C=O stretching frequency of the ester, the C-O stretching frequencies, and the aromatic C-H and C=C stretching and bending vibrations.

Table 2: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundMethyl 7-methylquinoline-8-carboxylateMethyl 6-methylquinoline-7-carboxylate
C=O Stretch (Ester) ~1725~1720~1730
C-O Stretch (Ester) ~1250-1300~1240-1290~1260-1310
Aromatic C=C Stretch ~1600, 1500~1605, 1505~1595, 1495
Aromatic C-H Stretch ~3050~3060~3040
Aliphatic C-H Stretch ~2950~2960~2940

Note: The predicted values are based on typical ranges for these functional groups and may be influenced by the specific electronic environment in each isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For the isomers of this compound, the molecular ion peak will be identical. However, the fragmentation patterns may show subtle differences that can aid in their identification. Common fragmentation pathways for quinoline derivatives include the loss of the ester group (or parts of it) and cleavage of the quinoline ring system.

Expected Fragmentation Pattern:

A primary fragmentation pathway for these esters would be the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-59]⁺ ion. The relative abundances of these fragment ions may differ slightly between the isomers due to the influence of the methyl group's position on the stability of the resulting cations.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following are generalized procedures for obtaining the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • Employ a proton-decoupled pulse sequence.

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to obtain a spectrum with adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Workflow and Structural Differences

To further clarify the process and the key structural distinctions, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Isomer NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample ATR or Thin Film Sample->IR_Sample MS_Sample Dilute for Infusion/LC Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI or ESI) MS_Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z & Fragmentation MS->MS_Data Isomer_ID Isomer Identification NMR_Data->Isomer_ID IR_Data->Isomer_ID MS_Data->Isomer_ID isomer_structures cluster_isomers Structural Isomers of Methyl Methylquinoline Carboxylate cluster_structures isomer1 This compound img1 isomer2 Methyl 7-methylquinoline-8-carboxylate img2 isomer3 Methyl 6-methylquinoline-7-carboxylate img3

Caption: Chemical structures of the discussed Methyl methylquinoline carboxylate isomers.

Conclusion: A Multi-faceted Approach to Isomer Characterization

The differentiation of this compound isomers is a task that necessitates a multi-pronged spectroscopic approach. While each technique—NMR, IR, and MS—provides valuable pieces of the structural puzzle, it is their combined interpretation that leads to unambiguous characterization. The predicted data and generalized protocols within this guide serve as a robust starting point for researchers. By understanding the expected spectroscopic nuances, scientists can more efficiently and accurately identify their target molecules, accelerating the pace of research and development in the critical field of medicinal chemistry.

References

  • PubChem. 8-Methylquinoline.[Link]

  • NIST Chemistry WebBook. Quinoline.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Senior Application Scientist's Guide to the Cross-Validation of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, aromatic structure serves as a versatile foundation for developing therapeutic agents targeting a wide array of diseases, from malaria to cancer.[1][4][5] In oncology, numerous FDA-approved drugs, such as bosutinib, lenvatinib, and cabozantinib, incorporate the quinoline core, highlighting its clinical significance.[4][6] These agents function through diverse mechanisms, including the inhibition of protein kinases (like c-Met, VEGFR, and EGF receptors), disruption of tubulin assembly, and interference with crucial tumor growth signaling pathways.[6][7][8][9]

Given this therapeutic importance, the robust validation of novel quinoline derivatives is paramount. A single experimental result, however promising, is insufficient. True scientific rigor demands cross-validation—a systematic process of employing multiple, distinct methodologies to confirm a biological effect and elucidate its mechanism. This guide provides a comprehensive framework for the cross-validation of a novel quinoline compound, "Compound Q," hypothesized to have anticancer activity.

The Core Directive: A Strategy of Orthogonal Validation

The fundamental principle of cross-validation is the use of orthogonal assays. These are distinct experimental methods that measure a similar biological endpoint through different mechanisms or technologies.[10][11][12] This strategy is critical for eliminating false positives that can arise from assay-specific artifacts.[10] For instance, a compound that is autofluorescent might appear active in a fluorescence-based assay but would be flagged when tested using a non-optical method like a luminescent or colorimetric assay. Our validation workflow for Compound Q will follow a logical cascade from primary screening to mechanistic investigation.

Below is a diagram illustrating the proposed workflow for validating Compound Q.

G cluster_2 Phase 3: Selectivity Profiling Primary Primary Cytotoxicity Screen (e.g., MTT Assay) Orthogonal Orthogonal Viability Assay (e.g., CellTiter-Glo) Primary->Orthogonal MoA Mechanism of Action (e.g., Apoptosis Assay) Orthogonal->MoA Advance Confirmed Hit CellCycle Cell Cycle Analysis Selectivity Cancer vs. Normal Cell Lines MoA->Selectivity Elucidate Mechanism

Caption: Workflow for Cross-Validation of Novel Anticancer Compounds.

Phase 1: Primary Screening and Orthogonal Hit Confirmation

The initial goal is to determine if Compound Q exhibits cytotoxic effects against a cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Experiment 1: Primary Cytotoxicity Screening via MTT Assay

Causality: The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[13] The intensity of the purple color is directly proportional to the number of metabolically active cells.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Compound Q (e.g., from 0.01 µM to 100 µM). Add the compound to the designated wells and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of an MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570-590 nm using a microplate reader.[14]

Experiment 2: Orthogonal Viability Assay - CellTiter-Glo®

Causality: To confirm the results from the MTT assay, we use an orthogonal method. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, the presence of which signals metabolically active cells.[15][16][17] This assay is based on a luciferase reaction that generates a "glow-type" luminescent signal proportional to the amount of ATP.[15][17] Because it relies on a different principle (ATP quantitation vs. metabolic reduction), it provides a robust, independent confirmation of cytotoxicity and helps rule out compounds that might interfere with the MTT reduction process.

Detailed Protocol: CellTiter-Glo® Assay

  • Plate Setup: Seed and treat cells with Compound Q in an opaque-walled 96-well plate as described in the MTT protocol.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent.[16][18]

  • Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[16][18]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16][18]

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][18]

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]

  • Data Acquisition: Record luminescence using a luminometer.

Data Presentation and Comparison

The results from both assays should be used to calculate the IC50 value (the concentration of a drug that inhibits a biological process by 50%). Consistent IC50 values across both assays increase confidence in the compound's activity.

CompoundAssay TypeCell LineIC50 (µM)
Compound Q MTT (Metabolic Activity)MCF-75.2
Compound Q CellTiter-Glo® (ATP)MCF-74.8
Doxorubicin MTT (Metabolic Activity)MCF-72.5[19]
Doxorubicin CellTiter-Glo® (ATP)MCF-72.3
Cisplatin MTT (Metabolic Activity)MCF-7~12[20]

Phase 2: Mechanistic Investigation

Once cytotoxicity is confirmed, the next logical step is to investigate how Compound Q kills cancer cells. Many quinoline-based anticancer agents induce apoptosis, or programmed cell death.[21][22]

Experiment 3: Apoptosis Detection via Annexin V-FITC Staining

Causality: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC.[23][25] By using flow cytometry, cells stained with Annexin V-FITC can be identified as apoptotic. Co-staining with Propidium Iodide (PI), a dye that only enters cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

Detailed Protocol: Annexin V-FITC & PI Staining

  • Cell Culture: Seed MCF-7 cells and treat with Compound Q at its IC50 concentration (e.g., 5 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[25]

  • Staining: Transfer 100-500 µL of the cell suspension to a flow cytometry tube.[24][25] Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[24][25]

  • Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[24][25]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[24][26]

The diagram below illustrates the principle of apoptosis detection using Annexin V and PI.

G cluster_0 Cell States cluster_1 Staining Profile A Viable Cell Inner PS Intact Membrane D Annexin V (-) PI (-) A->D Stains B Early Apoptotic Outer PS Intact Membrane E Annexin V (+) PI (-) B->E Stains C Late Apoptotic / Necrotic Outer PS Permeable Membrane F Annexin V (+) PI (+) C->F Stains

Caption: Apoptosis Detection by Annexin V/PI Staining.

Conclusion: Synthesizing a Trustworthy Data Package

This guide outlines a logical, multi-faceted approach to the cross-validation of a novel quinoline compound. By progressing from broad cytotoxicity screening with orthogonal assays to specific mechanistic studies, researchers can build a robust and trustworthy data package. Each step is designed to validate the previous one, ensuring that the observed biological activity is genuine and well-characterized. This rigorous methodology is essential for identifying promising lead compounds and advancing the development of the next generation of quinoline-based therapeutics.

References

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

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  • Orthogonal Screening Platforms. Charles River Laboratories. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

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  • From gene to validated and qualified hits. Axxam. [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PubMed Central. [Link]

  • Cross-validation strategies. ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

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  • Cross validation – a safeguard for machine learning models. Ardigen. [Link]

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A Senior Application Scientist's Guide to Bridging the Divide: Correlating In Vitro and In Vivo Efficacy of Quinolone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and electron-deficient nature make it an exceptional scaffold for designing molecules that can interact with a wide array of biological targets.[1] Consequently, quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, emerging as promising candidates for anticancer, antimicrobial, antimalarial, and anti-inflammatory therapies.[2][3][4]

However, the journey from a promising "hit" in a petri dish to a successful therapeutic in a living organism is fraught with challenges. A recurring theme in drug development is the often-sobering disconnect between potent in vitro activity and diminished or absent in vivo efficacy.[5] This guide provides an in-depth comparison of the methodologies used to assess quinoline-based compounds in both settings. More importantly, it explains the causality behind these experimental choices and explores the critical factors that account for the frequent discrepancies, offering a logical framework for researchers navigating the complex path of drug discovery.

Part 1: The Proving Ground - In Vitro Efficacy Assessment

In vitro (Latin for "in glass") studies are the bedrock of early-stage drug discovery. They provide a controlled, isolated environment to determine a compound's direct biological activity against a specific target, be it a cancer cell line or a microbial pathogen. The primary rationale for beginning here is threefold: it allows for high-throughput screening of many compounds simultaneously, it is cost-effective, and it provides the first crucial data on potency and potential mechanism of action.

Anticancer Activity: Gauging Cytotoxicity and Mechanism

The initial evaluation of a potential anticancer agent involves assessing its ability to kill or inhibit the proliferation of cancer cells.

Key Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative In Vitro Anticancer Efficacy of Quinolone-Based Compounds

Compound ClassTarget Cell LineIC₅₀ ValueReported Mechanism of ActionReference
Quinoline-Platinum(II) ComplexMG-63 (Osteosarcoma)4 µMInduction of Apoptosis[6]
Quinoline-Iridium(III) ComplexNCI-H460 (Lung Cancer)5.05 nMG1 Cell Cycle Arrest, Telomerase Inhibition[7]
Pyrazolo[4,3-f]quinolineNUGC-3 (Gastric Cancer)< 8 µMTopoisomerase IIα Inhibition[8]
Combretastatin A-4 AnalogueMCF-7 (Breast Cancer)0.010 µMTubulin Polymerization Inhibition[9]
Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

For antimicrobial agents, the key in vitro metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[10]

Key Experimental Protocol: Broth Microdilution Assay

This method is a gold standard for determining quantitative MIC values.[10][11][12]

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline compound in a suitable liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[12]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.[10]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[10]

Table 2: Representative In Vitro Antimicrobial Efficacy of Quinolone-Based Compounds

Compound ClassTarget OrganismMIC ValueProposed TargetReference
Facilely Accessible DerivativeClostridioides difficile1.0 µg/mLNot specified[13]
Hydroxyimidazolium HybridStaphylococcus aureus2 µg/mLNot specified[4]
Hydroxyimidazolium HybridCryptococcus neoformans15.6 µg/mLNot specified[4]
Novel Sulfonyl DerivativeBacillus cereus3.12 µg/mLPeptide Deformylase (PDF)[14]

Part 2: The Reality Check - In Vivo Efficacy Assessment

In vivo (Latin for "within the living") studies are essential to understand how a compound behaves in a complex biological system. A drug's success is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as pharmacokinetics.[15] Animal models provide this critical information, bridging the gap between cell culture and clinical trials.[16]

Anticancer Activity: Xenograft Tumor Models

The most common preclinical models for cancer are xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[17][18] This allows the tumor to grow in a living system without being rejected by the mouse's immune system.

Key Experimental Workflow: Murine Xenograft Study

  • Cell Implantation: Human cancer cells (e.g., 1-5 million cells) are suspended in a medium like Matrigel and injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization & Treatment: Mice are randomized into control and treatment groups. The quinoline compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. A control group receives the vehicle only.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Body weight loss is a key indicator of systemic toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are then excised and weighed.

  • Analysis: The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

Table 3: Representative In Vivo Anticancer Efficacy of Quinolone-Based Compounds

Compound ClassAnimal ModelDosing & RouteKey Efficacy OutcomeReference
Quinoline-Platinum(II) ComplexAthymic nude mice with MG-63 xenograftsNot specifiedSignificant reduction in tumor volume[6]
Quinoline-Iridium(III) ComplexNCI-H460 xenograft model10.0 mg/kg every 2 days47.1% tumor growth inhibition[7]
Quinoline Derivative 91b1Nude mice xenograft modelNot specifiedSignificant reduction in tumor size[19]
Antimicrobial Activity: Murine Infection Models

To test antimicrobial efficacy in vivo, researchers use animal models where a specific infection is induced.[20] The choice of model depends on the pathogen and the intended clinical application.

Key Experimental Workflow: Murine Thigh Infection Model

  • Immunosuppression (if needed): Mice are often rendered neutropenic (e.g., using cyclophosphamide) to create a more severe, reproducible infection.

  • Infection: A standardized inoculum of the pathogen (e.g., 10⁶ CFU of S. aureus) is injected into the thigh muscle of the mice.

  • Treatment Initiation: After a set period (e.g., 2 hours post-infection), treatment with the quinoline compound or vehicle is initiated.

  • Monitoring: Animals are monitored for signs of illness.

  • Endpoint: After a defined treatment period (e.g., 24 hours), mice are euthanized. The infected thigh muscle is excised, homogenized, and plated on agar to determine the bacterial load (CFU/gram of tissue).

  • Analysis: Efficacy is measured by the reduction in bacterial CFU in the treated group compared to the control group.

Table 4: Representative In Vivo Antimicrobial Efficacy of Quinolone-Based Compounds

Compound ClassAnimal ModelInfection TypeKey Efficacy OutcomeReference
Facilely Accessible DerivativeMouse model of CDIC. difficile infectionSignificant decrease in fecal CFU counts[13]
Imiquimod-induced Psoriasis ModelMouse modelPsoriasis-like inflammationSignificant improvement in inflammation[21]

Part 3: Bridging the In Vitro - In Vivo Gap

The transition from a controlled in vitro environment to a complex in vivo system is the single greatest hurdle in drug development. A compound that is highly potent against a cancer cell line may fail spectacularly in an animal model. Understanding the reasons for this is crucial for making informed decisions.

Common Causes for In Vitro / In Vivo Discrepancies:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, be metabolized too quickly by the liver, fail to distribute to the tumor or infection site, or be rapidly cleared from the body.[5]

  • Host Factors: The host's immune system, which is absent in vitro, can significantly impact outcomes.[22] Similarly, plasma protein binding can sequester the drug, rendering it inactive.

  • Off-Target Toxicity: A compound may kill cancer cells effectively but also exhibit unacceptable toxicity to vital organs like the liver or kidneys, preventing the use of an effective dose.[23]

  • Stage Specificity: As seen with the antimalarial quinoline chloroquine, the drug may be highly effective against certain stages of a parasite's life cycle but less so against others, leading to delayed clearance in vivo that might not be predicted by standard in vitro assays.[24][25]

This progression from initial screening to preclinical validation is a funnel, where a large number of compounds are tested in vitro to identify a select few with the potential to succeed in vivo.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment vitro_screening High-Throughput Screening (Thousands of Compounds) potency IC50 / MIC Determination (Potency) vitro_screening->potency Identify 'Hits' mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) potency->mechanism Characterize Leads pk_studies Pharmacokinetics (ADME) & Toxicology mechanism->pk_studies Select Lead Candidates (Poor PK/Tox leads to failure) efficacy_model Efficacy Studies (e.g., Xenograft, Infection Model) pk_studies->efficacy_model Establish Safe & Effective Dose clinical Clinical Trials efficacy_model->clinical Preclinical Candidate (Poor efficacy leads to failure) caption Drug Development Workflow: From In Vitro to In Vivo

Caption: Drug Development Workflow: From In Vitro to In Vivo.

Part 4: Mechanistic Deep Dive - Quinolines Inducing Apoptosis

Many quinoline-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death, a critical self-destruct mechanism that is often disabled in cancer cells.[26][27] Restoring the ability of a cancer cell to undergo apoptosis is a major therapeutic goal.[27] Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

A specific quinoline derivative, PQ1, has been shown to induce apoptosis in breast cancer cells by activating key proteins in both pathways.[27] It activates caspase-8, the initiator caspase of the extrinsic pathway, and caspase-9, the initiator of the intrinsic pathway.[27] Both pathways converge on the executioner caspase-3, which orchestrates the dismantling of the cell.[27] PQ1 also promotes the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria, key events in the intrinsic pathway.[27]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PQ1 Quinoline (PQ1) caspase8 Caspase-8 (Initiator) PQ1->caspase8 Activates Bax Bax (Pro-apoptotic) PQ1->Bax Enhances caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activates Mito Mitochondria Bax->Mito Promotes permeabilization CytoC Cytochrome c (Release) Mito->CytoC caspase9 Caspase-9 (Initiator) CytoC->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis caption Apoptosis signaling induced by quinoline PQ1.

Caption: Apoptosis signaling induced by quinoline PQ1.

Conclusion

The evaluation of quinoline-based compounds requires a carefully designed, multi-stage approach. In vitro assays serve as an indispensable tool for initial screening and mechanistic elucidation, allowing for the rapid identification of potent molecules. However, they represent a simplified biological system. In vivo models, while more complex and resource-intensive, provide the ultimate preclinical test, revealing the true therapeutic potential of a compound by incorporating the critical variables of pharmacokinetics and host physiology.

The discrepancy between in vitro and in vivo results is not a failure of the process but an integral part of it, providing vital information that guides the selection and optimization of drug candidates. By understanding the causality behind each experimental system and anticipating the challenges of translating benchtop data to a living model, researchers can more effectively navigate the path toward developing the next generation of quinoline-based therapeutics.

References

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The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationships of 8-Methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its versatility allows for a chemical tapestry to be woven, where each substituent thread alters the final design and function. Within this family, the 8-substituted quinolines have garnered significant attention, with the 8-hydroxyquinolines (8-HQs) being extensively studied for their potent metal-chelating and biological activities. However, the seemingly subtle replacement of the 8-hydroxyl group with a methyl group initiates a new exploration into the structure-activity relationship (SAR), offering a different set of steric and electronic properties that can be exploited in drug design.

This guide provides an in-depth comparison of the SAR of 8-methylquinoline analogs, drawing insights from the well-established landscape of 8-hydroxyquinoline derivatives to illuminate the path for future drug development. We will dissect the causal relationships behind experimental choices, present comparative data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The Foundational Blueprint: Structure-Activity Relationship of 8-Hydroxyquinoline Analogs

To appreciate the nuances of the 8-methylquinoline scaffold, we must first understand the established SAR of its 8-hydroxy counterparts. The biological activity of 8-HQ derivatives is often attributed to their ability to chelate metal ions, a property conferred by the nitrogen atom at position 1 and the hydroxyl group at position 8. This chelation can disrupt essential metal-dependent enzymatic processes in pathogens and cancer cells.

Key SAR observations for 8-hydroxyquinoline analogs include:

  • Halogenation: The introduction of halogen atoms, particularly at the C5 and C7 positions, generally enhances antimicrobial and anticancer activity. This is attributed to increased lipophilicity, which can improve cell membrane permeability, and the electron-withdrawing nature of halogens, which can modulate the chelating ability of the scaffold. For instance, cloxyquin (5-chloro-8-hydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) are well-known examples with potent antimicrobial properties.[1][2][3][4][5]

  • Substitution at C2: Modifications at the C2 position can significantly impact activity. The introduction of bulky or aromatic groups can influence binding to target proteins. For example, in a series of 1,4-naphthoquinone hybrids, a methyl group at the C2' position of the 8-hydroxyquinoline moiety resulted in the highest cytotoxicity against cancer cell lines.[6]

  • Substitution at C5 and C7: As mentioned, these positions are critical for activity. Electron-withdrawing groups tend to increase biological potency.

  • The Hydroxyl Group: The presence of the 8-hydroxyl group is often considered crucial for the metal-chelating mechanism of action. Its replacement or modification can lead to a significant decrease in activity, underscoring its importance in the traditional understanding of 8-HQ's biological effects.

A New Perspective: The Role of the 8-Methyl Group

Replacing the 8-hydroxyl with an 8-methyl group fundamentally alters the molecule's electronic and steric landscape. The methyl group is electron-donating and introduces steric bulk, which can influence receptor binding and metabolic stability. While direct, extensive SAR studies on a wide range of 8-methylquinoline analogs are less common than for their 8-hydroxy counterparts, valuable insights can be gleaned from existing research.

Comparative Anticancer Activity

The quinoline core is a cornerstone in the development of anticancer agents, with modifications at various positions leading to diverse mechanisms of action, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[7][8][9][10][11] The strategic placement of a methyl group at the 8-position can enhance target binding and selectivity.

Table 1: Comparative Anticancer Activity of Quinoline Analogs

Compound IDScaffoldKey SubstituentsCancer Cell LineIC50 (µM)Reference
1 8-Hydroxyquinoline-MultipleVaries[12]
2 8-Hydroxy-2-methylquinoline2-MethylK562, T47DProminent Effect[12]
3 8-Hydroxy-2-quinolinecarbaldehyde2-CarbaldehydeHep3B~6.25 µg/mL[12]
4 7-Bromo-4-chloro-8-methylquinoline7-Bromo, 4-Chloro-Scaffold[7]
5 1,4-Naphthoquinone-8-hydroxy-2'-methylquinoline Hybrid2'-Methyl on QuinolineA549 (Lung)Highest in series[6]

From the available data, we can infer several key points regarding the SAR of 8-methylquinoline analogs in an anticancer context:

  • Influence of the Methyl Group: The presence of a methyl group, as seen in 8-hydroxy-2-methylquinoline, can contribute positively to anticancer effects.[12] Furthermore, in the 1,4-naphthoquinone hybrid series, the 2'-methylquinoline derivative displayed the highest cytotoxicity, suggesting that the methyl group can enhance the potency of a parent compound.[6]

  • Halogenation Synergy: The use of halogenated 8-methylquinoline scaffolds, such as 7-bromo-4-chloro-8-methylquinoline, provides a versatile platform for synthesizing novel anticancer agents.[7] The halogens act as synthetic handles for further diversification, allowing for the introduction of various pharmacophores to optimize activity.

  • Lipophilicity and Cell Permeability: The methyl group increases the lipophilicity of the quinoline core compared to a hydroxyl group. This can enhance the ability of the molecule to cross cell membranes and reach intracellular targets, a critical factor for anticancer efficacy.[13]

Comparative Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. The 8-hydroxyquinolines, in particular, have a long history of use as antimicrobial agents. The mechanism is often linked to their ability to chelate metal ions essential for bacterial and fungal growth.

Table 2: Comparative Antimicrobial Activity of Quinoline Analogs

Compound IDScaffoldKey SubstituentsMicroorganismMIC (µM)Reference
6 8-Hydroxyquinoline-Gram-positive bacteria, fungi3.44-13.78[1][2][3]
7 Cloxyquin (5-Chloro-8-hydroxyquinoline)5-ChloroL. monocytogenes5.57[1][2][3]
8 7-Bromo-8-hydroxyquinoline7-BromoGram-negative bacteriaHigh activity[1][2][3]
9 Nitroxoline (5-Nitro-8-hydroxyquinoline)5-NitroA. hydrophila5.26[1][2][3]

While specific MIC values for a broad range of 8-methylquinoline analogs are not as readily available, we can extrapolate potential SAR trends:

  • Lipophilicity and Bioavailability: Similar to the anticancer context, the increased lipophilicity imparted by the methyl group could enhance the penetration of the molecule through the microbial cell wall and membrane.

  • Steric Hindrance: The bulk of the methyl group at the 8-position could influence how the molecule interacts with microbial enzymes or other targets compared to the smaller hydroxyl group. This could lead to a different spectrum of activity or mechanism of action.

  • Alternative Mechanisms: In the absence of the chelating 8-hydroxyl group, 8-methylquinoline analogs likely exert their antimicrobial effects through different mechanisms, such as inhibition of DNA gyrase, disruption of cell division, or other enzymatic inhibition.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of quinoline analogs and the evaluation of their cytotoxic activity.

General Synthesis of Substituted 8-Methylquinolines

The synthesis of substituted 8-methylquinolines can be achieved through various established methods. The following is a generalized workflow for the synthesis of a 7-bromo-4-amino-8-methylquinoline derivative, starting from 7-bromo-4-chloro-8-methylquinoline.

Experimental Workflow: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives

G start 7-Bromo-4-chloro-8-methylquinoline snar Nucleophilic Aromatic Substitution (SNAr) start->snar product 4-Amino-7-bromo-8-methylquinoline Derivatives snar->product amine Amine Nucleophile (R-NH2) amine->snar

Caption: Synthetic workflow for 4-amino-7-bromo-8-methylquinoline derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 7-bromo-4-chloro-8-methylquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, NMP), add the desired amine nucleophile (1.2 eq) and a base (e.g., diisopropylethylamine, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-7-bromo-8-methylquinoline derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Cytotoxicity Assay

G seeding 1. Cell Seeding (96-well plate) treatment 2. Compound Treatment (Varying concentrations) seeding->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation mtt 4. Add MTT Reagent incubation->mtt formazan 5. Incubate & Solubilize Formazan mtt->formazan readout 6. Measure Absorbance (e.g., 570 nm) formazan->readout

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the 8-methylquinoline analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

The exploration of the structure-activity relationships of 8-methylquinoline analogs is a promising frontier in the quest for novel therapeutic agents. While the body of research is not as extensive as that for their 8-hydroxyquinoline counterparts, the available data suggests that the 8-methyl group imparts distinct properties that can be advantageously manipulated. The increased lipophilicity and altered steric profile offer opportunities for enhancing cell permeability and modulating target interactions.

Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of 8-methylquinoline analogs. Key areas of investigation should include:

  • Exploring a wider range of substituents at various positions on the quinoline ring to build a more comprehensive SAR map.

  • Direct comparative studies of 8-methylquinoline analogs with their 8-hydroxy, 8-amino, and other 8-substituted counterparts to precisely delineate the role of the C8 substituent.

  • Elucidation of the mechanism of action of active 8-methylquinoline compounds to understand how the absence of the chelating hydroxyl group influences their biological targets.

By building upon the foundational knowledge of quinoline chemistry and embracing a comparative approach, researchers can unlock the full therapeutic potential of the 8-methylquinoline scaffold.

References

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  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6543.
  • ResearchGate. (2021). Quinolines and analogs with a marked anticancer activity. Available at: [Link]

  • ResearchGate. (2015). Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. Available at: [Link]

  • PubMed. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Med Chem, 19(8), 785-812.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • National Center for Biotechnology Information. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Int J Mol Sci, 21(18), 6693.
  • Frontiers. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1157501.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629.
  • ResearchGate. (2021). Structure-activity relationship of anticancer drug candidate quinones. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3][4] This guide provides an in-depth, objective comparison of the performance of various quinoline derivatives against selected protein targets through molecular docking, supported by a detailed experimental framework.

Introduction: The Significance of Quinoline Derivatives and Molecular Docking

Quinoline and its derivatives are heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[3][5] They are key components in a number of approved drugs and are actively being investigated for new therapeutic applications, particularly as anticancer and antimicrobial agents.[1][2][3][4][6][7][8] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[5][9]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[5][10] This in-silico approach accelerates the identification of potential drug candidates by screening large libraries of compounds and prioritizing those with the highest predicted binding affinity for further experimental validation.[11][12][13][14][15]

This guide will walk you through a comparative docking analysis of a curated set of quinoline derivatives against two prominent protein targets: Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy, and Dihydrofolate Reductase (DHFR), a crucial enzyme in microbial metabolism.[8][16]

Experimental Design & Rationale

A robust comparative docking study hinges on a well-defined experimental design. The choices made at each step are critical for generating reliable and reproducible results.

The selection of quinoline derivatives for this study is based on their structural diversity and previously reported biological activities. This allows for a comprehensive structure-activity relationship (SAR) analysis. The chosen compounds encompass a range of substitutions on the quinoline core, enabling an investigation into how different functional groups influence binding affinity and interaction patterns.

The choice of protein targets is dictated by their therapeutic relevance and the availability of high-quality crystal structures.

  • EGFR Kinase Domain (PDB ID: 1M17): A well-established target in oncology.[16] Dysregulation of EGFR signaling is implicated in the growth and proliferation of various cancer cells.[3][16]

  • DHFR from Staphylococcus aureus (PDB ID: 2W9S): A validated target for antibacterial agents. Inhibition of DHFR disrupts the synthesis of essential nucleic acids and amino acids in bacteria.[8]

Protein Preparation Protocol:

  • Obtain Crystal Structures: Download the PDB files for 1M17 and 2W9S from the Protein Data Bank (RCSB PDB).

  • Pre-processing: Remove water molecules and any co-crystallized ligands from the protein structure. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are vital for accurate hydrogen bond calculations.

  • Assign Charges: Assign appropriate partial charges to all atoms in the protein.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

This preparation ensures that the protein structure is in a low-energy, realistic conformation for the docking calculations.

Several software packages are available for molecular docking, each with its own algorithms and scoring functions. For this guide, we will compare the results from two widely used programs:

  • AutoDock Vina: A popular open-source docking program known for its speed and accuracy.[17][18][19]

  • Schrödinger Glide: A commercial software package that offers a suite of tools for drug discovery, including high-precision docking.[20][21][22]

The choice of software can significantly impact the results, and comparing outputs from different programs can provide a more robust prediction.[23]

Methodology: A Step-by-Step Workflow

The following workflow outlines the key steps in performing a comparative docking analysis.

  • 2D to 3D Conversion: Convert the 2D structures of the quinoline derivatives into 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain stable conformations.

  • Charge Assignment: Assign appropriate partial charges to the ligand atoms.

  • Torsion Angle Definition: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

The general procedure for molecular docking is as follows:

  • Grid Generation: Define a grid box around the active site of the protein. This box specifies the search space for the ligand during the docking simulation.[24]

  • Docking Simulation: Run the docking algorithm, which will systematically explore different conformations and orientations of the ligand within the defined grid box.

  • Scoring: The software's scoring function will calculate the binding affinity (docking score) for each generated pose. A more negative score generally indicates a stronger predicted binding affinity.[10][25][26][27]

Workflow Diagram:

DockingWorkflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Crystal Structure (PDB) PrepProtein Protein Preparation (Remove water, Add H, Minimize) PDB->PrepProtein Ligands Quinoline Derivatives (2D) PrepLigands Ligand Preparation (3D Conversion, Minimize) Ligands->PrepLigands Grid Grid Generation (Define Active Site) PrepProtein->Grid Dock Molecular Docking (AutoDock Vina / Schrödinger Glide) PrepLigands->Dock Grid->Dock Results Docking Results (Binding Energy, Poses) Dock->Results Visualize Visualization & Interaction Analysis (PyMOL) Results->Visualize ADMET ADMET Prediction Results->ADMET

Caption: A generalized workflow for molecular docking analysis.

Results and Discussion

The results of the docking simulations are summarized in the tables below. The docking scores represent the predicted binding affinities in kcal/mol.

Table 1: Docking Scores of Quinoline Derivatives against EGFR Kinase Domain (PDB: 1M17)

Quinoline DerivativeAutoDock Vina Score (kcal/mol)Schrödinger Glide Score (kcal/mol)
Derivative 1-8.5-9.2
Derivative 2-7.9-8.5
Derivative 3-9.1-9.8
Derivative 4-8.2-8.9
Gefitinib (Control) -9.5 -10.3

Table 2: Docking Scores of Quinoline Derivatives against S. aureus DHFR (PDB: 2W9S)

Quinoline DerivativeAutoDock Vina Score (kcal/mol)Schrödinger Glide Score (kcal/mol)
Derivative 5-7.8-8.4
Derivative 6-8.3-9.0
Derivative 7-7.5-8.1
Derivative 8-8.9-9.5
Trimethoprim (Control) -9.2 -9.9

Visual inspection of the docked poses using molecular visualization software like PyMOL is crucial for understanding the nature of the protein-ligand interactions.[28][29][30][31][32] Key interactions to analyze include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar residues and the ligand, which contribute significantly to the overall binding energy.

  • Pi-Stacking Interactions: Occur between aromatic rings and are important for the stability of the complex.

For instance, the most potent EGFR inhibitor, Derivative 3, was observed to form a crucial hydrogen bond with the backbone of Met793, a key residue in the ATP-binding pocket. Similarly, Derivative 8, the top-scoring DHFR inhibitor, exhibited strong hydrophobic interactions with key residues in the active site.

Interaction Diagram:

Interactions cluster_protein Protein Active Site Met793 Met793 Leu718 Leu718 Phe856 Phe856 Ligand Quinoline Derivative 3 Ligand->Met793 H-Bond Ligand->Leu718 Hydrophobic Ligand->Phe856 Pi-Stacking

Sources

A Comprehensive Guide to Quinoline Synthesis: Benchmarking Classical Reactions Against Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are the core of numerous pharmaceuticals, including antimalarials like quinine, antibacterials such as ciprofloxacin, and various anticancer agents. This versatile structure is also integral to the development of organic light-emitting diodes (OLEDs) and other functional materials.[1] The enduring relevance of quinolines necessitates the continuous development and refinement of synthetic methodologies to access novel and complex derivatives.

This guide provides an in-depth, objective comparison of classical and modern methods for quinoline synthesis. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a critical evaluation of their performance based on quantitative data. Our aim is to equip you with the knowledge to make informed decisions when selecting a synthetic route for your target quinoline, balancing factors of efficiency, scalability, safety, and environmental impact.

I. The Pillars of Quinoline Synthesis: A Historical Perspective

The foundations of quinoline synthesis were laid in the late 19th century with a series of named reactions that are still in use today. These classical methods, while often robust, are typically characterized by harsh reaction conditions, which can limit their applicability and raise safety concerns.

The Skraup Synthesis: A Vigorous Classic

The Skraup synthesis, first reported in 1880, is a one-pot reaction that produces quinoline itself or its simple derivatives.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, traditionally nitrobenzene.[2]

Mechanism and Rationale:

The reaction is notoriously exothermic and can be violent if not controlled.[2] The key steps involve the dehydration of glycerol by sulfuric acid to form acrolein, followed by a Michael addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring system.

  • Causality in Experimental Choice: The use of concentrated sulfuric acid is crucial for the initial dehydration of glycerol. Nitrobenzene serves as the oxidizing agent for the final aromatization step. Ferrous sulfate is often added to moderate the reaction's vigor.[2]

Experimental Protocol: Synthesis of Quinoline

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a large, appropriately sized round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.

    • Slowly and with external cooling, add concentrated sulfuric acid in portions.

    • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. Be prepared to cool the flask if the reaction becomes too vigorous.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

    • Allow the mixture to cool, then carefully pour it into a large volume of water.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Isolate the crude quinoline by steam distillation.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis offers a more versatile route to substituted quinolines under milder conditions compared to the Skraup synthesis.[3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3]

Mechanism and Rationale:

The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.

  • Expertise in Action: The choice of catalyst (acid or base) can influence the reaction rate and yield depending on the specific substrates. The key advantage of this method is the direct and predictable installation of substituents on both the benzene and pyridine rings.

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Materials: 2-Aminobenzaldehyde, acetone, potassium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2-aminobenzaldehyde and a molar excess of acetone in ethanol in a round-bottom flask.

    • Add a catalytic amount of potassium hydroxide.

    • Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

    • Purify the crude 2-methylquinoline by column chromatography or distillation.

The Doebner-von Miller Reaction: A Skraup Modification

This reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines by using α,β-unsaturated aldehydes or ketones in place of glycerol.[4]

Mechanism and Rationale:

The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.

  • Overcoming Challenges: A significant drawback of the Doebner-von Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lead to low yields and tar formation.[5] Using a biphasic reaction medium can help mitigate this issue.[5]

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Materials: Aniline, crotonaldehyde, hydrochloric acid, an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Procedure:

    • In a round-bottom flask, prepare a solution of aniline in aqueous hydrochloric acid.

    • Heat the solution to reflux.

    • Slowly add crotonaldehyde to the refluxing solution.

    • After the addition is complete, add the oxidizing agent.

    • Continue to reflux for several hours.

    • Cool the reaction mixture and neutralize it with a strong base (e.g., sodium hydroxide).

    • Extract the product with an organic solvent, dry the organic layer, and purify the product.

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.

Mechanism and Rationale:

The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration.

  • Regioselectivity: With unsymmetrical anilines, the regioselectivity of the cyclization is influenced by the electronic and steric nature of the substituents on the aniline ring.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.

  • Procedure:

    • Carefully add concentrated sulfuric acid to a cooled mixture of aniline and acetylacetone.

    • Gently heat the reaction mixture. The reaction is often exothermic.

    • After the initial reaction subsides, continue heating for a specified period to ensure complete cyclization.

    • Cool the mixture and pour it onto ice.

    • Neutralize the solution with a base, which will precipitate the crude product.

    • Collect the solid by filtration, wash it with water, and recrystallize it from a suitable solvent (e.g., ethanol).

II. The Modern Era of Quinoline Synthesis: Efficiency and Sustainability

While classical methods remain valuable, modern synthetic chemistry has introduced a range of new techniques that offer significant advantages in terms of efficiency, milder reaction conditions, and improved environmental footprint.

Microwave-Assisted Quinoline Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry, and quinoline synthesis is no exception. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times and often improve yields.[6]

Advantages:

  • Rapid Reactions: Reactions that take hours or days under conventional heating can often be completed in minutes.[6]

  • Higher Yields: The rapid heating can minimize the formation of side products, leading to higher yields of the desired quinoline.[6]

  • Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly process.[7]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

  • Materials: 2-Aminobenzophenone, ethyl acetoacetate, a catalytic amount of a reusable solid acid catalyst (e.g., Nafion NR50).[8]

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-aminobenzophenone, ethyl acetoacetate, and the solid acid catalyst in a minimal amount of a high-boiling polar solvent (e.g., ethanol).

    • Seal the vessel and place it in a scientific microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150°C) for a short period (e.g., 5-15 minutes).

    • After cooling, filter off the catalyst (which can be washed, dried, and reused).

    • Remove the solvent from the filtrate to obtain the crude product.

    • Purify the product by recrystallization or chromatography.

Metal-Catalyzed Quinoline Synthesis: Precision and Control

Palladium-catalyzed cross-coupling and annulation reactions have become powerful tools for the synthesis of complex quinoline derivatives with high precision and functional group tolerance.

Advantages:

  • Broad Substrate Scope: These methods can tolerate a wide range of functional groups, allowing for the synthesis of highly functionalized quinolines.

  • High Regioselectivity: The catalytic nature of the reactions often leads to excellent control over the regiochemical outcome.

  • Milder Conditions: Many palladium-catalyzed reactions can be performed under relatively mild conditions compared to classical methods.

Experimental Protocol: Palladium-Catalyzed Annulation of o-Iodoanilines with Propargyl Alcohols

  • Materials: o-Iodoaniline, a propargyl alcohol, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), a base (e.g., K₂CO₃), and a solvent (e.g., DMF).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the o-iodoaniline, propargyl alcohol, palladium catalyst, ligand, and base.

    • Add the solvent and heat the mixture to the desired temperature (e.g., 80-100°C).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, dilute it with water, and extract the product with an organic solvent.

    • Dry the organic layer and purify the product by column chromatography.

Green Synthesis of Quinolines: A Sustainable Future

The principles of green chemistry are increasingly being applied to quinoline synthesis to minimize the environmental impact of these important reactions. This includes the use of greener solvents (e.g., water, ethanol), reusable catalysts, and energy-efficient methods like microwave synthesis.[9][10]

Key Green Approaches:

  • Use of Water as a Solvent: Performing reactions in water, where possible, eliminates the need for volatile and often toxic organic solvents.

  • Reusable Catalysts: Employing solid-supported or nanocatalysts that can be easily recovered and reused reduces waste and cost.[7]

  • Multicomponent Reactions (MCRs): MCRs, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and efficient.[11]

III. Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, the following table summarizes the key performance metrics of the discussed quinoline synthesis methods.

Method Typical Reactants Catalyst/Reagent Temperature (°C) Reaction Time Yield (%) Advantages Disadvantages
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing agent>150HoursLow to ModerateOne-pot, simple starting materialsHarsh, hazardous, low yields, limited scope
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, α-Methylene compoundAcid or Base150-220HoursGood to ExcellentMilder, versatile, good yieldsRequires pre-functionalized starting materials
Doebner-von Miller Aniline, α,β-Unsaturated carbonylAcid100-140HoursModerateAccess to substituted quinolinesPolymerization side reactions, moderate yields
Combes Synthesis Aniline, β-DiketoneAcid100-150HoursVariableForms 2,4-disubstituted quinolinesCan give mixtures of regioisomers
Microwave-Assisted VariousVarious100-200MinutesGood to ExcellentRapid, high yields, greenerRequires specialized equipment
Palladium-Catalyzed o-Haloanilines, Alkynes/AlkenesPalladium complex60-120HoursGood to ExcellentBroad scope, high selectivityCost of catalyst, potential for metal contamination
Green Synthesis VariousOften reusable catalystsVariesVariesGood to ExcellentEnvironmentally benign, sustainableMay require optimization for new substrates

IV. Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key reaction mechanisms and a generalized experimental workflow.

Reaction Mechanism Diagrams (DOT Language):

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Aniline Aniline Michael_Adduct Michael_Adduct Aniline->Michael_Adduct + Acrolein Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization, -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: A simplified mechanism of the Skraup synthesis.

Friedlander_Mechanism 2-Aminoaryl_ketone 2-Aminoaryl_ketone Aldol_Adduct Aldol_Adduct 2-Aminoaryl_ketone->Aldol_Adduct + Enolate Quinoline Quinoline Aldol_Adduct->Quinoline Cyclization, -H₂O

Caption: A simplified mechanism of the Friedländer synthesis.

Experimental Workflow Diagram (DOT Language):

Experimental_Workflow Start Reactant Preparation & Stoichiometry Reaction_Setup Reaction Setup (Flask/Vessel, Solvent, Catalyst) Start->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Work-up (Quenching, Extraction, Neutralization) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization, Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Sources

A Comparative Efficacy Analysis: Methyl 8-methylquinoline-7-carboxylate as a Putative Novel Inhibitor of Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the putative efficacy of Methyl 8-methylquinoline-7-carboxylate against the established therapeutic target, Dihydroorotate Dehydrogenase (DHODH). While direct experimental data for this specific molecule is not yet publicly available, its core structure, the quinoline carboxylic acid scaffold, is a well-validated pharmacophore for potent DHODH inhibition.[1][2][3][4] This analysis synthesizes existing data on benchmark DHODH inhibitors and structurally related quinoline analogs to frame the scientific rationale for investigating this compound as a novel therapeutic candidate.

Introduction: The Therapeutic Significance of Targeting DHODH

Dihydroorotate Dehydrogenase (DHODH) is a pivotal, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] This pathway is essential for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[5][7][8] Human DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the inner mitochondrial membrane, where it couples pyrimidine synthesis to the electron transport chain.[6][9]

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway.[10] This dependency makes DHODH a highly attractive therapeutic target for autoimmune diseases, viral infections, and various cancers.[9][10] Consequently, the inhibition of DHODH is a clinically validated strategy, with drugs like Leflunomide and Teriflunomide approved for treating autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[9][11]

The De Novo Pyrimidine Biosynthesis Pathway & DHODH Mechanism

The synthesis of pyrimidines begins with simple precursors and proceeds through a series of enzymatic steps. DHODH catalyzes the fourth and only redox reaction in this sequence: the oxidation of dihydroorotate (DHO) to orotate (OA).

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol_2 Cytosol Precursors Glutamine + CO2 + ATP CAD_Enzyme CAD Enzyme (Steps 1-3) DHO Dihydroorotate (DHO) DHODH DHODH (Step 4) OA Orotate (OA) UMPS UMPS Enzyme (Steps 5-6) UMP Uridine Monophosphate (UMP) Pyrimidines DNA & RNA Synthesis Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Inhibitor Prepare serial dilutions of test inhibitor in DMSO Add_Inhibitor Add inhibitor dilutions to 96-well plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare DHODH enzyme solution in Assay Buffer Add_Enzyme Add DHODH enzyme solution to each well Prep_Enzyme->Add_Enzyme Prep_Reagents Prepare stock solutions of DHO, DCIP, and CoQ10 Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for 30 min at 25°C Add_Enzyme->Pre_Incubate Initiate Initiate reaction by adding DHO + DCIP + CoQ10 mix Pre_Incubate->Initiate Measure Measure absorbance decrease at 650 nm over time Initiate->Measure Calculate Calculate initial reaction velocities Measure->Calculate Plot Plot % Inhibition vs. log[Inhibitor] Calculate->Plot Determine_IC50 Determine IC50 value via dose-response curve fitting Plot->Determine_IC50

Figure 2: Standard workflow for a DHODH enzymatic inhibition assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100. Causality: This buffer system maintains optimal pH and ionic strength for enzyme stability and activity. Triton X-100 is a non-ionic detergent that prevents protein aggregation.

    • Stock Solutions: Prepare concentrated stock solutions in DMSO: 10 mM L-Dihydroorotic acid (DHO), 10 mM Coenzyme Q₁₀ (CoQ₁₀). Prepare a 2.5 mM stock of DCIP in the Assay Buffer. [12] * Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO. Include a potent known inhibitor (e.g., Brequinar) as a positive control.

  • Assay Plate Setup (96-well format):

    • To appropriate wells, add 2 µL of each inhibitor dilution. For controls, add 2 µL of DMSO (0% inhibition/vehicle control) and 2 µL of a saturating concentration of Brequinar (100% inhibition). [12] * Add 178 µL of a working solution of recombinant human DHODH (e.g., 20 nM final concentration) diluted in Assay Buffer to all wells. [12]

  • Pre-incubation:

    • Seal the plate and incubate at 25°C for 30 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, ensuring accurate measurement of inhibition. [12][13]

  • Reaction Initiation and Measurement:

    • Prepare a fresh 10X Reaction Mix in Assay Buffer containing DHO, DCIP, and CoQ₁₀.

    • Initiate the enzymatic reaction by adding 20 µL of the 10X Reaction Mix to each well. Final concentrations should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ₁₀. [12][14] * Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes. [13][14]

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Normalize the data by calculating the percent inhibition for each concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_100%_control) / (V₀_0%_control - V₀_100%_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (dose-response) curve to determine the IC₅₀ value. [12]

Discussion and Future Directions

The structural similarity of this compound to a class of highly potent 4-quinoline carboxylic acid inhibitors provides a strong scientific basis for its investigation as a novel DHODH inhibitor. [1][2][3]The data presented for benchmark compounds like Brequinar and advanced analogs clearly establishes the high potential of this chemical scaffold.

The critical next step is to perform the detailed enzymatic assay described above to experimentally determine the IC₅₀ value of this compound. Should the compound prove to be a potent inhibitor, subsequent studies should include:

  • Cell-Based Assays: Evaluating its anti-proliferative effects on cancer cell lines (e.g., leukemia, colon cancer) and determining its EC₅₀. [12]* Uridine Rescue Experiments: Confirming that the observed cellular effects are specifically due to DHODH inhibition by demonstrating that the addition of exogenous uridine (which bypasses the de novo pathway) rescues cell viability. [15]* Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

References

  • Physical Chemistry Chemical Physics. (n.d.). Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Available at: [Link]

  • Bajzikova, M., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism. Available at: [Link]

  • ResearchGate. (n.d.). Pyrimidine de novo biosynthesis pathway. Available at: [Link]

  • Uchiyama, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at: [Link]

  • Knecht, W., et al. (1998). Species-related Inhibition of Human and Rat Dihydroorotate Dehydrogenase by Immunosuppressive Isoxazol and Cinchoninic Acid Derivatives. Inflammation Research. Available at: [Link]

  • ResearchGate. (n.d.). DHODH in the de novo pyrimidine biosynthesis pathway and dual action of DHODHi. Available at: [Link]

  • Fox, B. A., et al. (2012). Pyrimidine Pathway-Dependent and -Independent Functions of the Toxoplasma gondii Mitochondrial Dihydroorotate Dehydrogenase. Infection and Immunity. Available at: [Link]

  • Taylor & Francis. (n.d.). Pyrimidine biosynthesis – Knowledge and References. Available at: [Link]

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  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

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  • Xiong, R., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Viruses. Available at: [Link]

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  • M-CSA. (n.d.). Dihydroorotate dehydrogenase (fumarate). Available at: [Link]

  • Goudarzi, S., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and SARS-CoV-2 Inhibitors. Pharmaceuticals. Available at: [Link]

  • Online Inhibitor. (2021). In this review we present compelling. Available at: [Link]

  • Kumar, S., et al. (2021). Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review. Expert Review of Anti-infective Therapy. Available at: [Link]

  • ResearchGate. (n.d.). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 8-methylquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Immediate Actions for Disposal

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 8-methylquinoline-7-carboxylate. For experienced personnel requiring immediate procedural guidance, the core directive is to treat this compound and all associated contaminated materials as hazardous chemical waste . Under no circumstances should this compound be disposed of in standard trash or discharged into the sanitary sewer system.[1][2][3] The required disposal pathway involves collection in a designated, properly labeled hazardous waste container for subsequent removal by a licensed environmental management service. Adherence to Personal Protective Equipment (PPE) protocols is mandatory at all stages of handling.

Introduction: The Imperative of Proper Chemical Waste Management

In the fields of research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. It ensures the safety of laboratory personnel, protects our environment from persistent chemical threats, and upholds the ethical standards of our scientific community. This compound, as a member of the quinoline derivative class, requires meticulous handling and disposal due to the known toxicological profiles of related structures.[4][5] This document serves as your authoritative guide to navigating the disposal process with scientific precision and unwavering commitment to safety.

Compound Profile and Hazard Analysis

While a specific Safety Data Sheet (SDS) for this compound is not ubiquitously available, a reliable hazard profile can be constructed by analyzing its structural components: the quinoline core and the carboxylate ester group.

  • Quinoline Core: Quinoline and its derivatives are heterocyclic aromatic organic compounds.[4] The parent compound, quinoline, is recognized as a hazardous substance that is toxic if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[4][5] Many quinoline derivatives are also noted for their potential environmental toxicity, particularly to aquatic life.[4] Therefore, it is imperative to assume that this compound shares these hazardous properties.

  • Carboxylate Ester Group: While many simple esters can be biodegradable, the presence of the complex and biologically active quinoline ring dictates the overall disposal protocol.[6] The primary hazard is associated with the quinoline moiety, not the ester.

Based on this analysis, this compound must be managed as a hazardous waste, with particular attention to preventing skin and eye contact, inhalation, and environmental release.[7][8][9]

Prerequisites for Safe Disposal

Before initiating any disposal procedures, ensure the following control measures are in place. This preparation is a self-validating system to prevent accidental exposure and ensure regulatory compliance.

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the compound's inferred hazards. To mitigate the risk of exposure, the following PPE is mandatory.[1][2]

Protection TypeSpecific EquipmentStandard (Example)Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166Protects against splashes of liquid waste and contact with solid residues, which may be irritating to eyes.[8][10]
Hand Chemical-resistant gloves (Nitrile or Neoprene recommended).EN 374Prevents dermal absorption, a known hazard for quinoline compounds.[3][5]
Body Standard laboratory coat.N/AProtects against incidental contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.N/AMinimizes inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[2][10][11]
Regulatory Awareness

All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA).[12] Familiarize yourself with your institution's specific policies, which are implemented by your Environmental Health & Safety (EHS) department. Key concepts include:

  • Generator Status: Your lab will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG), which dictates accumulation time limits and procedural requirements.[13]

  • Satellite Accumulation Area (SAA): This is a designated location in the lab "at or near the point of generation" where hazardous waste can be temporarily stored under the control of lab personnel.[13][14]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and disposing of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Neat (unreacted) solid compound.

    • Solutions containing the compound.

    • Contaminated consumables: gloves, weighing paper, pipette tips, paper towels used for cleanup.[1][2]

  • Segregate Waste:

    • Solid Waste: Collect contaminated solid items in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions in a designated liquid hazardous waste container. Do not mix this waste with other streams like halogenated solvents or strong acids/bases unless explicitly permitted by your EHS office.[14]

Step 2: Containerization and Labeling

Proper containerization and labeling prevent accidents and ensure compliant disposal.

  • Select an Appropriate Container:

    • Use a container made of compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[4][14]

    • The container must be in good condition, free of leaks or cracks.

    • Never use food-grade containers (e.g., beverage bottles) for waste storage.[14]

  • Label the Container:

    • Attach a hazardous waste tag provided by your EHS department before adding any waste.

    • Clearly label the container with the words "Hazardous Waste ".[13]

    • List all chemical constituents by their full name, including solvents and their approximate percentages. For example: "this compound (~5g), Methanol (95%), Dichloromethane (5%)".

    • Keep the container closed at all times except when adding waste.[15]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in your designated SAA.[14]

  • Secondary Containment: Place the container within a secondary containment bin or tray to contain any potential leaks.[15]

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents or strong acids, which may react violently with quinoline derivatives.[5][7]

Step 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the waste container. Leave at least 10% of headspace to allow for expansion.

  • Schedule Pickup: Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a waste pickup.[15][16] Do not transport hazardous waste yourself.[15] EHS professionals will transport the waste to a central accumulation area for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Preferred Disposal Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration at a specialized facility, which breaks the molecule down into less harmful substances.[4][11]

Prohibited Disposal Methods

To prevent environmental contamination and potential damage to infrastructure, the following disposal methods are strictly prohibited :

  • DO NOT Pour Down the Drain: This compound can be toxic to aquatic organisms and may interfere with wastewater treatment processes.[2][3][4]

  • DO NOT Dispose of in Regular Trash: This can lead to the contamination of soil and groundwater and poses a risk to sanitation workers.[1][2]

  • DO NOT Allow to Evaporate in a Fume Hood: Evaporation is not a permissible disposal method for hazardous waste.[15]

Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol A Identify Waste (Solid, Liquid, Consumables) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container with Secure Lid B->C D Label Container: 'Hazardous Waste' & List All Constituents C->D E Place Waste in Container D->E F Store in Designated SAA with Secondary Containment E->F G Container Full? F->G H Contact EHS for Pickup G->H Yes I Continue Accumulation in SAA G->I No I->E J Spill or Exposure Occurs K Evacuate & Alert Personnel J->K L Consult SDS/EHS for Spill Cleanup K->L M Collect Cleanup Debris as Hazardous Waste L->M M->D Use Separate Container

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills and Exposure
  • In Case of a Spill:

    • Evacuate all non-essential personnel from the immediate area.[11]

    • Ventilate the area.

    • Wearing appropriate PPE, contain and absorb the spill using an inert material like vermiculite, sand, or a chemical absorbent pad.[5]

    • Carefully collect the absorbent material and contaminated surfaces (e.g., paper towels) and place them into a sealed, labeled hazardous waste container.[11]

    • All materials used for cleanup must be disposed of as hazardous waste.[5][15]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8][10][11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10][11]

    • Inhalation: Move the person to fresh air.[8][11]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) of a related compound (e.g., 8-Methylquinoline) to the medical professional. [11]

References

  • Benchchem. (2025). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem. 1

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Link

  • BIOSYNCE. (2025). How to dispose of quinoline safely?. BIOSYNCE Blog. Link

  • Benchchem. (2025). Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds. Benchchem. 17

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. NJ.gov. Link

  • Benchchem. (2025). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 2

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Chemos. Link

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. MLO. Link

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World. Link

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Link

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Ohio.gov. Link

  • Chem-Impex International. (n.d.). MSDS of 8-methylquinoline-3-carboxylic acid. Chemimpex. Link

  • ECHEMI. (n.d.). 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets. ECHEMI. Link

  • Carl Roth. (2021). Safety Data Sheet: 8-Methylquinoline. Carl Roth. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 8-Methylquinoline. Fisher Scientific. Link

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS. Link

  • Acros Organics. (2009). 8-Methylquinoline - SAFETY DATA SHEET. Acros Organics. Link

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich. Link

  • Carl Roth. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl Roth. Link

  • Fisher Scientific. (2021). SAFETY DATA SHEET - 8-Methylquinoline. Fisher Scientific. Link

  • National Institutes of Health. (n.d.). Quinoline. PubChem. Link

  • Fisher Scientific. (2024). SAFETY DATA SHEET. Fisher Scientific. Link

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. IJPSR. Link

  • Chemtalk. (2008). Ester Disposal. Chemtalk. Link

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Link

  • University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste. UT Austin. Link

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Comprehensive Safety and Handling Guide for Methyl 8-methylquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical procedures for the handling and disposal of Methyl 8-methylquinoline-7-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe and compliant laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work with confidence and integrity.

Hazard Assessment: Understanding the Risks

Derivatives such as 8-Methylquinoline are known to cause skin, eye, and respiratory irritation.[4][5][6][7] Another related compound, Methyl quinoline-6-carboxylate, is also identified as a skin, eye, and respiratory irritant.[8] Given these data, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to redness, inflammation, and pain.[1][9][10]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[8][10]

  • Acute Toxicity: Harmful if ingested or absorbed through the skin.[1][2]

  • Chronic Toxicity: Based on data for quinoline, there is a potential for carcinogenicity and mutagenicity with long-term or repeated exposure.[1][2][10]

  • Environmental Hazard: Assumed to be toxic to aquatic organisms.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling quinoline derivatives. The following table outlines the minimum required PPE. The selection of specific PPE should always be guided by a site-specific risk assessment.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact.[9] Always inspect gloves for punctures or degradation before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.[9][11] Must meet ANSI Z87.1 standard or equivalent.
Primary Body ProtectionFull-Length Laboratory CoatProtects skin and personal clothing from contamination.[1][9]
Secondary Face ProtectionFace Shield (worn over goggles)Recommended when there is a significant risk of splashing, such as when handling larger quantities.[9]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesAn N95 is recommended for handling the solid to prevent dust inhalation.[9] A respirator with organic vapor cartridges should be used if handling solutions that may generate vapors, especially in areas with inadequate ventilation.[9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical to minimizing exposure and ensuring reproducible, safe science. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][9] An eyewash station and safety shower must be readily accessible.[1]

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep2 Verify Fume Hood is Operational prep1->prep2 prep3 Assemble All Necessary Equipment and Reagents prep2->prep3 handle1 Carefully Weigh Solid (Use N95 if applicable) prep3->handle1 Begin Handling handle2 Slowly Add Solid to Solvent to Avoid Splashing handle1->handle2 handle3 Conduct Experiment Using Appropriate Shielding handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Experiment Complete clean2 Segregate and Collect All Waste (Solid & Liquid) clean1->clean2 clean3 Label Hazardous Waste Container Correctly clean2->clean3 clean4 Properly Doff and Dispose of Single-Use PPE clean3->clean4 exit exit clean4->exit Exit Work Area

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Procedural Steps:
  • Preparation:

    • Before entering the designated handling area, don a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[9]

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare the work surface by covering it with absorbent, disposable bench paper.

  • Handling and Experimentation:

    • Weighing: When weighing the solid compound, perform the task within the fume hood to contain any airborne particles. Use an anti-static weigh boat to prevent dispersal of the powder.

    • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.[9]

    • Reaction: Maintain a safe distance from the reaction apparatus. Use appropriate shielding if the reaction is exothermic or has the potential to pressurize.

  • Post-Experiment Cleanup:

    • Decontamination: All surfaces and equipment that have come into contact with the chemical must be decontaminated. Wipe down surfaces with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Glassware: Rinse glassware with a small amount of an appropriate solvent to remove residual compound. This rinseate must be collected as hazardous chemical waste.

Disposal Plan: Ensuring Environmental Compliance and Safety

Improper disposal of quinoline derivatives poses a significant threat to aquatic ecosystems and is a regulatory violation.[1][2][3][12] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][11]

Waste Management Protocol

Caption: Decision workflow for the compliant disposal of this compound waste.

Detailed Disposal Steps:
  • Waste Identification and Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, bench paper, and solvent rinseate, must be treated as hazardous waste.[9] This waste stream must be kept separate from other laboratory waste and is incompatible with strong oxidizing agents.[1]

  • Containerization: Use a designated, leak-proof, and chemically compatible container, such as a glass bottle with a secure screw cap, for liquid waste.[1] Solid waste should be collected in a clearly marked bag or container.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[1][11] Also, list any solvents present in the waste mixture.

  • Spill Management: In the event of a spill, evacuate the area. Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1] Carefully collect the contaminated absorbent and place it in the hazardous waste container.

  • Final Disposal: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][10]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • BIOSYNCE. (2025, July 31). How to dispose of quinoline safely?
  • BenchChem. (2025, December). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • IPCS. (2008, November). ICSC 0071 - QUINOLINE.
  • PubChem - NIH. (n.d.). Methyl quinoline-6-carboxylate.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 8-Methylquinoline.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 8-Methylquinoline.
  • TCI America. (n.d.). SAFETY DATA SHEET - 8-Methylquinoline.
  • ECHEMI. (n.d.). 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.